Product packaging for 4,5-Diaminopyridazin-3(2H)-one(Cat. No.:CAS No. 28682-73-7)

4,5-Diaminopyridazin-3(2H)-one

Cat. No.: B1590711
CAS No.: 28682-73-7
M. Wt: 126.12 g/mol
InChI Key: DIFNKLLRCNWYOC-UHFFFAOYSA-N
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Description

4,5-Diaminopyridazin-3(2H)-one (CAS 28682-73-7) is a versatile chemical intermediate with a molecular formula of C4H6N4O and a molecular weight of 126.12 g/mol . This compound is a valuable building block in medicinal chemistry research, particularly for the synthesis of novel pyridazinone derivatives . The pyridazinone core is a privileged scaffold in drug discovery, and derivatives are investigated for a wide range of pharmacological activities. Research indicates that structurally related 4,5-dihydropyridazinone compounds show promise as non-peptide angiotensin II receptor antagonists . Furthermore, other 4-aminopyridazinone analogs have demonstrated significant, orally active antinociceptive properties in studies, with their mechanism of action linked to the alpha2-adrenergic system . As a diamino-functionalized heterocycle, it offers multiple sites for chemical modification, enabling the exploration of new compounds for various biological evaluations. This product is intended For Research Use Only and must be handled by qualified professionals. It is recommended to store the material in a dark place, under an inert atmosphere, at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O B1590711 4,5-Diaminopyridazin-3(2H)-one CAS No. 28682-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diamino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFNKLLRCNWYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507459
Record name 4,5-Diaminopyridazin-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28682-73-7
Record name 4,5-Diaminopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminopyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. An understanding of its fundamental physicochemical properties, particularly its basicity, is crucial for its application in drug design, formulation, and development. This guide provides a comprehensive overview of the basic properties of this compound, including a theoretical assessment of its protonation behavior. In the absence of direct experimental data for this specific molecule, this document offers predictive insights based on analogous structures and established chemical principles. Furthermore, it presents detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constants (pKa) and solubility, empowering researchers to validate these essential parameters.

Introduction: The Chemical Landscape of this compound

The pyridazinone core is a prevalent scaffold in a variety of pharmacologically active agents. The introduction of two adjacent amino groups at the C4 and C5 positions of the pyridazin-3(2H)-one ring system creates a unique electronic and structural environment. This arrangement is anticipated to significantly influence the molecule's basicity, hydrogen bonding capacity, and potential as a ligand for biological targets. A thorough characterization of its basic properties is the first step toward unlocking its full potential in drug discovery endeavors.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound in the public domain, the following properties are predicted based on the analysis of structurally related compounds and computational models.

Basicity and Protonation Equilibria: A Multi-site Challenge

The basicity of this compound is a complex interplay of its multiple nitrogen atoms: the two amino groups at C4 and C5, and the two nitrogen atoms within the pyridazinone ring. The pKa value(s) quantify the tendency of these sites to accept a proton.

The primary contributors to the basicity of this molecule are the exocyclic amino groups and the pyridazinone ring nitrogens. The pyridazinone ring itself is generally weakly basic. The presence of electron-donating amino groups is expected to increase the overall basicity of the molecule compared to the unsubstituted pyridazinone core.

To estimate the pKa of this compound, we can consider the pKa values of analogous compounds such as 2,3-diaminopyridine, which has a predicted pKa of approximately 6.78[1][2]. The pyridazinone ring system will influence this, but it provides a reasonable starting point for estimation. It is plausible that this compound will exhibit at least two distinct pKa values, corresponding to the protonation of the different nitrogen atoms.

The likely sites of protonation are the exocyclic amino groups and the N2 nitrogen of the pyridazinone ring. The exact order of protonation will depend on the relative electron densities and steric environment of these nitrogen atoms. A plausible protonation equilibrium is depicted below:

Protonation Equilibria of this compound cluster_0 First Protonation cluster_1 Second Protonation Neutral Neutral Molecule Mono-protonated_1 Mono-protonated Species 1 Neutral->Mono-protonated_1 + H+ (pKa1) Mono-protonated_2 Mono-protonated Species 2 Neutral->Mono-protonated_2 + H+ (pKa1') Di-protonated Di-protonated Species Mono-protonated_1->Di-protonated + H+ (pKa2) Mono-protonated_2->Di-protonated + H+ (pKa2')

References

A Comprehensive Technical Guide to 4,5-Diaminopyridazin-3(2H)-one: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active agents with applications in cardiovascular disease, oncology, and neuroscience.[1] This guide provides an in-depth technical analysis of a specific, yet underexplored derivative: 4,5-Diaminopyridazin-3(2H)-one . While this compound is not extensively cataloged in commercial libraries, its structure presents significant opportunities for drug design, particularly through the introduction of two key hydrogen-bonding amino groups on the core scaffold. This document delineates the compound's chemical identity, proposes a robust synthetic strategy based on established chemical principles, and explores its potential applications and mechanism of action by drawing authoritative parallels with closely related analogues. It is intended as a foundational resource for researchers in chemical synthesis and drug development.

Core Directive: Unveiling this compound

This section establishes the fundamental chemical identity of the target compound, from its systematic name to its structural and physicochemical properties.

Chemical Structure and IUPAC Nomenclature

The systematic name for the compound is This compound . The numbering of the pyridazine ring begins at the nitrogen atom that is not part of the lactam (amide-in-a-ring) system and proceeds towards the carbonyl group. The "(2H)" designation specifies the position of the hydrogen atom on the nitrogen at position 2, indicating the tautomeric form of the lactam. The amino groups are located at positions 4 and 5 of the heterocyclic ring.

G cluster_workflow Synthetic Workflow start Starting Material: 4,5-Dichloropyridazin-3(2H)-one reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Step 1 product Final Product: This compound reaction->product Step 2 reagents Reagents: Aqueous Ammonia (NH4OH) or Sodium Amide (NaNH2) Solvent: e.g., Dioxane or NMP Conditions: Elevated Temperature & Pressure reagents->reaction

References

An In-Depth Technical Guide to 4,5-Diaminopyridazin-3(2H)-one: A Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,5-Diaminopyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and potential applications, offering insights for researchers exploring its utility as a chemical intermediate and a pharmacologically active scaffold.

Core Compound Identification

CAS Number: 28682-73-7 Molecular Formula: C₄H₆N₄O Molecular Weight: 126.12 g/mol

Synonyms:

  • 4,5-Diamino-3-hydroxypyridazine

  • 4,5-Diaminopyridazin-3-ol

  • 4,5-Diamino-1H-pyridazin-6-one

PropertyValue
CAS Number 28682-73-7
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol

The Pyridazinone Core: A Privileged Scaffold in Drug Discovery

The pyridazin-3(2H)-one ring system is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been shown to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This versatility stems from the ring's electronic properties and its ability to be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic features to optimize interactions with specific protein targets.

The broader class of pyridazinone derivatives has demonstrated significant potential in treating a variety of diseases. For instance, they have been investigated as:

  • Cardiovascular agents: Acting as vasodilators and antihypertensives.

  • Anticancer agents: Exhibiting inhibitory activity against various kinases.

  • Antimicrobial agents: Showing promise in combating bacterial and fungal infections.

  • Enzyme inhibitors: Targeting enzymes such as D-amino acid oxidase and fatty acid binding protein 4 (FABP4).

  • Histamine H₃ receptor inverse agonists: With potential applications in neurological disorders.

The presence of the 4,5-diamino substituents on the pyridazinone core of the topic compound suggests a high potential for forming multiple hydrogen bonds, a key feature for specific and high-affinity interactions with biological macromolecules.

Synthesis of the Pyridazinone Ring System: General Strategies

A general representation of this synthetic approach is outlined below:

G cluster_reactants Reactants cluster_process Process cluster_product Product keto_acid γ-Keto Acid cyclization Cyclocondensation keto_acid->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization pyridazinone Pyridazin-3(2H)-one Derivative cyclization->pyridazinone Formation of Pyridazinone Ring

Figure 1. General synthesis of the pyridazin-3(2H)-one core.

This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. For more complex structures or to improve yields and purity, solid-phase synthesis techniques have also been successfully employed, using resins like the Wang resin to immobilize the keto-ester before reaction with hydrazine.

A plausible, though not explicitly documented, synthetic route to this compound could involve starting with a precursor that already contains nitrogen functionalities that can be converted to amines, such as nitro groups. A potential synthetic strategy could involve the catalytic reduction of a dinitro- or nitro-amino-pyridazinone precursor. This approach is conceptually similar to the synthesis of other diaminopyrimidines, where a nitroso-pyrimidine is reduced to the corresponding diamine using a palladium-on-carbon catalyst.

Potential Applications in Drug Development

Given the diverse biological activities of the pyridazinone scaffold, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. The two amino groups provide key points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted inhibitors.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The 4,5-diaminopyridazinone structure is well-suited for this type of interaction. For example, related imidazopyridazine structures have been found to be potent inhibitors of Pim-1 and Pim-2 kinases, which are implicated in various cancers. Similarly, pyridazino[4,5-b]indol-4-one derivatives have been synthesized and evaluated as inhibitors of DYRK1A, a kinase involved in neurodegenerative diseases. The di-amino substitution pattern of this compound could be exploited to design new kinase inhibitors with unique selectivity profiles.

G cluster_compound This compound cluster_target Biological Target cluster_interaction Interaction cluster_outcome Outcome compound Diaminopyridazinone Scaffold h_bond Hydrogen Bonding compound->h_bond kinase Kinase Hinge Region kinase->h_bond inhibition Kinase Inhibition h_bond->inhibition G start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Set up Kinase Reaction compound_prep->reaction_setup incubation Incubate with Compound reaction_setup->incubation detection Detect Kinase Activity incubation->detection analysis Calculate IC₅₀ detection->analysis end End analysis->end

An In-depth Technical Guide to the Synthesis of Novel Diaminopyridazinone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of diamino functionalities to this core structure opens new avenues for therapeutic intervention, enhancing molecular interactions with biological targets and improving pharmacokinetic profiles. This guide provides a comprehensive exploration of the synthetic methodologies for creating novel diaminopyridazinone derivatives. We delve into the foundational principles of pyridazinone synthesis, present detailed, field-proven protocols for the preparation of key amino-substituted analogues, and offer insights into the chemical reasoning that underpins these synthetic strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of the Diaminopyridazinone Scaffold

Pyridazin-3(2H)-one and its derivatives are classified as privileged structures in drug discovery due to their versatile pharmacological profile, which includes anticancer, anti-inflammatory, and cardiovascular activities.[1][2] The core structure, a six-membered diazine ring with a ketone and an adjacent endocyclic N-H group, provides a unique combination of hydrogen bond donors and acceptors, enabling it to interact with a wide array of biological targets.

The strategic incorporation of amino groups (—NH₂) onto the pyridazinone ring significantly enhances its potential. Amino groups can serve as critical pharmacophoric features, forming key hydrogen bonds, salt bridges, or covalent interactions with target proteins. For instance, the development of 4-amino and 4-ureido pyridazin-3(2H)-one derivatives has identified this scaffold as a novel and potent inhibitor of Fatty Acid Binding Protein 4 (FABP4), a target of interest for metabolic diseases and cancer.[3] The amino functionality is crucial for anchoring the ligand within the binding site. This guide will illuminate the synthetic pathways to access such valuable molecules.

Foundational Synthetic Strategy: Cyclocondensation

The most robust and widely adopted method for constructing the pyridazinone core is the cyclocondensation reaction between a γ-ketoacid (or a suitable precursor) and a hydrazine derivative. This reaction is a testament to chemical efficiency, forming the heterocyclic ring in a single, often high-yielding, step.

The causality of this reaction is rooted in the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl groups in the ketoacid. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid (or ester) carbonyl, and subsequent dehydration to yield the stable, six-membered pyridazinone ring. The choice of solvent, temperature, and catalyst can be critical for maximizing yield and minimizing side reactions, such as incomplete cyclization.[4]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Ketoacid γ-Ketoacid (or Precursor) Cyclocondensation Cyclocondensation Ketoacid->Cyclocondensation Electrophile Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Cyclocondensation Nucleophile Pyridazinone Pyridazinone Core Cyclocondensation->Pyridazinone Forms Heterocycle (H₂O elimination)

Caption: Foundational workflow for pyridazinone synthesis.

Detailed Synthetic Protocols & Methodologies

The following protocols provide step-by-step instructions for the synthesis of key amino-substituted pyridazinone derivatives. These methods have been selected for their reliability and adaptability, serving as excellent starting points for the development of novel compound libraries.

Protocol 1: Synthesis of 6-Aryl-4-aminopyridazin-3(2H)-one Derivatives

This protocol is adapted from a validated synthesis of FABP4 inhibitors and demonstrates the construction of a pyridazinone ring with a C4-amino group.[3] The key is the use of a β-ketonitrile as the starting material, which undergoes cyclization with hydrazine, followed by hydrolysis of an intermediate isoxazolopyridazinone.

G Start Start: β-Ketonitrile & Hydrazine Hydrate Step1 Step 1: Cyclization Solvent: Ethanol Condition: Reflux Start->Step1 Intermediate Intermediate: Isoxazolo[3,4-d]pyridazin-7-one Step1->Intermediate Step2 Step 2: Hydrolysis Reagent: 6N NaOH Condition: Reflux Intermediate->Step2 Acidify Step 3: Acidification Reagent: 6N HCl Purpose: Product Precipitation Step2->Acidify Product Final Product: 4-Amino-6-aryl-pyridazin-3(2H)-one Acidify->Product

Caption: Workflow for 4-amino-6-aryl-pyridazin-3(2H)-one synthesis.

Step-by-Step Methodology:

  • Step 1: Synthesis of the Isoxazolo[3,4-d]pyridazin-7-one Intermediate (e.g., 4-Methyl-6-phenyl-6H-isoxazolo[3,4-d]pyridazin-7-one).

    • Rationale: This initial cyclization forms a stable, fused bicyclic intermediate that is readily isolated and purified. Ethanol is an excellent solvent as it is polar, has a suitable boiling point for reflux, and effectively solubilizes the reactants.

    • Procedure: A mixture of the appropriate β-ketonitrile (e.g., 2-cyano-1-phenylethan-1-one, 1 equivalent) and hydrazine hydrate (1.2 equivalents) in absolute ethanol is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid is collected by vacuum filtration and washed with cold ethanol to yield the intermediate.[3]

  • Step 2: Hydrolytic Ring Opening to Form the 4-Aminopyridazinone.

    • Rationale: Strong basic conditions (NaOH) are required to hydrolyze the isoxazole ring. The reflux condition provides the necessary activation energy for this transformation. This step is a clever way to install the C4-amino and C3-oxo functionalities simultaneously from the nitrile and isoxazole oxygen, respectively.

    • Procedure: The isolated isoxazolopyridazinone intermediate (1 equivalent) is suspended in a mixture of ethanol and 6N aqueous sodium hydroxide. The mixture is stirred at reflux for approximately 30 minutes. The solution will typically become homogeneous as the reaction proceeds.[3]

  • Step 3: Product Isolation.

    • Rationale: The product exists as a sodium salt in the basic reaction mixture. Acidification with a strong acid like HCl protonates the pyridazinone and the amino group, causing the neutral product to precipitate out of the aqueous solution due to its lower solubility.

    • Procedure: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. Cold water is added to the residue, followed by careful acidification with 6N HCl until the solution is acidic (pH ~5-6). The resulting precipitate is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like cyclohexane or ethanol.[3]

Data Summary: Representative 4-Aminopyridazinone Synthesis

CompoundStarting MaterialYield (%)Melting Point (°C)¹H NMR (DMSO-d₆) δ (ppm)Ref
4-Amino-6-phenylpyridazin-3(2H)-one 2-Cyano-1-phenylethan-1-one~90%214–2167.39 (t, 1H), 7.46 (t, 2H), 7.54 (d, 2H), 8.25 (br s, 2H, NH₂)[3]
Protocol 2: Synthesis of 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol illustrates an alternative strategy where the amino group is carried through the synthesis on the aryl substituent of the ketoacid precursor. This method is particularly useful for creating derivatives with amino groups on appended phenyl rings.[4]

Step-by-Step Methodology:

  • Step 1: Preparation of the γ-Ketoacid (4-(4-Aminophenyl)-4-oxobutanoic acid).

    • Rationale: This precursor can be synthesized via Friedel-Crafts acylation of a protected aniline (e.g., acetanilide) with succinic anhydride, followed by deprotection. The protecting group is essential to prevent the amino group from reacting with the Lewis acid catalyst (AlCl₃).

  • Step 2: Cyclocondensation with a Hydrazine Derivative.

    • Rationale: This is the key ring-forming step. Using a substituted hydrazine, such as methylhydrazine, allows for N-alkylation of the resulting pyridazinone ring, which can be crucial for modulating biological activity and solubility. The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer during the condensation and dehydration steps.

    • Procedure: To a solution of 4-(4-aminophenyl)-4-oxobutanoic acid (1 equivalent) in ethanol, methylhydrazine sulfate (1.1 equivalents) is added, followed by a base such as sodium acetate to liberate the free methylhydrazine. The mixture is heated at reflux for 8-10 hours.

  • Step 3: Product Isolation and Purification.

    • Rationale: Upon cooling, the product often precipitates from the reaction mixture. If not, concentration of the solvent followed by trituration with water or another non-solvent will induce crystallization.

    • Procedure: The reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The crude product is washed with cold water and then ethanol. Recrystallization from ethanol affords the pure 6-(4-aminophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone.[4]

Data Summary: Representative 6-(Aminophenyl)pyridazinone Synthesis

CompoundStarting MaterialYield (%)Melting Point (°C)¹H NMR (DMSO-d₆) δ (ppm)Ref
6-(4-Aminophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone 4-(4-Aminophenyl)-4-oxobutanoic acid & Methylhydrazine~65%140–1411.92 (t, 2H), 3.00 (s, 3H), 6.20 (s, 2H, NH₂), 7.09–8.03 (m, 4H)[4]

Trustworthiness & Protocol Validation

The integrity of any synthetic protocol rests on its reproducibility and the unambiguous characterization of its products.

  • Self-Validation: Each step should be monitored by an appropriate analytical technique, most commonly TLC, to ensure the consumption of starting materials and the formation of the product before proceeding.

  • Structural Confirmation: The final structure and purity of the synthesized diaminopyridazinone derivatives must be confirmed using a suite of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the core structure, the position and number of substituents, and the absence of impurities.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amino and pyridazinone groups, and the C=O stretch of the ketone.

    • Melting Point: A sharp melting point is a good indicator of purity.

Conclusion and Future Perspectives

The synthetic routes detailed in this guide provide a robust framework for the generation of novel diaminopyridazinone derivatives. The cyclocondensation of γ-ketoacid precursors with hydrazines remains the most powerful and versatile approach. By strategically choosing starting materials with pre-installed or protected amino functionalities, medicinal chemists can access a wide chemical space of diaminopyridazinones.

Future efforts in this field will likely focus on developing asymmetric syntheses to control stereocenters, employing multicomponent reactions for increased efficiency, and expanding the use of solid-phase synthesis to accelerate the generation of libraries for high-throughput screening. The continued exploration of this valuable scaffold promises to yield new therapeutic agents with enhanced potency, selectivity, and drug-like properties.

References

An In-depth Technical Guide to the Biological Activity of Substituted Pyridazin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: The Emergence of a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets, serving as a robust foundation for drug discovery. The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is a quintessential example of such a scaffold[1][2]. Its derivatives have garnered significant attention, demonstrating a remarkable breadth of pharmacological activities, including cardiotonic, anticancer, anti-inflammatory, and antimicrobial effects[3][4].

The versatility of the pyridazinone core stems from its synthetic tractability; various positions on the ring can be readily functionalized, allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties[5][6]. This guide provides an in-depth exploration of the key biological activities of substituted pyridazin-3(2H)-ones, delves into their structure-activity relationships, presents validated experimental protocols for their evaluation, and visualizes the underlying mechanisms that govern their therapeutic potential.

Chapter 1: Major Biological Activities & Mechanisms of Action

The pyridazinone scaffold is implicated in a wide array of therapeutic areas. This chapter will dissect its most significant biological activities and the molecular mechanisms through which they are exerted.

Cardiotonic and Vasodilator Activity: Modulating Cyclic Nucleotides

Perhaps the most well-established role of pyridazinone derivatives is in the management of cardiovascular diseases[1][7]. Many compounds act as potent positive inotropic and vasodilating agents, primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP)[8][9].

Mechanism of Action: By inhibiting PDE3 in cardiac myocytes, these compounds prevent the breakdown of cAMP. Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban. This results in an increased influx of Ca²⁺ during systole and enhanced sarcoplasmic reticulum Ca²⁺ reuptake during diastole, respectively. The net effect is a potentiation of myocardial contractility (positive inotropy) without a significant increase in heart rate, a desirable profile for treating heart failure[8][10]. In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure[1][11]. Several pyridazinone-based drugs, such as Levosimendan and Pimobendan, leverage this mechanism[4].

Anticancer Activity: A Multi-Targeted Approach

The pyridazinone core is a feature of numerous compounds developed as anticancer agents, acting on a variety of targets to inhibit tumor growth and proliferation[1][12].

Key Mechanisms:

  • Kinase Inhibition: Many pyridazinone derivatives are designed to target specific protein kinases that are overactive in cancer cells. This includes Vascular Endothelial Growth Factor Receptor (VEGFR-2), Fibroblast Growth Factor Receptors (FGFR), and B-Raf, which are critical for tumor angiogenesis, growth, and survival[1][7].

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, a validated anticancer strategy. By inhibiting tubulin polymerization, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis[1].

  • DNA Intercalation: Some novel pyridazinone-based guanidine derivatives have been designed as DNA minor groove binders, interfering with DNA replication and transcription processes in cancer cells[13].

  • Cell Cycle Arrest & Apoptosis Induction: Studies have shown that specific pyridazinone compounds can induce cell cycle arrest, upregulate pro-apoptotic genes like p53 and Bax, and downregulate anti-apoptotic genes such as Bcl-2, ultimately leading to programmed cell death in cancer cells[14][15].

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is an underlying factor in many diseases. Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[5][6].

Key Mechanisms:

  • Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation[16][17]. Some derivatives show high selectivity for COX-2 over COX-1, which is associated with a better gastric safety profile[16].

  • Inhibition of Pro-inflammatory Cytokines: Pyridazinone compounds have been shown to suppress the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in macrophage cell lines[18][19][20].

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is another important target for anti-inflammatory therapy. Its inhibition leads to increased cAMP levels in immune cells, which in turn suppresses the release of inflammatory cytokines and chemokines[21].

Chapter 2: Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazin-3(2H)-ones is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective agents.

The core scaffold offers several positions for chemical modification, most notably at the N-2, C-4, C-5, and C-6 positions.

  • C-6 Position: Substitution at the C-6 position, typically with an aryl or heteroaryl group, is a common feature for many biologically active pyridazinones. For anticancer activity, for example, specific substitutions on this aryl ring can significantly enhance potency. A 4-chlorophenyl group at C-6 has been associated with promising anti-inflammatory and anticancer effects[22][23].

  • N-2 Position: The substituent at the N-2 position often plays a key role in modulating activity and selectivity. For instance, in a series of anticancer agents, the presence of a p-sulfamylphenyl group at N-2 was found to be critical for activity[22]. For PDE5 inhibitors, a benzyl group at this position was associated with potent and selective activity[1].

  • C-4 and C-5 Positions: Modifications at the C-4 and C-5 positions, including saturation of the C4-C5 bond to form dihydropyridazinones, are pivotal. For cardiotonic agents, introduction of a methyl group at the 5-position of the dihydropyridazinone ring produced a significant increase in potency[8]. For anti-inflammatory agents, bulky substituents at C-4 and C-5 can enhance COX-2 selectivity[16].

The following table summarizes representative SAR data from the literature for different biological activities.

Biological Target Scaffold/Position Substituent Type Effect on Activity Reference Compound Example IC₅₀ / EC₅₀ (µM) Reference
Cardiotonic (PDE3) 5-position of dihydropyridazinoneMethylIncreased PotencyCI-930-[8]
Vasodilator 2-position of dihydropyridazinoneAmide derivativesHigh PotencyCompound 90.051[1]
Anti-inflammatory (COX-2) 2-positionp-SulfamylphenylActiveCompound 2c-[22]
Anticancer (Leukemia) 6-Aryl & 2-Sulfamylphenyl4-Methoxyphenyl (at C-6)High PotencyCompound 2g< 2.0[22]
Anticancer (VEGFR-2) Diarylurea scaffoldPyridazinone corePotent InhibitionCompound 17a-[14]

From experience, even minor steric or electronic changes in the substituents can lead to significant shifts in the mode of action, sometimes revealing dual activities. For example, some pyridazinone derivatives have demonstrated both anticancer and antimicrobial properties[14].

Chapter 3: Visualization of Key Pathways and Workflows

Visualizing molecular interactions and experimental processes is essential for clarity and reproducibility. This section provides diagrams for a general synthetic pathway, a key signaling mechanism, and a standard biological assay workflow.

General Synthetic Route for 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

A prevalent and robust method for synthesizing the dihydropyridazinone core involves the condensation of a β-aroylpropionic acid with a substituted hydrazine[22][23].

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A β-Aroylpropionic Acid (Ar-CO-CH₂-CH₂-COOH) C Condensation Reaction A->C Ethanol (Solvent) Reflux B Substituted Hydrazine (R-NH-NH₂) B->C D 6-Aryl-2-Substituted-4,5-dihydropyridazin-3(2H)-one C->D Cyclization & Dehydration

Caption: General synthesis of dihydropyridazin-3(2H)-ones.

Signaling Pathway of a Pyridazinone-Based PDE3 Inhibitor

This diagram illustrates the mechanism of action for a cardiotonic pyridazinone derivative in a cardiac muscle cell.

G cluster_cell Cardiomyocyte cluster_membrane Cell Membrane BetaReceptor β-Adrenergic Receptor AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 Enzyme cAMP->PDE3 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP CaChannel L-type Ca²⁺ Channel PKA->CaChannel Phosphorylates Contraction Increased Myocardial Contraction CaChannel->Contraction ↑ Ca²⁺ Influx Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE3 INHIBITS

Caption: Mechanism of PDE3 inhibition in cardiomyocytes.

Workflow for In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with Pyridazinone (Varying Concentrations) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO/Solubilizer) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Chapter 4: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are paramount. This section provides step-by-step methodologies for the synthesis of a representative pyridazinone and for a key biological assay.

Synthesis of 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2c)

This protocol is adapted from a reported synthesis of bioactive pyridazinones and serves as a representative example[23].

Materials:

  • β-(4-chlorobenzoyl)propionic acid

  • 4-hydrazinobenzenesulfonamide hydrochloride

  • Absolute Ethanol

  • Standard reflux apparatus and glassware

  • Magnetic stirrer with heating

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve β-(4-chlorobenzoyl)propionic acid (1 mole equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the solution, add 4-hydrazinobenzenesulfonamide hydrochloride (1 mole equivalent).

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). From our experience, reflux for 6-8 hours is typically sufficient for completion.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallization (Self-Validation Step): Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product. The formation of well-defined crystals and a sharp melting point are indicators of purity.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry. Expected spectral data should align with published values[23].

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory potential of pyridazinone derivatives by measuring their ability to inhibit COX enzymes. This is a self-validating system when run with appropriate controls.

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)[24]

  • Test Pyridazinone compound(s)

  • Reference Inhibitors: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test pyridazinone compound in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Plate Setup (Self-Validation):

    • 100% Initial Activity Wells (Negative Control): Add assay buffer, heme, and the respective COX-1 or COX-2 enzyme. Add DMSO vehicle instead of an inhibitor.

    • Inhibitor Wells (Positive Controls): Add buffer, heme, enzyme, and a known reference inhibitor (Celecoxib for COX-2, Indomethacin for both).

    • Test Compound Wells: Add buffer, heme, enzyme, and the diluted test pyridazinone compound.

  • Pre-incubation: Pre-incubate the plate for a specified time (e.g., 2 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction in all wells by adding arachidonic acid solution.

  • Reaction Development: Incubate for a short, precise period (e.g., 2 minutes) at room temperature.

  • Measurement: Stop the reaction and measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader. The absorbance is proportional to the peroxidase activity of COX.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

    • Validation Check: The IC₅₀ values for the reference inhibitors should fall within the expected range, confirming the validity of the assay run.

Conclusion and Future Perspectives

The pyridazin-3(2H)-one scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, targeting key enzymes and receptors implicated in cardiovascular disease, cancer, and inflammation[1][6][7]. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on several key areas:

  • Development of Dual-Target Inhibitors: Given the scaffold's versatility, designing single molecules that can modulate multiple targets (e.g., combined anticancer and anti-inflammatory agents) is a promising strategy for complex diseases[14].

  • Exploration of New Therapeutic Areas: While well-studied in several fields, the potential of pyridazinones in other areas, such as neurodegenerative diseases and metabolic disorders, remains ripe for exploration[2].

  • Advanced Drug Delivery Systems: Formulating potent pyridazinone derivatives into targeted drug delivery systems could enhance their efficacy and reduce potential off-target effects.

The continued exploration of the chemical space around the pyridazinone nucleus, guided by rational design and robust biological evaluation, will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] This guide focuses on a specific derivative, 4,5-Diaminopyridazin-3(2H)-one, a molecule of significant interest due to its structural features. While the precise mechanism of action (MoA) for this compound is not yet fully elucidated, its chemical architecture, particularly the di-amino substitution on the pyridazinone ring, allows for the formulation of several evidence-based hypotheses. Drawing from extensive literature on structurally related pyridazinone and aminopyridine analogues, this document synthesizes current knowledge to propose plausible MoAs, ranging from anti-inflammatory and anti-cancer activity to cardiovascular and neuromodulatory effects. Furthermore, we provide a comprehensive framework of experimental protocols designed to systematically investigate and validate these hypotheses, empowering researchers to advance the therapeutic potential of this promising compound.

Introduction: The Pyridazinone Core and the Promise of this compound

Pyridazin-3(2H)-one and its derivatives are a versatile class of heterocyclic compounds that have captured the attention of medicinal chemists for decades.[3] Their ability to interact with a multitude of biological targets has led to the development of drugs with applications in cardiovascular disease, inflammation, oncology, and neuroscience.[1][2][3] The core structure's synthetic tractability allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.

This compound is a notable example of this class. Its key structural features—the pyridazinone lactam, the vicinal diamino groups, and the overall electronic properties—suggest it may act as a potent and selective modulator of key biological pathways. The presence of the 4,5-diamino motif is particularly intriguing, as it is analogous to the diaminopyrimidine scaffold known to act as a "hinge-binding" motif for numerous protein kinases.[4] This guide will explore four primary, plausible mechanisms of action for this compound and outline a rigorous, multi-faceted approach to their experimental validation.

A Framework for Mechanistic Investigation

Elucidating the mechanism of action of a novel compound is a systematic process that moves from broad, high-throughput screening to specific, target-based validation. The following workflow provides a logical progression for investigating this compound.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Deconvolution & Hypothesis Generation cluster_2 Phase 3: In Vitro Mechanistic Validation cluster_3 Phase 4: Ex Vivo & In Vivo Confirmation A Cell-Based Phenotypic Assays (e.g., Anti-proliferation, Anti-inflammatory, Cytokine Release) B Target Identification Assays (e.g., Kinase Panel Screening, Receptor Binding Panels) A->B Identified Phenotype C Formulate Plausible MoA Hypotheses B->C D Biochemical Assays (Enzyme Inhibition, IC50 Determination) C->D Test Hypotheses E Target Engagement Assays (in cellulo) D->E F Downstream Signaling Analysis (Western Blot, Reporter Assays) E->F G Ex Vivo Models (e.g., Tissue Bath Assays) F->G Validate in Complex System H In Vivo Disease Models (Efficacy & PK/PD Studies) G->H G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Cytokines TNF-α, IL-6 Gene->Cytokines Leads to Compound This compound (Hypothesized Target) Compound->IKK Inhibits? Compound->NFkB Inhibits? G Integrin Integrin Activation FAK_inactive FAK (Inactive) Integrin->FAK_inactive Recruits FAK_active FAK (pY397) Auto-phosphorylation FAK_inactive->FAK_active Induces Src Src Kinase FAK_active->Src Recruits FAK_Src FAK/Src Complex Src->FAK_Src Forms Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src->Downstream Activates Cell_Effects Cell Proliferation, Survival, Migration Downstream->Cell_Effects Promotes Compound This compound (Hypothesized Target) Compound->FAK_inactive Binds to ATP pocket? G GTP GTP sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts PDE PDE cGMP->PDE Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP (Inactive) PDE->GMP Degrades to Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes Compound This compound (Hypothesized Target) Compound->PDE Inhibits?

References

The Emerging Therapeutic Landscape of Diaminopyridazinones: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

The diaminopyridazinone core represents a privileged scaffold in medicinal chemistry, offering a versatile framework for the design of potent and selective modulators of key cellular signaling pathways. While the broader class of nitrogen-containing heterocycles has yielded numerous clinical successes, particularly in oncology, the specific therapeutic potential of diaminopyridazinones is an area of active and promising investigation. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals aiming to explore and exploit the therapeutic utility of this chemical series. We will delve into the most promising protein kinase targets, grounded in the established activity of structurally related compounds, and provide detailed, field-proven methodologies for their biochemical and cellular validation.

I. The Kinase Superfamily: Primary Therapeutic Arenas for Diaminopyridazinone Analogs

Protein kinases, orchestrating a vast array of cellular processes, have emerged as one of the most critical classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and cardiovascular disorders. The structural motifs inherent to diaminopyridazinones and related heterocyclic compounds make them particularly well-suited as ATP-competitive inhibitors of various kinases. Our exploration will focus on four key kinase targets that represent high-priority areas for the development of diaminopyridazinone-based therapeutics: Cyclin-Dependent Kinase 2 (CDK2), Focal Adhesion Kinase (FAK), Rho-Associated Coiled-Coil Kinase (ROCK), and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2).

A. Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of Cell Cycle Progression

Biological Rationale: CDK2 is a serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S phase transition of the cell cycle.[2][3][4] By phosphorylating key substrates such as the retinoblastoma protein (Rb), the CDK2/cyclin E complex unleashes the E2F family of transcription factors, driving the expression of genes necessary for DNA replication.[5] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cellular proliferation. Therefore, selective inhibition of CDK2 presents a compelling strategy for cancer therapy.[6]

Signaling Pathway Overview:

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK CyclinD Cyclin D Synthesis Ras_Raf_MEK_ERK->CyclinD CDK46_CyclinD CDK4/6-Cyclin D CyclinD->CDK46_CyclinD Rb_E2F_inactive Rb-E2F (Inactive) CDK46_CyclinD->Rb_E2F_inactive p pRb p-Rb Rb_E2F_inactive->pRb Phosphorylation E2F E2F (Active) pRb->E2F CyclinE Cyclin E Synthesis E2F->CyclinE CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication Diaminopyridazinone Diaminopyridazinone Inhibitor Diaminopyridazinone->CDK2_CyclinE

Caption: CDK2 Signaling Pathway in G1/S Transition.

B. Focal Adhesion Kinase (FAK): A Nexus for Cell Migration and Survival

Biological Rationale: FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors.[7][8] It is a critical regulator of cell adhesion, migration, proliferation, and survival.[9] In numerous cancers, FAK is overexpressed and hyperactivated, which is often correlated with increased malignancy, invasion, and poor prognosis.[9][10] FAK's multifaceted role in tumor progression makes it a highly attractive target for therapeutic intervention.[11][12]

Signaling Pathway Overview:

FAK_Pathway cluster_downstream Downstream Signaling ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK_inactive FAK (Inactive) Integrins->FAK_inactive Activation FAK_active FAK (pY397) FAK_inactive->FAK_active Autophosphorylation Src Src FAK_active->Src Recruits FAK_Src_complex FAK-Src Complex Src->FAK_Src_complex PI3K_Akt PI3K/Akt Pathway FAK_Src_complex->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_Src_complex->MAPK_ERK Rho_GTPases Rho GTPases FAK_Src_complex->Rho_GTPases Cell_Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Cell_Migration Cell Migration & Invasion Rho_GTPases->Cell_Migration Diaminopyridazinone Diaminopyridazinone Inhibitor Diaminopyridazinone->FAK_active

Caption: FAK Signaling in Cell Adhesion and Migration.

C. Rho-Associated Coiled-Coil Kinase (ROCK): A Master Regulator of the Cytoskeleton

Biological Rationale: ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA.[][14] The Rho/ROCK signaling pathway is a fundamental regulator of cell shape, motility, and contraction through its control of the actin cytoskeleton.[][15] Dysregulation of this pathway is implicated in a wide range of diseases, including cancer metastasis, cardiovascular diseases such as hypertension, and glaucoma.[15][16][17] Consequently, ROCK inhibitors have significant therapeutic potential.

Signaling Pathway Overview:

ROCK_Pathway Upstream_Signals Upstream Signals (e.g., GPCRs, RTKs) RhoA_GDP RhoA-GDP (Inactive) Upstream_Signals->RhoA_GDP Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC p-MLC MLCP_inactive->pMLC Less dephosphorylation MLC->pMLC Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction Stress_Fibers Stress Fiber Formation Actomyosin_Contraction->Stress_Fibers Cell_Migration Cell Migration Actomyosin_Contraction->Cell_Migration Diaminopyridazinone Diaminopyridazinone Inhibitor Diaminopyridazinone->ROCK

Caption: ROCK Signaling Pathway in Cytoskeletal Regulation.

D. Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2): A Key Node in the Inflammatory Response

Biological Rationale: MK2 is a serine/threonine kinase that is a downstream substrate of p38 MAPK.[1][18][19] The p38/MK2 signaling axis is a critical regulator of the inflammatory response, primarily by controlling the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6 at the post-transcriptional level.[1][20][21] Chronic inflammation is a driver of many diseases, including autoimmune disorders and cancer.[18][19] Inhibition of MK2 offers a more targeted approach to modulating the inflammatory response compared to broader p38 inhibition.[18]

Signaling Pathway Overview:

MK2_Pathway Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., LPS, IL-1) MAP3K MAP3K Stress_Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK MK2 MK2 p38_MAPK->MK2 Phosphorylation AU_rich_mRNA AU-rich element (ARE)-containing mRNA (e.g., TNF-α, IL-6) MK2->AU_rich_mRNA Phosphorylates RNA- binding proteins mRNA_Stabilization mRNA Stabilization & Translation AU_rich_mRNA->mRNA_Stabilization Cytokine_Production Pro-inflammatory Cytokine Production mRNA_Stabilization->Cytokine_Production Diaminopyridazinone Diaminopyridazinone Inhibitor Diaminopyridazinone->MK2

Caption: MK2 Signaling in Inflammatory Cytokine Production.

II. Experimental Validation of Diaminopyridazinone Activity

A rigorous and systematic approach to validating the biological activity of novel diaminopyridazinone derivatives is paramount. This section provides detailed, step-by-step protocols for both biochemical and cell-based assays for the kinase targets discussed.

A. Biochemical Kinase Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays are essential for determining the direct inhibitory potency of a compound against its purified target enzyme. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for this purpose.

Experimental Workflow: Biochemical Kinase Assay

Biochemical_Workflow Compound_Prep 1. Compound Preparation (Serial Dilution) Reaction_Setup 2. Reaction Setup (Kinase, Substrate, Inhibitor) Compound_Prep->Reaction_Setup Initiation 3. Initiation (Add ATP) Reaction_Setup->Initiation Incubation 4. Incubation (30°C) Initiation->Incubation Detection 5. Detection (ADP-Glo™ Reagent) Incubation->Detection Luminescence 6. Read Luminescence Detection->Luminescence Data_Analysis 7. Data Analysis (IC50 Calculation) Luminescence->Data_Analysis

Caption: Workflow for a typical biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the diaminopyridazinone test compound in 100% DMSO, typically starting from a 1 mM stock.

    • Include a DMSO-only control.

  • Reaction Setup:

    • In a white, opaque 96-well or 384-well plate, add 5 µL of the diluted test compound or DMSO control to the appropriate wells.

    • Add 10 µL of a solution containing the purified kinase and its corresponding substrate in kinase assay buffer. The final concentrations of enzyme and substrate should be optimized for each target.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay (Promega).

    • This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes at room temperature to deplete unused ATP, and then adding Kinase Detection Reagent and incubating for another 30 minutes to convert ADP to a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Reagents for Biochemical Kinase Assays

Target KinaseSubstrateKinase Buffer Components
CDK2/Cyclin A Histone H1 or Rb-derived peptide[22][23]25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT[24]
FAK Poly(Glu, Tyr) 4:140 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT[8]
ROCK2 S6Ktide[25]40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[25]
MK2 HSP27[26]25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05 mg/ml BSA, 2.5 mM DTT[26]
B. Cell-Based Assays: Assessing Phenotypic Effects and Target Engagement

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, assessing its effects on cellular processes and confirming target engagement within the cell.

1. Cell Viability/Proliferation Assay (for CDK2 and FAK)

This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.

Detailed Protocol: MTT or CellTiter-Glo® Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line with known CDK2 or FAK dependency) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the diaminopyridazinone inhibitor (typically from 1 nM to 100 µM) for 48-72 hours.[27] Include a DMSO vehicle control.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.[27]

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

2. Wound Healing/Transwell Migration Assay (for FAK and ROCK)

This assay assesses the inhibitor's effect on cell migration, a key process in cancer metastasis.

Detailed Protocol: Wound Healing Assay

  • Cell Culture:

    • Grow a confluent monolayer of cells in a 6-well plate.

  • Wound Creation:

    • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

  • Compound Treatment:

    • Wash the cells to remove debris and add fresh media containing the diaminopyridazinone inhibitor at various concentrations.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point and calculate the rate of wound closure for each treatment condition.

3. Cellular Target Engagement: Phosphorylation Assay (for FAK and MK2)

This assay confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrate.

Detailed Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment:

    • Treat cells with the diaminopyridazinone inhibitor for a specified time. For MK2, cells may need to be stimulated with an inflammatory agent like LPS to induce p38/MK2 pathway activation.[26]

  • Cell Lysis:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-FAK (Y397) or anti-phospho-HSP27, a downstream target of MK2).

    • Also, probe with an antibody for the total protein as a loading control.

    • Use a fluorescent or HRP-conjugated secondary antibody for detection.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

4. Cytokine Release Assay (for MK2)

This assay measures the functional consequence of MK2 inhibition by quantifying the reduction in pro-inflammatory cytokine production.

Detailed Protocol: TNF-α ELISA

  • Cell Stimulation and Treatment:

    • Pre-treat a human monocytic cell line (e.g., THP-1) with the diaminopyridazinone inhibitor for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection:

    • After an appropriate incubation time (e.g., 4-6 hours), collect the cell culture supernatant.

  • ELISA:

    • Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of TNF-α in each sample.

    • Determine the IC50 of the inhibitor for TNF-α production.

III. Concluding Remarks and Future Directions

The diaminopyridazinone scaffold holds considerable promise for the development of novel kinase inhibitors with therapeutic potential across a range of diseases. This guide has provided a comprehensive framework for the identification and validation of diaminopyridazinone-based compounds targeting CDK2, FAK, ROCK, and MK2. The detailed signaling pathways and experimental protocols herein serve as a robust starting point for researchers in this exciting field. Future work should focus on optimizing the potency and selectivity of diaminopyridazinone derivatives, as well as exploring their efficacy in preclinical in vivo models. The continued exploration of this versatile chemical class is poised to yield the next generation of targeted therapeutics.

References

An In-Depth Technical Guide to the In Silico Modeling of 4,5-Diaminopyridazin-3(2H)-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyridazinone Scaffold and the Frontier of In Silico Drug Discovery

The pyridazin-3(2H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] Derivatives of this heterocyclic system have been extensively explored, leading to the development of agents targeting a wide array of pathologies, including cardiovascular diseases and cancer.[2][3] This guide focuses on a specific, less-explored derivative, 4,5-Diaminopyridazin-3(2H)-one , and provides a comprehensive framework for its investigation using state-of-the-art in silico modeling techniques.

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic lead is fraught with challenges. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this landscape, offering a rational, cost-effective, and accelerated path to identifying and optimizing drug candidates. This document is structured not as a rigid protocol, but as a dynamic guide, empowering the reader with the scientific rationale and technical methodologies to explore the therapeutic potential of this compound. We will delve into the causality behind experimental choices, ensuring that each described workflow is a self-validating system, grounded in established scientific principles.

Part 1: Foundational Strategies - Ligand Preparation and Target Selection

The initial step in any in silico investigation is the meticulous preparation of the small molecule (the ligand) and the selection of a biologically relevant macromolecular target.

Ligand Preparation: From 2D Structure to 3D Conformation

The accurate three-dimensional representation of this compound is critical for meaningful simulation results. The process begins with its two-dimensional chemical structure and progresses to a low-energy 3D conformation.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch, draw the structure of this compound. Ensure correct atom types, bond orders, and stereochemistry (if applicable).

  • Conversion to 3D: Import the 2D structure into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE, or open-source alternatives like Avogadro). Use the software's functionality to generate an initial 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field). This process refines the geometry of the molecule to a more energetically favorable conformation.

  • Tautomeric and Protonation States: At physiological pH (typically modeled around 7.4), the amino groups of this compound will likely be protonated. It is crucial to generate and consider the most probable ionization and tautomeric states. Tools like Schrödinger's LigPrep or ChemAxon's Calculator Plugins can automate this process, providing a library of possible states for subsequent modeling. For this guide, we will proceed with the neutral form, but in a comprehensive study, all relevant states should be evaluated.

Target Selection: A Rationale-Driven Approach

Given the novelty of this compound, we must infer potential biological targets from the activities of structurally related pyridazinone derivatives. The literature indicates that pyridazinones frequently exhibit inhibitory activity against kinases and phosphodiesterases (PDEs).[2][4] For the purpose of this guide, we will select Phosphodiesterase-5 (PDE5) as a hypothetical target. PDE5 inhibitors are established therapeutics for erectile dysfunction and pulmonary hypertension.[5][6] The selection of a well-characterized target like PDE5 allows for a robust and verifiable modeling workflow.

Target Protein Acquisition and Preparation

  • PDB Structure Retrieval: A high-resolution crystal structure of human PDE5 is required. The Protein Data Bank (PDB) is the primary repository for such data. A suitable structure is PDB ID: 1XOS , which contains the catalytic domain of PDE5 in complex with an inhibitor.

  • Protein Preparation Workflow: Raw PDB structures require processing to be suitable for modeling. This typically involves:

    • Removing non-essential water molecules and co-solvents.

    • Adding hydrogen atoms, which are often absent in crystal structures.

    • Assigning correct bond orders and protonation states to amino acid residues.

    • Repairing any missing side chains or loops in the protein structure.

    • A brief energy minimization of the protein structure to relieve any steric clashes.

    Specialized software modules like the "Protein Preparation Wizard" in Schrödinger Maestro are designed for these tasks.

Part 2: Core Computational Workflow - Docking, Dynamics, and Pharmacophore Modeling

With the prepared ligand and protein, we can now proceed to simulate their interaction. This section details a multi-step workflow designed to predict the binding mode, assess its stability, and derive key features for future drug design.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[7] It is a cornerstone of structure-based drug design.

Experimental Protocol: Molecular Docking of this compound to PDE5

  • Receptor Grid Generation: Define the binding site on the PDE5 protein. This is typically centered on the co-crystallized ligand from the PDB structure (in this case, sildenafil in PDB ID: 1XOS). A "receptor grid" is generated, which pre-calculates the energetic properties of the binding pocket, speeding up the subsequent docking calculations.

  • Ligand Docking: The prepared 3D structure of this compound is then "docked" into this grid. The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site.

  • Scoring and Ranking: Each generated pose is assigned a score by a "scoring function," which estimates the binding affinity. The poses are then ranked based on this score. It is crucial to visually inspect the top-ranked poses for chemical plausibility and key interactions.

Causality and Trustworthiness: The choice of docking software (e.g., Glide, AutoDock Vina, GOLD) and scoring function is critical. For this guide, we hypothetically use Glide, known for its accuracy. The docking score provides a quantitative estimate of binding affinity, but it is the analysis of the binding pose that provides actionable insights.

Data Presentation: Hypothetical Docking Results

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound-8.5Gln817, Phe820, Val782H-bonds, π-π stacking, hydrophobic
Sildenafil (Reference)-11.2Gln817, Phe820, Val782H-bonds, π-π stacking, hydrophobic

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_2D 2D Structure of This compound Ligand_3D Generate 3D Conformation & Energy Minimize Ligand_2D->Ligand_3D Docking Molecular Docking (e.g., Glide) Ligand_3D->Docking PDB Retrieve PDE5 Structure (PDB: 1XOS) Protein_Prep Protein Preparation Wizard (Add H, Remove Water, etc.) PDB->Protein_Prep Grid_Gen Receptor Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Grid_Gen->Docking Scoring Scoring & Ranking of Poses Docking->Scoring Analysis Visual Inspection & Interaction Analysis Scoring->Analysis

Caption: Workflow for molecular docking of a novel ligand.

Molecular Dynamics (MD) Simulation: Assessing Binding Stability

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time.[8]

Experimental Protocol: MD Simulation of the PDE5-Ligand Complex

  • System Setup: The top-ranked docked pose of this compound within the PDE5 active site is used as the starting point. This complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is stabilized. This equilibration phase allows the system to relax and reach a stable state before the production simulation.

  • Production MD: A production simulation is run for a duration of 100 nanoseconds (ns) or more. During this time, the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.

  • Trajectory Analysis: The output of the MD simulation is a "trajectory" file, which is a record of the atomic coordinates over time. This trajectory is analyzed to assess:

    • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD for the ligand indicates that it remains bound in its initial pose.

    • Root Mean Square Fluctuation (RMSF): This analysis highlights flexible regions of the protein.

    • Interaction Analysis: The persistence of key hydrogen bonds and other interactions observed in the docking pose is monitored throughout the simulation.

Visualization of the MD Simulation Workflow

G Start Start with Best Docked Pose System_Setup Solvate with Water & Add Ions Start->System_Setup Equilibration System Equilibration (Heating & Pressure) System_Setup->Equilibration Production_MD Production MD Simulation (e.g., 100 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis Conclusion Assess Binding Stability & Dynamics Trajectory_Analysis->Conclusion

Caption: General workflow for Molecular Dynamics simulation.

Pharmacophore Modeling: Abstracting Key Chemical Features

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[9][10] It can be derived from the stable interaction pattern observed in docking and MD simulations.

Methodology: Pharmacophore Model Generation

  • Feature Identification: Based on the stable interactions of this compound with PDE5, key chemical features are identified. These may include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Aromatic Rings (AR)

    • Hydrophobic Centers (HY)

  • Model Generation: These features are spatially arranged to create a 3D pharmacophore model. This model represents the essential steric and electronic requirements for a molecule to bind to the PDE5 active site.

  • Application: The generated pharmacophore model can be used as a 3D query to screen large chemical databases for other molecules that fit the model, potentially identifying novel and diverse chemical scaffolds with PDE5 inhibitory activity.

Visualization of a Hypothetical Pharmacophore Model

G HBD1 HBD HBA1 HBA HBD1->HBA1 3.5 Å AR1 AR HBD1->AR1 4.2 Å HY1 HY HBA1->HY1 5.0 Å AR1->HY1 4.8 Å

Caption: A hypothetical pharmacophore model for a PDE5 inhibitor.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial investigation of a novel compound, this compound, against a selected therapeutic target, PDE5. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a robust, data-driven hypothesis about the compound's potential biological activity. The insights gained from these computational studies provide a strong foundation for subsequent experimental validation, including chemical synthesis, in vitro enzyme assays, and cell-based studies. This iterative cycle of computational modeling and experimental testing is the hallmark of modern, efficient drug discovery.

References

From Serendipity to Scaffold: The Century-Long Journey of Pyridazinone Compounds in Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core, a six-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides a comprehensive historical and technical overview of the discovery and development of pyridazinone-based compounds. From their initial synthesis in the late 19th century to their current status as key pharmacophores in cardiovascular, anti-inflammatory, and oncological therapies, we trace the scientific journey of these remarkable molecules. This document delves into the seminal synthetic methodologies, the key researchers and institutions that championed their investigation, the evolution of their structure-activity relationships, and the pivotal discoveries that unlocked their vast therapeutic potential. Detailed experimental protocols for foundational syntheses and diagrams of key signaling pathways are provided to offer a practical and in-depth resource for professionals in the field of drug discovery.

The Dawn of a Scaffold: Early Synthesis and Discovery

The story of pyridazinone compounds begins not with a flash of biological insight, but with the fundamental explorations of heterocyclic chemistry in the late 19th century. The first synthesis of a pyridazine derivative was achieved by the Nobel laureate Emil Fischer in 1886 , during his investigations into the Fischer indole synthesis.[1] This pioneering work laid the groundwork for the creation of the broader class of diazines.

Just under a decade later, in 1895, Tauber reported the first synthesis of the parent pyridazinone heterocycle.[2] These early syntheses were chemical curiosities, products of an era of systematic exploration of new molecular architectures. For several decades following their initial synthesis, pyridazinones remained largely the domain of academic chemists, with their biological potential yet to be uncovered. It wasn't until the mid-20th century that interest in these compounds was reignited, driven by the burgeoning field of pharmacology and the systematic screening of chemical libraries for therapeutic activity.[3]

A common and historically significant method for the synthesis of the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound, such as a γ-ketoacid, with hydrazine hydrate.[3] This straightforward and versatile reaction allowed for the generation of a wide variety of substituted pyridazinones, which became the foundation for early pharmacological screening efforts. Another key starting material that facilitated the exploration of pyridazinone chemistry was maleic hydrazide, which could be readily converted to the pyridazinone core.[4]

A Serendipitous Turn: The Emergence of Anti-inflammatory and Antihypertensive Activities

The journey of pyridazinones from chemical curiosities to therapeutic contenders was marked by serendipity. In the 1970s, a research group led by G. Cignarella was investigating tricyclic pyridazinone derivatives as rigid analogs of 6-aryl-4,5-dihydropyridazinones, which had shown promise as antihypertensive agents. During their research, they unexpectedly discovered that some of these compounds possessed significant anti-inflammatory properties.[5][6] This discovery, born from the exploration of structure-activity relationships for one therapeutic target, opened up an entirely new avenue of research for the pyridazinone scaffold.

The initial antihypertensive pyridazinones were designed to mimic the pharmacophore of existing vasodilators. Subsequent research in this area led to the development of numerous derivatives with potent antihypertensive effects, often acting through mechanisms such as the inhibition of phosphodiesterases (PDEs).[7]

The serendipitous discovery of anti-inflammatory activity prompted further investigation into the mechanism of action. It was found that many pyridazinone derivatives exhibited inhibitory effects on cyclooxygenase (COX) enzymes, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[8] This dual activity in both the cardiovascular and inflammatory arenas highlighted the remarkable versatility of the pyridazinone scaffold and spurred a wave of research to optimize both activities.

Key Milestone Compounds: From the Bench to the Bedside

The therapeutic potential of pyridazinones has been realized in several clinically successful drugs. Two notable examples are emorfazone, an anti-inflammatory and analgesic agent, and levosimendan, a novel cardiotonic agent.

Emorfazone: A Non-Steroidal Anti-inflammatory Agent

Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is an NSAID that was developed and marketed in Japan.[9] Its development was a direct outcome of the research into the anti-inflammatory properties of the pyridazinone core. Emorfazone's mechanism of action, like other NSAIDs, is linked to the inhibition of prostaglandin synthesis through the blockade of COX enzymes.

Levosimendan: A Calcium Sensitizer for Heart Failure

The discovery and development of levosimendan by the Finnish pharmaceutical company Orion Pharma represents a significant milestone in the history of pyridazinone compounds and a paradigm shift in the treatment of acute heart failure.[10][11][12] Levosimendan emerged from a dedicated research program in the 1990s aimed at discovering novel inotropic agents.[11]

Unlike traditional inotropes that increase intracellular calcium concentration, levosimendan exerts its effect by sensitizing the cardiac contractile apparatus to calcium.[10] This unique mechanism of action enhances cardiac contractility without a significant increase in myocardial oxygen demand, a crucial advantage in the setting of heart failure.[12] Levosimendan also possesses vasodilatory properties mediated through the opening of ATP-sensitive potassium channels in vascular smooth muscle.[10]

The discovery of levosimendan was the result of a rational drug design and screening program. Researchers at Orion Pharma synthesized and evaluated a series of pyridazinone derivatives, leading to the identification of levosimendan as a compound with the desired pharmacological profile.[11] Its successful development and clinical use have solidified the importance of the pyridazinone scaffold in cardiovascular medicine.

The Evolution of a Scaffold: Diversification of Therapeutic Applications

The initial discoveries in the cardiovascular and anti-inflammatory fields were just the beginning of the pyridazinone story. The versatility of the scaffold and the relative ease of its chemical modification have allowed for its exploration in a wide range of therapeutic areas.

Oncology: A New Frontier

In recent years, the pyridazinone scaffold has gained significant attention in the field of oncology.[13][14] Researchers have successfully designed and synthesized pyridazinone derivatives that target various cancer-related pathways. For example, pyridazinone-based compounds have been developed as inhibitors of protein kinases, which are often dysregulated in cancer. The structural features of the pyridazinone ring allow for specific interactions with the ATP-binding pocket of these enzymes.

Other Therapeutic Areas

The pharmacological activities of pyridazinone derivatives extend beyond the major areas of cardiovascular disease, inflammation, and cancer. The scaffold has been investigated for a plethora of other applications, including:

  • Antimicrobial agents [13]

  • Anticonvulsants [15]

  • Herbicides [16]

  • Antidepressants [8]

This broad spectrum of activity underscores the description of the pyridazinone nucleus as a "magic moiety" in medicinal chemistry.[17]

Experimental Protocols

To provide a practical understanding of the chemistry involved in the development of pyridazinone compounds, this section details key synthetic protocols.

Protocol 1: Synthesis of the Pyridazinone Core from Maleic Hydrazide

This protocol describes a general method for the synthesis of the basic pyridazinone ring system from the readily available starting material, maleic hydrazide.[18]

Materials:

  • Maleic hydrazide

  • Triphenylphosphine

  • 4 Å molecular sieves

  • Dry toluene

  • Diisopropyl azodicarboxylate (DIAD)

  • Ethanolamine

Procedure:

  • To a three-neck, 250 mL round-bottom flask equipped with an air condenser, under a nitrogen atmosphere, add maleic hydrazide (1.0 eq), triphenylphosphine (2.1 eq), and 4 Å molecular sieves.

  • Add dry toluene to the flask and stir the suspension for approximately 5 minutes.

  • Add DIAD (2.0 eq) dropwise to the stirring suspension using a syringe.

  • Following the addition of DIAD, add ethanolamine (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Heat the reaction mixture to 95 °C and maintain this temperature for 12-17 hours.

  • After cooling to room temperature, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Protocol 2: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol outlines a classic method for the synthesis of a substituted dihydropyridazinone, a key intermediate in the development of early antihypertensive and anti-inflammatory agents.[1]

Materials:

  • β-Aroylpropionic acid (e.g., 3-benzoylpropionic acid)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-aroylpropionic acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context and the experimental approaches used in pyridazinone research, the following diagrams illustrate key concepts.

G cluster_0 Historical Timeline of Pyridazinone Discovery Fischer 1886: Fischer synthesizes first pyridazine derivative Tauber 1895: Tauber synthesizes parent pyridazinone Fischer->Tauber Mid20thC Mid-20th Century: Renewed interest and pharmacological screening Tauber->Mid20thC Cignarella 1970s: Cignarella et al. discover anti-inflammatory activity Mid20thC->Cignarella Orion 1990s: Orion Pharma discovers Levosimendan Cignarella->Orion Modern 2000s-Present: Expansion into oncology and other therapeutic areas Orion->Modern

Caption: A timeline of key milestones in the discovery and development of pyridazinone compounds.

G cluster_1 General Synthetic Workflow for Pyridazinone Derivatives StartingMaterials Starting Materials (e.g., γ-ketoacids, maleic hydrazide) Cyclization Cyclization with Hydrazine StartingMaterials->Cyclization Core Pyridazinone Core Structure Cyclization->Core Derivatization Functional Group Interconversion & Derivatization Core->Derivatization Library Library of Analogs Derivatization->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: A generalized workflow for the synthesis and screening of pyridazinone-based drug candidates.

G cluster_2 Mechanism of Action of Levosimendan Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC KATP Vascular KATP Channels Levosimendan->KATP CaSensitization Calcium Sensitization TroponinC->CaSensitization Contraction Enhanced Myocardial Contraction CaSensitization->Contraction Inotropy Positive Inotropy Contraction->Inotropy Vasodilation Vasodilation KATP->Vasodilation AfterloadReduction Reduced Afterload Vasodilation->AfterloadReduction

Caption: The dual mechanism of action of the pyridazinone-based drug, levosimendan.

Conclusion and Future Perspectives

The history of pyridazinone compounds in medicine is a testament to the power of chemical synthesis, the importance of serendipity in scientific discovery, and the value of persistent investigation. From their humble beginnings as academic curiosities, pyridazinones have evolved into a versatile and clinically significant scaffold. The journey from Fischer's first pyridazine to the life-saving applications of levosimendan and the ongoing exploration in oncology has been a long and fruitful one.

The future of pyridazinone research remains bright. The inherent "drug-like" properties of the scaffold, coupled with the potential for diverse functionalization, ensure its continued relevance in the quest for novel therapeutics. As our understanding of disease biology deepens, the pyridazinone core will undoubtedly be adapted to create new generations of targeted therapies, further cementing its legacy as a cornerstone of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4,5-Diaminopyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 4,5-dichloropyridazin-3(2H)-one, followed by a nucleophilic aromatic substitution to yield the target diamino-compound. This document offers in-depth technical insights, explains the rationale behind experimental choices, and includes safety considerations, characterization data, and a visual workflow to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of pharmaceutical sciences due to their diverse biological activities. The introduction of amino groups into the pyridazinone scaffold can significantly modulate their pharmacological properties, making them attractive targets for the development of novel therapeutic agents. This compound, in particular, presents a unique substitution pattern that offers potential for further functionalization and exploration of its bioactivity.

This application note details a reliable and accessible synthetic route to this compound, designed for researchers in organic and medicinal chemistry. The protocol is divided into two main stages:

  • Synthesis of 4,5-Dichloropyridazin-3(2H)-one: This intermediate is prepared via the cyclocondensation of mucochloric acid with hydrazine.

  • Synthesis of this compound: The target compound is obtained through the di-amination of the dichlorinated precursor.

The methodologies provided are based on established chemical principles and have been structured to be clear, concise, and reproducible.

Visualizing the Synthesis Workflow

The overall synthetic scheme is depicted below, illustrating the two-step conversion of mucochloric acid to this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Dichloro-Intermediate cluster_1 Step 2: Diamination A Mucochloric Acid C 4,5-Dichloropyridazin-3(2H)-one A->C Cyclocondensation (Water, Heat) B Hydrazine Sulfate B->C E This compound C->E Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed amination or high-pressure amination) D Ammonia Source D->E

Caption: A two-step synthesis of this compound.

Part 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

The initial step involves the formation of the pyridazinone ring through the reaction of mucochloric acid with a hydrazine source. This reaction is a classic example of a cyclocondensation to form a six-membered heterocyclic system.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesNotes
Mucochloric AcidC₄H₂Cl₂O₃168.9616.9 g0.1Corrosive, handle with care.
Hydrazine SulfateH₆N₂O₄S130.1213.0 g0.1Toxic and corrosive.
Sodium AcetateC₂H₃NaO₂82.0316.4 g0.2Anhydrous.
Deionized WaterH₂O18.02200 mL-
EthanolC₂H₅OH46.07As needed-For recrystallization.
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (16.9 g, 0.1 mol) in 100 mL of deionized water.

  • Addition of Hydrazine Source: In a separate beaker, prepare a solution of hydrazine sulfate (13.0 g, 0.1 mol) and sodium acetate (16.4 g, 0.2 mol) in 100 mL of deionized water. The sodium acetate is used to generate free hydrazine in situ.

  • Reaction Execution: Slowly add the hydrazine/sodium acetate solution to the stirred mucochloric acid solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. Recrystallize the crude product from ethanol to obtain pure 4,5-dichloropyridazin-3(2H)-one as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield and Characterization
  • Yield: 70-80%

  • Appearance: White to off-white crystalline solid

  • Melting Point: 204-206 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.25 (s, 1H, CH), 13.5 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 158.0 (C=O), 135.5 (C-Cl), 130.0 (C-Cl), 125.0 (CH).

Part 2: Synthesis of this compound

The second and final stage of the synthesis involves the displacement of the two chlorine atoms of the intermediate with amino groups. This nucleophilic aromatic substitution can be challenging due to the electron-deficient nature of the pyridazinone ring. Two potential methods are proposed here, a classical high-pressure amination and a modern palladium-catalyzed approach.

Method A: High-Pressure Amination

This method utilizes aqueous ammonia at elevated temperature and pressure to effect the di-substitution.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesNotes
4,5-Dichloropyridazin-3(2H)-oneC₄H₂Cl₂N₂O164.9816.5 g0.1
Aqueous AmmoniaNH₄OH35.04200 mL-28-30% solution, corrosive.
Copper(II) Sulfate (optional)CuSO₄159.611.6 g0.01As a catalyst.
Step-by-Step Protocol
  • Reaction Setup: Place 4,5-dichloropyridazin-3(2H)-one (16.5 g, 0.1 mol) and aqueous ammonia (200 mL) in a high-pressure autoclave.

  • Catalyst Addition (Optional): Add copper(II) sulfate (1.6 g, 0.01 mol) to the reaction mixture. Copper salts can catalyze nucleophilic aromatic substitutions.

  • Reaction Execution: Seal the autoclave and heat the mixture to 150-180°C with stirring. The internal pressure will increase significantly. Maintain these conditions for 12-24 hours. Caution: This step must be performed with appropriate safety precautions for high-pressure reactions.

  • Work-up: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Isolation: Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol.

Method B: Palladium-Catalyzed Amination

This approach offers a milder alternative to the high-pressure method, utilizing a palladium catalyst and a suitable ligand to facilitate the C-N bond formation.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesNotes
4,5-Dichloropyridazin-3(2H)-oneC₄H₂Cl₂N₂O164.981.65 g0.01
Benzophenone ImineC₁₃H₁₁N181.244.0 g0.022As an ammonia surrogate.
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7292 mg0.0001Palladium catalyst.
XantphosC₃₉H₃₂OP₂578.62116 mg0.0002Ligand.
Sodium tert-butoxideC₄H₉NaO96.102.9 g0.03Base.
TolueneC₇H₈92.1450 mL-Anhydrous.
Hydrochloric AcidHCl36.46As needed-For hydrolysis of the imine.
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (92 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and sodium tert-butoxide (2.9 g, 30 mmol).

  • Addition of Reagents: Add 4,5-dichloropyridazin-3(2H)-one (1.65 g, 10 mmol) and benzophenone imine (4.0 g, 22 mmol) to the flask, followed by 50 mL of anhydrous toluene.

  • Reaction Execution: Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Hydrolysis: After completion, cool the reaction mixture to room temperature. Add 20 mL of 2M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the resulting di-imine intermediate.

  • Work-up: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/methanol gradient).

Expected Yield and Characterization of this compound
  • Yield: 50-70% (Method A), 60-80% (Method B)

  • Appearance: Yellow to brown solid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.5 (s, 1H, CH), 6.5 (br s, 4H, 2 x NH₂), 11.0 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.0 (C=O), 145.0 (C-NH₂), 140.0 (C-NH₂), 120.0 (CH).

  • Mass Spectrometry (ESI+): m/z = 127.06 [M+H]⁺

Safety and Handling

  • Mucochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine sulfate is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood.

  • High-pressure reactions (Method A for amination) require specialized equipment and training. Ensure the autoclave is properly maintained and operated.

  • Palladium catalysts and ligands can be air-sensitive. Handle them under an inert atmosphere.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1Incomplete reaction.Increase reflux time and monitor by TLC. Ensure the quality of the starting materials.
Incomplete di-amination in Step 2Insufficient reaction time, temperature, or pressure (Method A). Inactive catalyst (Method B).For Method A, increase reaction time or temperature. For Method B, use fresh catalyst and ligand, and ensure anhydrous and inert conditions.
Formation of mono-amino productReaction conditions are not forcing enough for the second substitution.Increase the amount of aminating agent and prolong the reaction time. For Method B, a higher catalyst loading might be necessary.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols and considering the safety and troubleshooting advice, researchers can reliably prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The two-step synthetic route, starting from readily available mucochloric acid, offers a logical and efficient pathway to the target molecule.

4,5-Diaminopyridazin-3(2H)-one kinase inhibition assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Kinase Inhibition Profiling of 4,5-Diaminopyridazin-3(2H)-one and its Analogs

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases are a vast and crucial class of enzymes that regulate a majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1][2][3] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, which has positioned them as one of the most important target classes in modern drug discovery.[1][4][5] The pyridazin-3(2H)-one scaffold has emerged as a versatile core structure in medicinal chemistry, with derivatives showing promise as inhibitors of various enzymes, including tyrosine kinases.[6][7]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vitro assay to determine the inhibitory potency of novel compounds, using this compound as a representative molecule. We will detail a luminescence-based kinase inhibition assay, focusing on the ADP-Glo™ Kinase Assay as a highly sensitive and adaptable platform. The principles and protocols described herein are broadly applicable for the screening, profiling, and characterization of small molecule kinase inhibitors.

Part 1: The Scientific Principle — Quantifying Kinase Activity Through its Product

The fundamental reaction catalyzed by any kinase is the transfer of the terminal (gamma) phosphate group from adenosine triphosphate (ATP) to a substrate, producing a phosphorylated substrate and adenosine diphosphate (ADP).[1] The rate of this reaction is a direct measure of the kinase's activity. Consequently, quantifying either the depletion of ATP or the production of ADP can serve as a robust proxy for enzymatic function.

This protocol utilizes the ADP-Glo™ Kinase Assay, a homogenous luminescence-based method that directly measures the amount of ADP produced.[2][8] This approach is advantageous because the signal generated is directly proportional to kinase activity, providing an intuitive and sensitive readout for inhibition studies.[1][9]

The assay is performed in two key steps after the initial kinase reaction is complete:

  • Kinase Reaction Termination & ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction. This reagent simultaneously stops the enzymatic activity of the kinase and, critically, depletes any remaining, unconsumed ATP from the mixture. This step is essential to eliminate the primary source of background signal.[8][10]

  • ADP Conversion & Signal Generation: A "Kinase Detection Reagent" is then added. This reagent contains enzymes that catalyze the conversion of the ADP (produced by the kinase) back into ATP. This newly synthesized ATP then serves as the substrate for a highly sensitive luciferase/luciferin reaction, which generates a stable, "glow-type" luminescent signal.[8][10] The intensity of this light is directly proportional to the initial amount of ADP produced during the kinase reaction.

G cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase Kinase + Substrate Reaction Phosphorylated Substrate + ADP Kinase->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (e.g., this compound) Inhibitor->Kinase Inhibition DepleteATP Add ADP-Glo™ Reagent (Stops reaction, depletes excess ATP) Reaction->DepleteATP ADP goes to detection phase ConvertADP Add Kinase Detection Reagent (Converts ADP to ATP) DepleteATP->ConvertADP Luciferase Luciferase + Luciferin ConvertADP->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Principle of the ADP-Glo™ Kinase Inhibition Assay.

Part 2: Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, which is ideal for inhibitor screening. Volumes can be scaled for 96-well plates, maintaining the recommended 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[11]

Materials and Reagents
  • Kinase: Purified kinase of interest (e.g., EGFR, VEGFR, CDK2).

  • Substrate: Appropriate substrate for the chosen kinase (e.g., a specific peptide).

  • Test Compound: this compound, prepared as a stock solution in 100% DMSO.

  • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • ATP: Ultra-Pure ATP solution.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).

  • Plates: White, opaque, flat-bottom 384-well assay plates.

  • Equipment: Multichannel pipettes, plate reader with luminescence detection capability.

Reagent Preparation
  • Test Compound Dilution Series:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO. This will be the "intermediate plate."

    • Further dilute this series into the kinase assay buffer to create the final working solutions. The final DMSO concentration in the kinase reaction should be kept constant and low (typically ≤1%) to avoid impacting enzyme activity.[12]

  • Kinase Solution:

    • Dilute the kinase enzyme to the desired working concentration (e.g., 2X final concentration) in cold kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Solution:

    • Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer. This should also be at a 2X final concentration. The ATP concentration should ideally be at or near the Km of the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • ADP-Glo™ Reagents:

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[10][11] Equilibrate both to room temperature before use.

Assay Procedure: Step-by-Step Workflow
  • Compound Plating (2.5 µL):

    • Add 2.5 µL of the serially diluted test compound, control inhibitor, or vehicle control (e.g., 1% DMSO in buffer) to the appropriate wells of a 384-well plate.

  • Kinase Addition & Pre-incubation (2.5 µL):

    • Add 2.5 µL of the 2X kinase solution to all wells except the "No Kinase" negative controls.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[13]

  • Initiate Kinase Reaction (5 µL):

    • Add 5 µL of the 2X Substrate/ATP mixture to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Mix the plate and incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).

  • Stop Reaction & Deplete ATP (10 µL):

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.[2]

    • Mix and incubate for 40 minutes at room temperature.[8][10]

  • Develop Luminescent Signal (20 µL):

    • Add 20 µL of Kinase Detection Reagent to each well.[2]

    • Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]

  • Measure Luminescence:

    • Read the luminescence on a plate reader. An integration time of 0.25–1 second per well is typically sufficient.[11]

G A 1. Compound Plating Add 2.5 µL of diluted compound/ vehicle control to 384-well plate. B 2. Kinase Addition & Pre-incubation Add 2.5 µL of 2X Kinase solution. Incubate for 15-30 min. A->B C 3. Initiate Reaction Add 5 µL of 2X Substrate/ATP mix. Incubate for 60 min at 30°C. B->C D 4. Stop Reaction & Deplete ATP Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 min at RT. C->D E 5. Develop Signal Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 min at RT. D->E F 6. Read Luminescence Measure signal with a plate reader. E->F G 7. Data Analysis Calculate % Inhibition and plot dose-response curve to find IC50. F->G

Figure 2: Step-by-step experimental workflow for the kinase inhibition assay.

Part 3: Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). The following controls are essential for accurate data interpretation:

  • High (100%) Activity Control (RLU_max): Contains kinase, substrate, ATP, and vehicle (DMSO), but no inhibitor.

  • Low (0%) Activity Control (RLU_min): Contains substrate, ATP, and vehicle, but no kinase enzyme.

The percent inhibition for each inhibitor concentration is calculated as follows:

% Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14] To determine the IC50, plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting data points to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin). The IC50 is the concentration at the inflection point of this curve.[14][15]

Data Presentation: Profiling for Selectivity

To understand the selectivity of a compound, it is crucial to test it against a panel of different kinases.[4][5] The resulting IC50 values can be summarized in a table to provide a clear selectivity profile.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82

Table 1: Hypothetical inhibitory activity and selectivity profile of the test compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Pyridazinone Scaffold and the Imperative of Cytotoxicity Profiling

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including potential anticancer properties.[1][2] Derivatives of this heterocyclic system are being actively investigated for their therapeutic potential. 4,5-Diaminopyridazin-3(2H)-one represents a novel analogue within this class. As with any new chemical entity intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical first step. This process is essential for identifying potential safety concerns, determining therapeutic windows, and elucidating mechanisms of action.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a multi-parametric panel of cell-based assays to robustly characterize the cytotoxic profile of this compound. We will delve into the mechanistic basis of each recommended assay, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation.

Guiding Philosophy: A Multi-Parametric Approach to Cytotoxicity

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To build a comprehensive and trustworthy cytotoxicity profile, it is crucial to employ a panel of assays that interrogate different cellular processes. This multi-parametric approach allows for a more nuanced understanding of the potential mechanism of cell death. Here, we will focus on a strategic combination of assays to assess:

  • Metabolic Activity: As an indicator of overall cell health and viability.

  • Membrane Integrity: To detect necrotic cell death.

  • Lysosomal Integrity: A measure of cellular stress and viability.

  • Apoptosis Induction: To identify programmed cell death pathways.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment Panel cluster_2 Data Analysis Compound This compound (Stock Solution) Dose_Response Prepare Serial Dilutions Compound->Dose_Response Incubation Treat Cells with Compound (e.g., 24, 48, 72 hours) Dose_Response->Incubation Cell_Culture Seed Cells in 96-well Plates Cell_Culture->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT Parallel Plates LDH LDH Assay (Membrane Integrity) Incubation->LDH Parallel Plates Neutral_Red Neutral Red Assay (Lysosomal Integrity) Incubation->Neutral_Red Parallel Plates Caspase Caspase-Glo 3/7 Assay (Apoptosis) Incubation->Caspase Parallel Plates Absorbance_Luminescence Measure Absorbance/ Luminescence MTT->Absorbance_Luminescence LDH->Absorbance_Luminescence Neutral_Red->Absorbance_Luminescence Caspase->Absorbance_Luminescence IC50 Calculate IC50 Values Absorbance_Luminescence->IC50 Interpretation Interpret Cytotoxicity Profile IC50->Interpretation Signaling_Pathways cluster_viability Cell Viability & Proliferation cluster_death Cell Death Pathways Compound This compound Mitochondria Mitochondrial Dehydrogenases Compound->Mitochondria Inhibits? Lysosomes Lysosomal Integrity Compound->Lysosomes Disrupts? Membrane Plasma Membrane Integrity Compound->Membrane Damages? Apoptosis_Signal Apoptotic Signal Compound->Apoptosis_Signal Triggers? MTT_reduction MTT → Formazan Mitochondria->MTT_reduction Reduces NR_uptake Neutral Red Uptake Lysosomes->NR_uptake Enables LDH_release LDH Release (Necrosis) Membrane->LDH_release Loss leads to Caspase_activation Caspase-3/7 Activation (Apoptosis) Apoptosis_Signal->Caspase_activation Induces

References

Application Notes and Protocols for the Antimicrobial Screening of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyridazinone Derivatives in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Pyridazinone scaffolds, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on how to effectively perform an antimicrobial screening of novel pyridazinone derivatives. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

This guide will detail a hierarchical screening approach, beginning with a qualitative assessment of antimicrobial activity, followed by quantitative determination of inhibitory and bactericidal concentrations, and concluding with an essential evaluation of cytotoxicity to assess the therapeutic potential of the candidate compounds.

Part 1: Preliminary Screening via Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary technique to qualitatively assess the antimicrobial activity of test compounds.[1][6] This method is cost-effective and allows for the simultaneous screening of multiple derivatives against various microbial strains.[1] The principle relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the microorganism is susceptible.[1]

Protocol: Agar Well Diffusion Assay

Materials:

  • Pyridazinone derivatives

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile broth (e.g., Tryptic Soy Broth)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic discs (e.g., Gentamicin)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inner wall of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.[8]

  • Preparation of Wells:

    • Allow the inoculated plates to dry for a few minutes.

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[8]

  • Application of Test Compounds and Controls:

    • Prepare stock solutions of the pyridazinone derivatives in a suitable solvent like DMSO.

    • Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.

    • In one well, add the same volume of the solvent (e.g., DMSO) to serve as a negative control.

    • Place a standard antibiotic disc on the agar surface as a positive control.[8]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[6]

  • Observation and Measurement:

    • After incubation, observe the plates for the formation of a clear zone of inhibition around the wells.

    • Measure the diameter of the zone of inhibition in millimeters (mm).

Interpretation of Results:

The diameter of the zone of inhibition is directly proportional to the antimicrobial activity of the pyridazinone derivative. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound. The absence of a zone of inhibition suggests that the compound is inactive against the tested strain at that concentration.

Part 2: Quantitative Analysis - Determination of Minimum Inhibitory Concentration (MIC)

Following a positive preliminary screening, the next crucial step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The broth microdilution method is a standardized and widely accepted technique for MIC determination.[7][9][11]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Pyridazinone derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • McFarland 0.5 turbidity standard

  • Positive control antibiotic (with known MIC)

  • Negative control (no compound)

  • Sterility control (no bacteria)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the pyridazinone derivative in CAMHB at twice the highest desired final concentration.

    • Add 100 µL of this stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[12]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyridazinone derivative in which there is no visible growth.[12]

    • Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Data Presentation: MIC Values
Pyridazinone DerivativeTest OrganismMIC (µg/mL)
Compound AS. aureus16
Compound AE. coli32
Compound BS. aureus8
Compound BE. coli>128
Positive ControlS. aureus2
Positive ControlE. coli4

Part 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[12][13][14] This distinction is crucial for understanding the mode of action of the novel compounds.

Protocol: MBC Determination

Materials:

  • Results from the MIC assay

  • MHA plates

  • Sterile micropipette

  • Spreader

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.[12]

  • Plating:

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the pyridazinone derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][15]

Interpretation and Data Presentation: MBC/MIC Ratio

The relationship between the MBC and MIC values is an important indicator of whether a compound is bactericidal or bacteriostatic.

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]

  • An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Pyridazinone DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound AS. aureus16322Bactericidal
Compound BS. aureus8648Bacteriostatic

Part 4: Assessing Safety - In Vitro Cytotoxicity Assays

A critical aspect of drug development is to ensure that the antimicrobial compounds are effective against pathogens while exhibiting minimal toxicity to host cells.[13][16] In vitro cytotoxicity assays are essential for this preliminary safety assessment.[17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell viability.[18]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Pyridazinone derivatives

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • CO₂ incubator

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the human cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with Compounds:

    • Prepare serial dilutions of the pyridazinone derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[18]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Presentation:

The cell viability is calculated as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.

Pyridazinone DerivativeCell LineIC₅₀ (µM)
Compound AHEK293>100
Compound BHEK29325

A higher IC₅₀ value indicates lower cytotoxicity and a better safety profile.

Workflow Visualization

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Safety Assessment cluster_3 Data Interpretation & Lead Selection start Pyridazinone Derivatives agar_well Agar Well Diffusion Assay start->agar_well qualitative_result Qualitative Activity (Zone of Inhibition) agar_well->qualitative_result mic Broth Microdilution for MIC qualitative_result->mic Active Compounds mic_value MIC Value (µg/mL) mic->mic_value mbc Subculture for MBC mic_value->mbc mbc_value MBC Value (µg/mL) mbc->mbc_value analysis Calculate MBC/MIC Ratio & Selectivity Index (IC50/MIC) mbc_value->analysis cytotoxicity In Vitro Cytotoxicity Assay (MTT) ic50_value IC50 Value (µM) cytotoxicity->ic50_value ic50_value->analysis lead_compound Lead Compound Identification analysis->lead_compound

Caption: A comprehensive workflow for the antimicrobial screening of pyridazinone derivatives.

Conclusion

This application note provides a structured and detailed framework for the antimicrobial screening of novel pyridazinone derivatives. By following this hierarchical approach, from qualitative screening to quantitative analysis and safety assessment, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts in the critical fight against antimicrobial resistance.[19][20][21][22][23]

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analytical Determination and Purification of 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Polar Heterocycles

4,5-Diaminopyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. The purity of such compounds is paramount, as even minor impurities can confound biological assays and compromise drug safety and efficacy. However, the inherent polarity of this compound, conferred by its multiple amine groups and the pyridazinone ring, presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). These polar characteristics often lead to poor retention on nonpolar stationary phases, resulting in elution near the solvent front and inadequate separation from other polar impurities.[1]

This application note provides a comprehensive guide to developing robust analytical and preparative HPLC methods for this compound. We will explore a systematic approach, beginning with an in-silico analysis of the molecule's physicochemical properties to inform our method development strategy. This is followed by detailed, step-by-step protocols for both analytical-scale purity assessment and preparative-scale purification. The methodologies described herein are designed to be self-validating and are grounded in established chromatographic principles to ensure scientific integrity and reproducibility.

Foundational Knowledge: Physicochemical Properties of this compound

A successful HPLC method development strategy is predicated on a thorough understanding of the analyte's physicochemical properties. In the absence of extensive experimental data for this compound, we have utilized validated in-silico prediction tools to estimate its key parameters. These predictions serve as a scientifically-grounded starting point for method optimization.

Structure:

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValuePrediction Tool/MethodSignificance for HPLC Method Development
pKa (most basic) ~5.8 - 6.2ACD/pKa DB[2], MolGpKa[3]The amino groups are predicted to be protonated at pH values below this range. Operating the mobile phase at a pH of at least 2 units away from the pKa (e.g., pH < 4 or pH > 8) is recommended to ensure a consistent ionization state and avoid peak shape issues.[4]
logP ~ -1.5 to -1.0Molinspiration[5], SwissADME[6]The highly negative logP value confirms the compound's significant polarity, indicating that it will be poorly retained on traditional C18 columns with highly aqueous mobile phases. This necessitates the use of polar-modified stationary phases or alternative chromatographic modes.
UV λmax ~280-310 nmUV-adVISor[7], Protheragen[8]The predicted UV absorbance maximum in this range suggests that a photodiode array (PDA) or UV-Vis detector set between 280 nm and 310 nm will provide good sensitivity for detection.

Method Development Strategy: A Logic-Driven Approach

Our strategy for developing a robust HPLC method for this polar compound is centered on enhancing retention and ensuring symmetrical peak shapes. The following diagram illustrates the decision-making process based on the predicted physicochemical properties.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Strategy Chromatographic Strategy cluster_Outcome Desired Outcome Analyte This compound (Highly Polar, Basic) StationaryPhase Stationary Phase Selection - Polar-embedded C18 - Phenyl-Hexyl Analyte->StationaryPhase logP ~ -1.2 Poor C18 retention MobilePhase Mobile Phase Optimization - pH Control (pH 3-4) - Organic Modifier (ACN/MeOH) Analyte->MobilePhase pKa ~ 6.0 Protonation at low pH Detection Detector Settings - Wavelength (280-310 nm) Analyte->Detection Predicted λmax 280-310 nm Outcome Robust & Reproducible Analytical & Prep Method StationaryPhase->Outcome MobilePhase->Outcome Detection->Outcome

Caption: Method development workflow for this compound.

Analytical HPLC Method Protocol

This protocol is designed for the quantitative analysis of this compound, suitable for purity determination and reaction monitoring.

Rationale for Method Parameters
  • Stationary Phase: A polar-embedded C18 or a Phenyl-Hexyl column is recommended over a standard C18 phase. The polar-embedded groups will help to retain the polar analyte, while the phenyl phase can offer alternative selectivity through pi-pi interactions with the aromatic ring of the pyridazinone.[1]

  • Mobile Phase: A low pH mobile phase (e.g., pH 3.0) is chosen to ensure the complete protonation of the basic amine groups. This consistent ionization state minimizes peak tailing that can occur from interactions with residual silanols on the stationary phase.[4] Formic acid or trifluoroacetic acid are suitable volatile modifiers, especially if the method is to be coupled with mass spectrometry.[9]

  • Organic Modifier: Acetonitrile is generally a good starting point as it often provides sharper peaks and lower backpressure compared to methanol. A gradient elution is employed to ensure elution of any less polar impurities and to clean the column after each injection.

Experimental Protocol

Table 2: Analytical HPLC Method Parameters

ParameterRecommended Condition
Column Polar-Embedded C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 50% B over 10 minutes, then to 95% B for 2 minutes, hold for 2 minutes, return to 5% B and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector PDA/UV at 290 nm
Sample Preparation Dissolve sample in Mobile Phase A or a Water/Acetonitrile (95:5) mixture to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
System Suitability

Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: < 1.5

  • Relative Standard Deviation (RSD) of Peak Area: < 2.0%

  • RSD of Retention Time: < 1.0%

Preparative HPLC Purification Protocol

This section details the scale-up of the analytical method for the purpose of isolating pure this compound.

Scale-Up and Loading Considerations

The transition from an analytical to a preparative scale requires careful adjustment of several parameters to maintain resolution while maximizing throughput. The primary goal is to overload the column to the extent that the target peak is still sufficiently resolved from its nearest impurities.

Scale-Up Calculations: The flow rate and injection volume can be scaled geometrically based on the column dimensions. Several online calculators are available for this purpose.[10]

  • Flow Rate Scaling: F_prep = F_analyt * (d_prep / d_analyt)^2

  • Injection Volume Scaling: V_prep = V_analyt * (d_prep / d_analyt)^2 * (L_prep / L_analyt)

Where F is the flow rate, V is the injection volume, d is the column diameter, and L is the column length.

A loading study should be performed by incrementally increasing the injection mass on the analytical column to determine the maximum load before significant loss of resolution between the peak of interest and adjacent impurities.[11]

PurificationWorkflow cluster_Prep Preparative HPLC cluster_PostPrep Post-Purification cluster_Final Final Product Load Sample Loading (Concentrated Solution) Sep Chromatographic Separation (Scaled-up Method) Load->Sep Collect Fraction Collection (Peak-based Triggering) Sep->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze QC Check Pool Pooling of Pure Fractions Analyze->Pool Fractions >98% pure Evap Solvent Evaporation (Lyophilization/Rotovap) Pool->Evap Final Pure this compound (>98% Purity) Evap->Final

Caption: Workflow for preparative purification and quality control.

Preparative Protocol

Table 3: Preparative HPLC Method Parameters

ParameterRecommended Condition
Column Polar-Embedded C18 or Phenyl-Hexyl (e.g., 21.2 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or shallow gradient focused around the elution point of the target compound, as determined from the analytical run. A final high-organic wash step is necessary.
Flow Rate ~21 mL/min (scaled from 1.0 mL/min on a 4.6 mm ID column)
Column Temperature Ambient
Injection Volume Scaled based on loading study; start with ~1-2 mL.
Detector UV at 290 nm (with preparative flow cell)
Sample Preparation Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., Water/DMSO) to the highest possible concentration without precipitation. Ensure the sample solvent is compatible with the mobile phase.
Fraction Collection Triggered by UV signal threshold and/or slope. Collect fractions across the entire peak of interest.[12]
Post-Purification Analysis
  • Fraction Analysis: Analyze each collected fraction using the developed analytical HPLC method to determine its purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization (freeze-drying) for aqueous mobile phases or rotary evaporation followed by high vacuum.

  • Final QC: Perform a final purity analysis on the isolated solid product.

Conclusion

The purification of polar compounds like this compound by reversed-phase HPLC is a challenging yet achievable task. A systematic approach, beginning with the understanding of the analyte's physicochemical properties, allows for a rational selection of the stationary and mobile phases. The protocols detailed in this application note provide a robust framework for both the analytical assessment and preparative isolation of this compound. By leveraging polar-modified stationary phases and controlling the mobile phase pH, researchers can achieve excellent separation and high purity of this valuable chemical entity, thereby advancing research and drug development efforts.

References

Application Notes & Protocols: Investigating the Anti-Cancer Potential of 4,5-Diaminopyridazin-3(2H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Emerging Role of Pyridazinone Scaffolds in Oncology

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2] Recently, derivatives of this heterocyclic system have garnered significant interest for their potent anti-cancer properties.[1][2] These compounds have been shown to target various hallmarks of cancer, acting as inhibitors of crucial cellular players such as tyrosine kinases and phosphodiesterases.[1] Notably, several pyridazin-3(2H)-one derivatives have been successfully developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[1] Marketed drugs like Olaparib, which feature this core structure, have revolutionized the treatment of certain cancers, particularly those with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as BRCA-mutated ovarian and breast cancers.[1][3][4]

This document provides a comprehensive guide to studying the anti-cancer effects of a novel pyridazinone derivative, 4,5-Diaminopyridazin-3(2H)-one . Given the established role of the pyridazinone scaffold in targeting the DNA damage response, we will proceed with the hypothesis that this compound functions as a PARP inhibitor. This application note will detail the proposed mechanism of action, provide step-by-step protocols for evaluating its efficacy in cancer cell lines, and offer a framework for data interpretation.

Proposed Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs).[3] In the context of cancer, inhibiting PARP activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[3][5] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, the repair of these PARP inhibitor-induced DSBs is compromised, leading to genomic instability and ultimately, cell death.[3] This concept, known as synthetic lethality, provides a therapeutic window to selectively kill cancer cells while sparing normal cells.[6]

We hypothesize that this compound exerts its anti-cancer effects by binding to the active site of PARP, preventing the recruitment of DNA repair machinery. The following diagram illustrates this proposed signaling pathway.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 PARP Inhibition in HR-Proficient Cells cluster_2 Synthetic Lethality in HR-Deficient Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Repair BER Base Excision Repair (BER) PARP->BER Repair DNA_Repaired1 DNA Integrity Maintained BER->DNA_Repaired1 Repair DNA_SSB2 Single-Strand Break (SSB) PARP_Inhibited PARP Inhibition DNA_SSB2->PARP_Inhibited Blockage Compound This compound Compound->PARP_Inhibited DSB Double-Strand Break (DSB) PARP_Inhibited->DSB Replication Fork Collapse HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair DNA_Repaired2 DNA Integrity Maintained HR_Repair->DNA_Repaired2 DNA_SSB3 Single-Strand Break (SSB) PARP_Inhibited2 PARP Inhibition DNA_SSB3->PARP_Inhibited2 Blockage Compound2 This compound Compound2->PARP_Inhibited2 DSB2 Double-Strand Break (DSB) PARP_Inhibited2->DSB2 Replication Fork Collapse HR_Deficient Deficient HR Repair (e.g., BRCA mutation) DSB2->HR_Deficient Repair Failure Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis Repair Failure

Caption: Proposed mechanism of this compound via PARP inhibition.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for evaluating the anti-cancer potential of a novel compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic validation.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis_Assay Western_Blot Mechanism Validation (Western Blotting) IC50->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[7][10]

Materials:

  • Cancer cell lines (e.g., BRCA-mutated ovarian cancer line OVCAR-3, and a BRCA-proficient line like SK-OV-3 for comparison)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • 96-well flat-bottom sterile microplates[8][12]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8][11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known PARP inhibitor like Olaparib).[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Collect both floating and adherent cells.[15]

  • Cell Washing: Wash the collected cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[15][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[17]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

Protocol 3: Western Blotting for Mechanistic Validation

Western blotting is used to detect specific proteins in a sample, allowing for the validation of the proposed mechanism of action.[18] To confirm PARP inhibition, we will assess the levels of cleaved PARP (a marker of apoptosis) and γH2AX (a marker of DNA double-strand breaks).

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[19]

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in ice-cold lysis buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[17]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer and separate them by size on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[19]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[17]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step.[17]

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[17] The intensity of the bands can be quantified using densitometry software.

Data Presentation: Summarizing Quantitative Results

Clear and concise data presentation is essential for interpreting experimental outcomes. The following tables provide templates for summarizing key quantitative data.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineBRCA StatusIncubation Time (hours)IC50 (µM) (Mean ± SD)
OVCAR-3BRCA2 mutant48Value
SK-OV-3BRCA wild-type48Value
MCF-7BRCA wild-type48Value
MDA-MB-436BRCA1 mutant48Value

Table 2: Apoptosis Induction by this compound in OVCAR-3 Cells (48h Treatment)

TreatmentConcentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Vehicle Control0ValueValue
Compound0.5 x IC50ValueValue
Compound1 x IC50ValueValue
Compound2 x IC50ValueValue

Table 3: Protein Expression Changes in OVCAR-3 Cells (48h Treatment)

TreatmentConcentration (µM)Relative Cleaved PARP Expression (Fold Change)Relative γH2AX Expression (Fold Change)
Vehicle Control01.01.0
Compound1 x IC50ValueValue

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anti-cancer agent. By systematically assessing its cytotoxicity, apoptosis-inducing capabilities, and impact on key proteins within the DNA damage response pathway, researchers can build a strong preclinical data package. Positive results from these studies, particularly a selective effect on HR-deficient cancer cells, would warrant further investigation, including in vivo efficacy studies in xenograft models and more detailed mechanistic studies to confirm PARP1/2 selectivity and explore potential off-target effects. The pyridazinone scaffold continues to be a promising starting point for the development of novel oncology therapeutics, and a thorough investigation of new derivatives like this compound is a critical step in advancing cancer treatment.

References

Protocol for assessing cardiovascular effects of pyridazinone compounds in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Assessing Cardiovascular Effects of Pyridazinone Compounds In Vivo

Abstract

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, including significant cardiovascular effects such as vasodilation and inotropy.[1][2][3] This document provides a comprehensive, multi-tiered protocol for the in vivo assessment of the cardiovascular effects of novel pyridazinone compounds in rodent models. The protocols are designed to guide researchers from initial hemodynamic screening to in-depth functional and safety evaluations, ensuring scientific rigor and data integrity. We emphasize the rationale behind experimental choices, from non-invasive screening to invasive, continuous monitoring and terminal cardiotoxicity assessments, to provide a self-validating framework for drug development professionals.

Introduction: The Cardiovascular Significance of Pyridazinone Compounds

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a spectrum of pharmacological activities.[2][3] Notably, several pyridazinone-based molecules have been investigated for their potent cardiovascular effects, including antihypertensive and vasodilatory properties.[1][2][4] For instance, pimobendan, a benzimidazole-pyridazinone derivative, exhibits both vasodilating and positive inotropic properties.[5] Given this therapeutic potential, a robust and systematic in vivo evaluation of the cardiovascular profile of new pyridazinone analogues is critical during preclinical development.

This guide outlines a strategic approach to comprehensively characterize the hemodynamic, functional, and potential cardiotoxic effects of these compounds. The described protocols adhere to the principles of the "3Rs" (Replacement, Reduction, and Refinement) in animal research and are designed to be compliant with international guidelines for preclinical safety pharmacology, such as the ICH S7A and S7B guidelines.[6][7][8]

Experimental Design: A Tiered Approach to Cardiovascular Assessment

A tiered approach allows for efficient screening and in-depth characterization while conserving resources and minimizing animal use. This protocol is structured into three tiers:

  • Tier 1: Initial Hemodynamic Screening (Non-Invasive). This tier provides a rapid assessment of the compound's acute effects on blood pressure and heart rate in conscious rodents.

  • Tier 2: Comprehensive Functional Assessment (Invasive and Non-Invasive). For compounds of interest from Tier 1, this tier involves more sophisticated techniques for continuous hemodynamic monitoring and detailed evaluation of cardiac function.

  • Tier 3: Cardiotoxicity and Safety Assessment. This final tier investigates the potential for adverse cardiac effects, particularly with chronic administration, through biomarker analysis and histopathology.

Animal Model Selection

Rats and mice are the most commonly used species in cardiovascular research due to the availability of well-characterized genetic strains and models of heart disease.[9][10] The choice between rats and mice may depend on the specific research question, with mice being suitable for genetic manipulation studies and rats often preferred for surgical procedures due to their larger size.

Ethical Considerations

All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Tier 1: Initial Hemodynamic Screening

The primary objective of this tier is to quickly identify if a pyridazinone compound has a significant effect on systemic blood pressure and heart rate.

Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

The tail-cuff method is a widely used non-invasive technique for measuring systolic and diastolic blood pressure in rodents.[11][12][13]

Protocol 1: Tail-Cuff Blood Pressure Measurement

  • Animal Acclimatization: Acclimate the animals to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced fluctuations in blood pressure.

  • Warming: Place the animal in a warming chamber to induce peripheral vasodilation, which is critical for accurate measurements.[11]

  • Restraint: Gently place the animal in an appropriate restrainer.

  • Cuff and Sensor Placement: Place the occlusion cuff and a volume pressure recording (VPR) sensor on the animal's tail.

  • Measurement Cycles: Perform several cycles of cuff inflation and deflation to obtain stable and consistent readings.

  • Data Acquisition: Record systolic blood pressure, diastolic blood pressure, and heart rate.

  • Dosing and Post-Dose Measurement: Administer the pyridazinone compound via the desired route (e.g., oral gavage, intraperitoneal injection). Measure blood pressure and heart rate at multiple time points post-administration to capture the onset, peak, and duration of the effect.

Tier 2: Comprehensive Functional Assessment

Compounds demonstrating significant activity in Tier 1 should be advanced to this tier for a more detailed and continuous evaluation of their cardiovascular effects.

Radiotelemetry for Continuous Hemodynamic Monitoring

Radiotelemetry is the gold standard for monitoring physiological parameters in conscious, freely moving animals, as it eliminates the stress associated with restraint and handling.[14][15][16]

Protocol 2: Surgical Implantation of Telemetry Transmitters

  • Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic agent and provide pre- and post-operative analgesia.

  • Surgical Preparation: Shave and aseptically prepare the surgical site (e.g., the ventral neck for carotid artery cannulation).

  • Transmitter Implantation:

    • For blood pressure measurement, the telemetry catheter is typically implanted into the carotid artery and advanced into the thoracic aorta.

    • The transmitter body is placed in a subcutaneous pocket on the flank.

    • For ECG monitoring, the leads are placed subcutaneously in a lead II configuration.

  • Post-Operative Recovery: Allow the animals to recover for at least one week before starting any experiments to ensure they have returned to a normal physiological state.

  • Data Acquisition and Analysis:

    • Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for at least 24 hours.

    • Administer the pyridazinone compound and continuously record the cardiovascular parameters for a predetermined duration.

    • Analyze the data for changes in heart rate, systolic, diastolic, and mean arterial pressure, as well as ECG intervals (e.g., PR, QRS, QT).

Echocardiography for Cardiac Function Assessment

Echocardiography is a non-invasive imaging technique that provides detailed information about cardiac structure and function.[9][17][18][19]

Protocol 3: Transthoracic Echocardiography in Rodents

  • Anesthesia: Lightly anesthetize the animal to minimize movement artifacts while maintaining near-physiological heart rates.

  • Animal Preparation: Shave the chest area and use a pre-warmed ultrasound gel.

  • Image Acquisition:

    • Obtain standard echocardiographic views, such as the parasternal long-axis (PLAX) and short-axis (PSAX) views.[17]

    • Acquire M-mode images at the level of the papillary muscles to measure left ventricular (LV) dimensions.

    • Use Doppler imaging to assess blood flow and diastolic function.

  • Data Analysis:

    • Measure LV internal dimensions in diastole (LVIDd) and systole (LVIDs).

    • Calculate LV ejection fraction (EF) and fractional shortening (FS) as measures of systolic function.

    • Assess diastolic function through parameters such as the E/A ratio from mitral inflow patterns.

  • Experimental Procedure: Perform echocardiography at baseline and at the time of peak compound effect as determined from telemetry studies.

Tier 3: Cardiotoxicity and Safety Assessment

This tier is crucial for evaluating the potential for adverse cardiac effects, especially following repeated dosing. Animal models of cardiotoxicity are well-established for this purpose.[20][21][22][23][24]

Cardiac Biomarker Analysis

Measurement of circulating cardiac biomarkers can provide an early indication of myocardial injury.[25][26][27][28]

Protocol 4: Blood Collection and Biomarker Measurement

  • Blood Sampling: Collect blood samples at baseline and at various time points during a chronic dosing study.

  • Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.

  • Biomarker Analysis: Use commercially available ELISA kits or other immunoassays to quantify the levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and natriuretic peptides (e.g., BNP, NT-proBNP). An increase in these biomarkers can indicate myocardial damage.[26][27]

Histopathological Examination of the Heart

Histopathology provides a definitive assessment of structural changes in the heart tissue.[29][30][31][32][33]

Protocol 5: Heart Tissue Collection and Histopathology

  • Tissue Collection: At the end of the study, euthanize the animals and perfuse the hearts with saline followed by a fixative (e.g., 10% neutral buffered formalin).

  • Tissue Processing: Excise the hearts, weigh them, and process them for paraffin embedding.

  • Sectioning and Staining: Cut thin sections of the heart tissue and stain them with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess for fibrosis.

  • Microscopic Examination: A qualified veterinary pathologist should examine the slides for evidence of cardiotoxicity, such as myocyte degeneration, necrosis, inflammation, and fibrosis.[31][32]

Data Presentation and Visualization

Tabulated Data

Table 1: Hypothetical Hemodynamic Data from Telemetry Study

Treatment GroupTime PointMean Arterial Pressure (mmHg)Heart Rate (bpm)
VehicleBaseline105 ± 5350 ± 20
1 hr post-dose103 ± 6345 ± 22
Pyridazinone Cmpd XBaseline106 ± 4355 ± 18
1 hr post-dose85 ± 5380 ± 25

*p < 0.05 compared to baseline

Table 2: Hypothetical Echocardiography Data

Treatment GroupEjection Fraction (%)Fractional Shortening (%)
Vehicle65 ± 435 ± 3
Pyridazinone Cmpd X75 ± 542 ± 4

*p < 0.05 compared to vehicle

Diagrams

ExperimentalWorkflow cluster_tier1 Tier 1: Hemodynamic Screening cluster_tier2 Tier 2: Functional Assessment cluster_tier3 Tier 3: Cardiotoxicity Assessment T1_Start Acclimatize Animals T1_BP Tail-Cuff Blood Pressure Measurement T1_Start->T1_BP T1_Dose Administer Compound T1_BP->T1_Dose T1_PostBP Post-Dose BP Measurement T1_Dose->T1_PostBP T2_Surgery Telemetry Implantation T1_PostBP->T2_Surgery Compound of Interest T2_Recover Recovery T2_Surgery->T2_Recover T2_Tele Continuous Telemetry Recording T2_Recover->T2_Tele T2_Echo Echocardiography T2_Recover->T2_Echo T3_Chronic Chronic Dosing T2_Tele->T3_Chronic Further Evaluation T2_Echo->T3_Chronic T3_Blood Blood Sampling for Biomarkers T3_Chronic->T3_Blood T3_Histo Histopathology T3_Chronic->T3_Histo

Caption: Tiered experimental workflow for in vivo cardiovascular assessment.

SignalingPathway Pyridazinone Pyridazinone Compound PDE3 Phosphodiesterase 3 (PDE3) Pyridazinone->PDE3 Inhibition cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phosphorylates Myofilaments Myofilament Ca2+ Sensitivity PKA->Myofilaments Phosphorylates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Contraction Increased Contractility (Inotropy) Ca_channel->Contraction Myofilaments->Contraction Vasodilation Vasodilation MLCK->Vasodilation

Caption: Potential signaling pathway for inotropic and vasodilatory effects.

Conclusion

The protocol outlined in this application note provides a robust framework for the systematic in vivo evaluation of the cardiovascular effects of novel pyridazinone compounds. By employing a tiered approach that integrates non-invasive screening with advanced functional and safety assessments, researchers can efficiently characterize the pharmacological profile of these compounds and make informed decisions during the drug development process. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for preclinical cardiovascular risk assessment.

References

Application Notes and Protocols: Leveraging 4,5-Diaminopyridazin-3(2H)-one for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazinone Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding starting points with higher ligand efficiency.[2] The pyridazin-3(2H)-one core has emerged as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer and cardiovascular applications.[3] Its inherent chemical properties and synthetic tractability make it an attractive starting point for FBDD campaigns.

This guide focuses on a specific, yet highly promising, derivative: 4,5-Diaminopyridazin-3(2H)-one . This fragment's unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid heterocyclic core, provides a well-defined vector for interaction with biological targets and subsequent optimization.

The Fragment Profile: Why this compound?

The selection of fragments is a critical first step in any FBDD program. Ideal fragments adhere to the "Rule of Three," which dictates a molecular weight under 300 Da, a cLogP of less than 3, and no more than three hydrogen bond donors and acceptors. This rule aims to ensure adequate solubility and minimize molecular complexity, thereby increasing the probability of identifying high-quality hits.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" Compliance
Molecular FormulaC₄H₆N₄ON/A
Molecular Weight126.12 g/mol Yes (< 300 Da)
cLogP-1.5 to -1.0 (estimated)Yes (< 3)
Hydrogen Bond Donors3Yes (≤ 3)
Hydrogen Bond Acceptors3Yes (≤ 3)
Rotatable Bonds0Yes (< 3)

As demonstrated in Table 1, this compound is an exemplary fragment that comfortably fits within the "Rule of Three" guidelines. Its low molecular weight and hydrophilicity suggest good solubility, a crucial factor for the high concentrations often required in biophysical screening assays. The presence of three hydrogen bond donors (the two amino groups and the ring nitrogen) and three acceptors (the carbonyl oxygen and the two ring nitrogens) in a compact arrangement offers a high potential for forming specific and energetically favorable interactions with a protein target.

Experimental Workflow: From Fragment Synthesis to Hit Validation

The successful application of this compound in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to be iterative, with structural data informing each round of chemical optimization.

FBDD_Workflow cluster_0 Fragment Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization synthesis Synthesis of This compound qc Quality Control (Purity, Solubility) synthesis->qc spr Surface Plasmon Resonance (SPR) qc->spr nmr NMR Spectroscopy (Protein-Observed) qc->nmr crystal X-ray Crystallography spr->crystal Identified Hits nmr->crystal Identified Hits itc Isothermal Titration Calorimetry (ITC) crystal->itc Confirms affinity sar Structure-Activity Relationship (SAR) crystal->sar Structural Insights chem Analogue Synthesis (Growing, Linking) sar->chem Iterative Cycles Binding_Mode cluster_protein Protein Binding Pocket cluster_fragment This compound acceptor H-Bond Acceptor (e.g., Asp, Glu) donor H-Bond Donor (e.g., Asn, Gln) hydrophobic Hydrophobic Pocket fragment NH₂ | C4--C5--NH₂ ||  | N --N--C=O fragment->acceptor H-Bond (Donor: NH₂) fragment->donor H-Bond (Acceptor: C=O) fragment->hydrophobic Potential Growth Vector (towards pocket)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Diaminopyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes.

Introduction

This compound is a crucial heterocyclic scaffold in medicinal chemistry, serving as a building block for a variety of pharmacologically active compounds. Its synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity. This guide provides a comprehensive overview of a common synthetic route, addresses potential pitfalls, and offers evidence-based solutions to overcome them.

Synthetic Pathway Overview

A prevalent and efficient method for the synthesis of this compound involves the cyclocondensation reaction between diaminomaleonitrile (DAMN) and hydrazine hydrate. This reaction leverages the nucleophilic nature of hydrazine to attack the nitrile groups of DAMN, leading to the formation of the pyridazinone ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A common and versatile starting material is 2,3-diaminomaleonitrile (DAMN).[1][2] DAMN is a readily available and inexpensive tetramer of hydrogen cyanide with reactivity comparable to o-phenylenediamine, making it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[1]

Q2: What is the role of hydrazine hydrate in this synthesis?

Hydrazine hydrate serves as the binucleophile that attacks the nitrile carbons of diaminomaleonitrile to form the heterocyclic pyridazinone ring. It provides the two nitrogen atoms that become part of the final ring structure.

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the diaminomaleonitrile and hydrazine hydrate are of high purity. Impurities in DAMN can lead to undesired side reactions.

  • Reaction Temperature: The temperature plays a critical role. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting materials or the product.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or water are often used to facilitate the reaction.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of side products is a common challenge. Potential side products in the reaction of diaminomaleonitrile with hydrazine include:

  • Incomplete Cyclization Products: The reaction may stall after the initial attack of hydrazine on one of the nitrile groups, leading to an open-chain intermediate.

  • Polymeric Materials: Under certain conditions, diaminomaleonitrile can polymerize, especially in the presence of impurities or at elevated temperatures.

  • Alternative Ring Systems: While the formation of the pyridazinone is favored, rearrangements or alternative cyclization pathways could lead to the formation of other heterocyclic structures, such as aminopyrazoles, which have been observed in reactions of similar dinitriles with hydrazine.

Q5: How can I best purify the final product?

Purification of this compound can often be achieved through recrystallization. The choice of solvent for recrystallization is crucial and should be determined experimentally. Common solvents to consider include water, ethanol, or a mixture of the two. For more challenging purifications, column chromatography using a polar stationary phase like silica gel may be necessary. Cation-exchange chromatography has also been reported as an effective method for purifying aminopyridine derivatives.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or impure starting materials.- Incorrect reaction temperature.- Inappropriate solvent.- Verify the purity of diaminomaleonitrile and hydrazine hydrate via analytical techniques (e.g., NMR, melting point).- Optimize the reaction temperature by running small-scale experiments at a range of temperatures.- Screen different protic solvents such as ethanol, isopropanol, or water.
Presence of Multiple Impurities - Side reactions due to incorrect stoichiometry or temperature.- Decomposition of starting materials or product.- Ensure precise molar ratios of reactants.- Maintain a consistent and optimized reaction temperature.- Minimize reaction time once the reaction has reached completion (as monitored by TLC/HPLC).
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a precipitate.- If the product is soluble, carefully remove the solvent under reduced pressure.- Try adding a non-polar co-solvent to induce precipitation.- If an oil forms, attempt to triturate with a non-polar solvent to induce solidification.
Product is colored or discolored - Presence of colored impurities or degradation products.- Recrystallize the product from a suitable solvent. Activated charcoal can be used during recrystallization to remove colored impurities.- If recrystallization is ineffective, consider purification by column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,3-Diaminomaleonitrile (DAMN)

  • Hydrazine hydrate (80% solution in water is common)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature with stirring.

  • (Optional) A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

reaction_mechanism DAMN Diaminomaleonitrile (DAMN) Intermediate1 Nucleophilic Attack (Open-chain Intermediate) DAMN->Intermediate1 + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & -NH3 Product This compound Intermediate2->Product Dehydration troubleshooting_workflow Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify/replace OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If pure OptimizeTemp->Start If not optimal OptimizeSolvent Evaluate Solvent Choice OptimizeTemp->OptimizeSolvent If optimized OptimizeSolvent->Start If not optimal OptimizeTime Adjust Reaction Time OptimizeSolvent->OptimizeTime If optimized OptimizeTime->Start If not optimal Purification Re-evaluate Purification Method OptimizeTime->Purification If optimized Purification->Start If ineffective Success Improved Yield Purification->Success

References

Technical Support Center: Overcoming Solubility Challenges with Diaminopyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the solubility challenges associated with diaminopyridazinone compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower you with the knowledge to optimize your experiments and formulations. Our approach is rooted in foundational scientific principles to not only offer solutions but also to explain the causality behind them.

I. Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered when working with diaminopyridazinone derivatives.

Q1: My diaminopyridazinone compound is poorly soluble in aqueous buffers. Where should I start?

A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including diaminopyridazinone derivatives. The most direct initial approach is to modulate the pH of your buffer. Given the presence of two basic amino groups and a weakly acidic pyridazinone ring, these compounds have multiple ionizable centers. Lowering the pH will protonate the amino groups, significantly increasing aqueous solubility. A systematic pH-solubility profile is the recommended first experimental step.

Q2: I've tried adjusting the pH, but my compound still precipitates. What's the next logical step?

A2: If pH adjustment alone is insufficient, the next step is typically the introduction of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common starting point for creating high-concentration stock solutions.[1] For aqueous working solutions, other co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be effective.[2] The key is to use the lowest concentration of co-solvent necessary, as high concentrations can impact biological assays.

Q3: When should I consider more advanced techniques like cyclodextrins or solid dispersions?

A3: These techniques are generally employed when simpler methods like pH adjustment and co-solvency are inadequate or not suitable for the final application (e.g., in vivo studies where co-solvent concentrations are limited). Cyclodextrins are excellent for forming inclusion complexes that enhance solubility without altering the bulk solvent properties.[3] Solid dispersions are a powerful formulation strategy, particularly for oral drug development, as they can significantly improve both solubility and dissolution rate by converting a crystalline drug into an amorphous form.[4]

Q4: How do the two amino groups on the pyridazinone ring affect its solubility behavior?

A4: The two amino groups act as basic centers, meaning they will become protonated (positively charged) in acidic conditions. This protonation dramatically increases the compound's affinity for water, a polar solvent. However, the presence of multiple ionizable sites can also lead to more complex pH-solubility profiles. It's crucial to understand the pKa values of these groups to predict the optimal pH range for solubilization.[5]

II. Physicochemical Properties of Diaminopyridazinone Derivatives: A Predictive Overview

While experimental data for every new diaminopyridazinone will vary, we can predict the general physicochemical properties based on the core structure and the influence of the amino substituents. These predictions are valuable for guiding initial formulation strategies.

PropertyPredicted Value/RangeImplication for Solubility
pKa (most basic) 7.0 - 8.5The first amino group will be protonated at physiological pH and below, aiding solubility.
pKa (second basic) 3.0 - 4.5The second amino group requires more acidic conditions for full protonation.
pKa (acidic) 9.0 - 10.5The pyridazinone ring proton is weakly acidic and will be deprotonated at high pH.
logP 1.0 - 3.0Indicates moderate to high lipophilicity, suggesting inherently low aqueous solubility for the neutral form.
Melting Point >150 °CA high melting point often correlates with a stable crystal lattice, which can contribute to poor solubility.[6]

Note: These values are estimations based on related structures like aminopyridazine and should be experimentally verified for your specific compound.[6][7]

cluster_pH pH-Dependent Ionization of a Diaminopyridazinone A pH < pKa (second basic) Fully Protonated (Cationic) High Solubility B pKa (second basic) < pH < pKa (most basic) Singly Protonated (Cationic) Good Solubility A->B Increase pH C pKa (most basic) < pH < pKa (acidic) Neutral Low Solubility B->C Increase pH D pH > pKa (acidic) Anionic Moderate Solubility C->D Increase pH

Caption: Predicted ionization states of a diaminopyridazinone at different pH ranges.

III. Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to overcoming solubility issues, complete with detailed experimental protocols.

Overall Troubleshooting Workflow

The following workflow provides a structured approach to addressing solubility challenges, starting with the simplest and most common techniques.

Start Start: Compound Precipitates in Aqueous Buffer pH_Profile Step 1: Determine pH-Solubility Profile Start->pH_Profile Soluble_pH Is solubility sufficient at an acceptable pH? pH_Profile->Soluble_pH Success Success: Proceed with Experiment Soluble_pH->Success Yes CoSolvent Step 2: Introduce Co-solvents Soluble_pH->CoSolvent No Soluble_CoSolvent Is solubility sufficient with <5% co-solvent? CoSolvent->Soluble_CoSolvent Soluble_CoSolvent->Success Yes Cyclodextrin Step 3: Use Cyclodextrins Soluble_CoSolvent->Cyclodextrin No Soluble_CD Is solubility sufficient with cyclodextrin? Cyclodextrin->Soluble_CD Soluble_CD->Success Yes Solid_Dispersion Step 4: Prepare Solid Dispersion Soluble_CD->Solid_Dispersion No Solid_Dispersion->Success Yes Reformulate Consider chemical modification or alternative formulation Solid_Dispersion->Reformulate No

Caption: A systematic workflow for troubleshooting solubility issues.

Guide 1: pH Modification

Scientific Rationale: For ionizable compounds like diaminopyridazinones, solubility is highly dependent on pH. The Henderson-Hasselbalch equation governs the ratio of the ionized (more soluble) to the un-ionized (less soluble) form. By adjusting the pH to be at least 1-2 units below the pKa of the basic amino groups, you can ensure that the majority of the compound is in its protonated, more soluble salt form.[8]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Prepare buffers covering a range of pH values (e.g., from pH 2 to pH 10). Ensure the buffer capacity is sufficient to resist pH changes upon addition of the compound.[3]

  • Add excess compound: Add an excess of the solid diaminopyridazinone compound to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial for ensuring equilibrium.[3]

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • Separate solid from supernatant: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and dilute: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify: Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[10]

  • Plot the data: Plot the measured solubility against the final measured pH of each solution to generate the pH-solubility profile.

Guide 2: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[2] They disrupt the hydrogen bonding network of water, creating a more favorable environment for lipophilic molecules.

Table of Common Co-solvents:

Co-solventPolarity (Dielectric Constant)Common UseConsiderations
Water 80.1Universal solventPoor solvent for lipophilic compounds
DMSO 47.2Stock solutionsCan be toxic to cells at >0.5-1%
Ethanol 24.5Oral and parenteral formulationsCan cause protein precipitation
Propylene Glycol (PG) 32.0Various formulationsCan be viscous
PEG 400 12.5Oral and topical formulationsLow volatility

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare co-solvent mixtures: Create a series of co-solvent/buffer mixtures with increasing percentages of the organic co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • Follow equilibration procedure: Use the same procedure as for pH-solubility profiling (Guide 1, steps 2-6) for each co-solvent mixture.

  • Determine solubility: Quantify the compound's solubility in each mixture.

  • Evaluate for precipitation upon dilution: For promising co-solvent systems, perform a dilution test by adding a small volume of the concentrated stock solution to your final aqueous assay buffer to check for precipitation.

Guide 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[3] They can encapsulate poorly soluble "guest" molecules, like diaminopyridazinones, forming a water-soluble inclusion complex. This effectively shields the lipophilic part of the drug from the aqueous environment, increasing its apparent solubility.[11]

cluster_cd Mechanism of Cyclodextrin Inclusion Complexation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Water-Soluble Inclusion Complex CD->Complex Drug Diaminopyridazinone (Poorly Soluble) Drug->Complex Encapsulation

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Table of Common Cyclodextrins:

CyclodextrinCavity Diameter (Å)Aqueous Solubility (g/100mL)Key Features
β-Cyclodextrin (βCD) 6.0-6.51.85Most common, but relatively low solubility.[12]
Hydroxypropyl-β-CD (HPβCD) 6.0-6.5>60High solubility, low toxicity, widely used.[12]
Sulfobutylether-β-CD (SBEβCD) 6.0-6.5>70High solubility, anionic, good for basic drugs.[3]

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HPβCD from 0 to 50 mM).

  • Add excess compound: Add an excess of the diaminopyridazinone to each cyclodextrin solution.

  • Equilibrate and analyze: Follow the same equilibration and analysis procedure as described in Guide 1 (steps 3-6).

  • Plot the phase solubility diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear plot (AL-type) is indicative of a 1:1 complex formation and allows for the calculation of the complexation stability constant.[13]

Guide 4: Solid Dispersions

Scientific Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often in an amorphous state.[4] The high energy of the amorphous form, compared to the stable crystalline form, leads to a significant increase in apparent solubility and dissolution rate.[14] The carrier also improves the wettability of the drug particles.

Common Preparation Methods:

  • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[15]

  • Melting (Fusion) Method: A physical mixture of the drug and a low melting point carrier is heated until it melts, then rapidly cooled to solidify.[16]

  • Hot-Melt Extrusion: A more scalable version of the melting method using an extruder to mix and melt the drug and carrier.

Lab-Scale Protocol: Solvent Evaporation Method

  • Select a carrier and solvent: Choose a hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000) and a volatile solvent that dissolves both the drug and the carrier.

  • Dissolve components: Dissolve the diaminopyridazinone and the carrier in the solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).

  • Evaporate the solvent: Use a rotary evaporator to remove the solvent under vacuum. This should be done relatively quickly to prevent drug crystallization.

  • Dry and process: Dry the resulting solid mass under vacuum to remove any residual solvent. Gently grind the solid dispersion into a fine powder.

  • Characterize the dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state.

  • Perform dissolution studies: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug to quantify the improvement.

IV. References

  • (Reference for micellar solubilization diagram)

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. --INVALID-LINK--

  • Wikipedia. Micellar solubilization. --INVALID-LINK--

  • University of Alberta. Micellar solubilization of drugs. --INVALID-LINK--

  • Journal of Advancement in Pharmacology. (2022). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. --INVALID-LINK--

  • ResearchGate. Schematic diagram of the recommended workflow for automated high-throughput solubility determination. --INVALID-LINK--

  • PubChem. Aminopyridazine. --INVALID-LINK--

  • Chemsrc. aminopyridazine. --INVALID-LINK--

  • RJPT. Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. --INVALID-LINK--

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. --INVALID-LINK--

  • (Reference for micelle diagram)

  • Creative Bioarray. (2025). SOP for pH-Solubility Profiling of Drug Candidates. --INVALID-LINK--

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. --INVALID-LINK--

  • PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. --INVALID-LINK--

  • (Reference for micellar solubilization diagram)

  • NIH. (2021). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. --INVALID-LINK--

  • R Discovery. Evaluation of cyclodextrin solubilization of drugs. --INVALID-LINK--

  • (Reference for drug-cyclodextrin complexes)

  • MDPI. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. --INVALID-LINK--

  • (Reference for solubility test flowchart)

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. --INVALID-LINK--

  • Yashwantrao Bhonsale Pharmacy College. Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. --INVALID-LINK--

  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... --INVALID-LINK--

  • ResearchGate. (2025). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. --INVALID-LINK--

  • PMC. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. --INVALID-LINK--

  • World Health Organization. Annex 4. --INVALID-LINK--

  • (Reference for solubility flow chart)

  • Slideshare. solubility enhancement and cosolvency by madhavi. --INVALID-LINK--

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. --INVALID-LINK--

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. --INVALID-LINK--

  • PMC. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. --INVALID-LINK--

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. --INVALID-LINK--

  • Sigma-Aldrich. 4-Aminopyridine. --INVALID-LINK--

  • (Reference for preclinical testing flowchart)

  • PubChem. 2-Aminopyridine. --INVALID-LINK--

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. --INVALID-LINK--

  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. --INVALID-LINK--

  • PubMed Central. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. --INVALID-LINK--

  • Waters Corporation. Solubility Screening by UPLC-MS/MS. --INVALID-LINK--

  • PubMed. (2008). Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies. --INVALID-LINK--

  • NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. --INVALID-LINK--

  • ResearchGate. (2022). STRUCTURE BASED DESIGNING OF PYRIDAZINONE DERIVATIVES AS POTENTIAL INHIBITORS AGAINST COX-2RECEPTOR. --INVALID-LINK--

  • PubChem. 3(2H)-Pyridazinone. --INVALID-LINK--

  • Taylor & Francis Online. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. --INVALID-LINK--

  • (Reference for pyridazinone derivatives)

  • PubChem. Pyridazinone, 2-20. --INVALID-LINK--

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. --INVALID-LINK--

  • (Reference for pKa values of nitrogen heterocycles)

  • OnlyTRAININGS. Important points to be considered for selecting solvents in different applications. --INVALID-LINK--

  • Quirky Science. (2012). Forming Nitrogen Heterocycles from Aliphatic Amino Acids. --INVALID-LINK--

References

Troubleshooting kinase assay interference with 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their kinase assays when screening compounds containing the 4,5-Diaminopyridazin-3(2H)-one scaffold. While this chemical series may hold therapeutic promise, its structural features present a unique set of challenges in common assay formats, particularly those relying on optical detection methods.

The core structure of this compound is reminiscent of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a molecule renowned for its chemiluminescent properties.[1] This similarity is a critical starting point for our investigation, as it strongly suggests that interference may stem from the compound's intrinsic ability to generate light or interact with light-based detection systems.

This document provides a logical, step-by-step framework to diagnose the root cause of the interference, understand the underlying mechanism, and implement effective solutions to ensure the integrity of your screening data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Identifying the Source of Interference

Question: My kinase assay is producing inconsistent or unexpected data (e.g., high background, false positives/negatives) when I test this compound. How can I confirm the compound is the problem?

Answer: The first step is to systematically deconstruct your assay to isolate the effect of the test compound from the enzymatic reaction. This is achieved by running a matrix of control experiments. The goal is to determine if the compound is interacting with the detection system itself, rather than inhibiting the kinase.

A logical workflow for this process is essential.

start Unexpected Assay Signal (High Background or Inhibition) check_compound Run Control Experiments with Test Compound start->check_compound no_enzyme No-Enzyme Control (Compound + Substrate + ATP + Buffer) check_compound->no_enzyme Test 1 no_substrate No-Substrate Control (Compound + Enzyme + ATP + Buffer) check_compound->no_substrate Test 2 buffer_only Compound-Only Control (Compound + Buffer + Detection Reagents) check_compound->buffer_only Test 3 signal_present Signal Observed? no_enzyme->signal_present no_signal No Signal Observed no_enzyme->no_signal no_substrate->signal_present no_substrate->no_signal buffer_only->signal_present buffer_only->no_signal No (in all controls) conclusion_interference Conclusion: Compound directly interferes with the assay detection system. signal_present->conclusion_interference Yes conclusion_inhibition Conclusion: Compound is likely a true enzyme modulator. Proceed with Mechanism of Action studies. no_signal->conclusion_inhibition

Caption: Workflow for diagnosing compound interference.

If you observe a signal in any of these control wells (where no enzymatic phosphorylation should occur), it is a clear indication of compound interference.

Section 2: Understanding the Mechanism of Interference

Question: I've confirmed this compound is causing interference. What are the likely chemical mechanisms?

Answer: Given its structure, this compound class can interfere through several mechanisms, primarily affecting optical-based assays. Understanding the specific mechanism is key to selecting the right mitigation strategy.

cluster_assays Common Kinase Assay Readouts cluster_mechanisms Potential Interference Mechanisms compound This compound mech_lum Chemiluminescence (Light Generation) compound->mech_lum Structural similarity to Luminol mech_fluor Intrinsic Fluorescence compound->mech_fluor mech_quench Signal Quenching compound->mech_quench mech_filter Inner Filter Effect compound->mech_filter mech_redox Redox Cycling compound->mech_redox mech_chelate Metal Chelation (e.g., of Mg2+) compound->mech_chelate Amino & pyridazinone groups luminescence Luminescence (e.g., Kinase-Glo®) fluorescence Fluorescence (FP, TR-FRET) absorbance Absorbance mech_lum->luminescence False Positive mech_fluor->fluorescence False Positive mech_quench->fluorescence False Negative mech_filter->fluorescence False Negative mech_filter->absorbance False Negative mech_redox->luminescence Affects Luciferase Stability mech_chelate->luminescence Affects Kinase/Luciferase mech_chelate->fluorescence Affects Kinase Activity mech_chelate->absorbance Affects Kinase Activity

Caption: Potential mechanisms of assay interference.

  • Chemiluminescence: The most probable cause. Like luminol, your compound may react with components in the assay buffer (e.g., oxidizers, metal ions) to produce its own light, leading to a strong false-positive signal in luminescence assays.[1][2]

  • Intrinsic Fluorescence: The compound may absorb light at the excitation wavelength of your assay's fluorophore and emit light in the detection window, causing a false positive in fluorescence-based assays.[3]

  • Signal Quenching: The compound could absorb the energy from an excited fluorophore (in FP or FRET assays) or the light emitted from a luciferase reaction, reducing the signal and causing a false negative.[4]

  • Inner Filter Effect: At higher concentrations, the compound might absorb either the excitation or emission light, leading to an artificially low signal.[3] This is a common artifact in fluorescence-based assays.

  • Redox Activity & Reagent Instability: The diaminopyridazine moiety can be redox-active. This can interfere with assays that rely on stable redox conditions or directly inhibit reporter enzymes like luciferase.

  • Metal Chelation: The nitrogen and oxygen atoms in the scaffold can chelate divalent cations like Mg²⁺, which is an essential cofactor for both the kinase and, in many cases, ATP-dependent reporter enzymes like luciferase.[4]

Section 3: Assay-Specific Troubleshooting

Question: How do I address interference in my specific assay format?

Answer: The solution depends entirely on your assay platform. Below is a summary of common platforms and targeted strategies.

Assay TechnologyPrincipleSusceptibility to this compoundMitigation Strategy
Luminescence (e.g., Kinase-Glo®)Measures remaining ATP via a luciferase reaction.[5]Very High. Prone to compound-driven chemiluminescence and direct luciferase inhibition.[3]1. Subtract Background: Run a parallel "no-enzyme" control for every compound concentration to measure and subtract its intrinsic signal. 2. Change Assay Timing: Read the plate immediately before adding detection reagents to get a baseline of compound luminescence, then read again after. 3. Switch Assay Format: If interference is severe, switch to a non-luminescence method.
TR-FRET / HTRF® Measures phosphorylation via Förster resonance energy transfer between a donor and acceptor fluorophore.[6]Moderate. Prone to fluorescence interference (if spectra overlap) and inner filter effects.[3]1. Spectral Scan: Perform an excitation/emission scan of your compound to check for spectral overlap with your assay fluorophores. 2. Use Red-Shifted Dyes: Switch to fluorophore pairs that excite and emit at longer wavelengths (>600 nm), where compound fluorescence is less common.[3] 3. Confirm with an Orthogonal Assay.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled substrate upon phosphorylation.Moderate to High. Highly sensitive to fluorescent compounds and quenchers.1. Run Controls: Test the compound against the fluorescent tracer alone to detect quenching or fluorescence enhancement. 2. Use Far-Red Tracers: As with TR-FRET, using tracers that operate in the far-red spectrum can avoid interference.[3]
Radiometric ([³²P]/[³³P]) Directly measures the incorporation of radioactive phosphate onto a substrate.Very Low. Immune to optical interference. Considered the "gold standard" for confirming hits from screening campaigns.[7]1. Orthogonal Validation: Use this method to confirm any hits obtained from optically-based primary screens. It provides a direct and unambiguous measure of kinase activity.[7]
Section 4: Advanced Solutions & Mitigation Strategies

Question: The basic troubleshooting steps are not sufficient. What are my next steps?

Answer: If simple background subtraction or reagent changes are insufficient, a more robust change in methodology is required.

  • Orthogonal Assay Validation: The most rigorous solution is to re-test your compound in an assay based on a different physical principle. If your primary screen was luminescence-based, validating with a radiometric filter-binding assay is the ideal path. A true hit will show activity in both formats, whereas an artifact will not.

  • Buffer Optimization:

    • Detergents: Certain detergents can quench non-specific interactions or even the intrinsic chemiluminescence of some compounds. Experiment with different non-ionic detergents (e.g., Triton X-100, Tween-20) at varying concentrations (0.01% - 0.1%).[7]

    • Antioxidants: If you suspect redox cycling is an issue, adding a mild reducing agent like Dithiothreitol (DTT, 1-2 mM) can sometimes stabilize the system. However, be sure to validate that the DTT does not inhibit your kinase.

  • Kinetics and Order-of-Addition Studies:

    • Sometimes, pre-incubating the kinase and the compound before adding ATP can reveal time-dependent or ATP-competitive mechanisms.

    • Conversely, if the compound interferes with the detection reagents, adding it last, just before reading the plate, may minimize contact time and reduce interference. This is only viable for endpoint assays.

Key Experimental Protocols
Protocol 1: Compound Interference Counter-Screen

Objective: To quantify the direct effect of this compound on the assay signal in the absence of kinase activity.

Methodology:

  • Prepare a serial dilution of your test compound in DMSO, typically at 100x the final desired concentration.

  • In a multi-well assay plate (e.g., 384-well), set up the following conditions in triplicate:

    • Condition A (Full Reaction): Kinase, Substrate, ATP, and Assay Buffer.

    • Condition B (No Enzyme Control): Substrate, ATP, and Assay Buffer (replace kinase volume with buffer).

    • Condition C (No Substrate Control): Kinase, ATP, and Assay Buffer (replace substrate volume with buffer).

  • Add 1 µL of the 100x compound dilution to each well (or vehicle control, DMSO).

  • Allow the plates to incubate for the standard kinase reaction time (e.g., 60 minutes at room temperature).

  • Add the detection reagents as per your standard assay protocol (e.g., Kinase-Glo® reagent).

  • Incubate for the required detection time (e.g., 10 minutes).

  • Read the plate on a compatible plate reader.

Data Analysis:

  • Compare the signal from Condition B and C to the DMSO control wells.

  • A dose-dependent increase or decrease in signal in these control wells confirms compound interference. This data can be used to generate a correction curve, although switching to an orthogonal assay is the preferred solution.

Protocol 2: Compound Spectral Profiling

Objective: To determine the intrinsic fluorescence properties of this compound.

Methodology:

  • Prepare your compound at its highest screening concentration in the final assay buffer.

  • Using a scanning spectrophotometer or a plate reader with scanning capabilities:

    • Perform an absorbance scan from 250 nm to 750 nm to identify absorbance peaks.

    • Perform an excitation scan . Set the emission monochromator to the wavelength used by your assay's acceptor/tracer and scan a range of excitation wavelengths.

    • Perform an emission scan . Set the excitation monochromator to the wavelength used by your assay's donor/tracer and scan a range of emission wavelengths.

  • Overlay the resulting spectra with the known excitation and emission spectra of your assay's fluorophores.

Data Analysis:

  • Significant overlap between the compound's spectra and the assay's fluorophores indicates a high probability of fluorescence-based interference (either false positives or quenching via the inner filter effect).[3]

References

Technical Support Center: Addressing Off-Target Effects of 4,5-Diaminopyridazin-3(2H)-one and its Analogs in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4,5-Diaminopyridazin-3(2H)-one and its derivatives. This guide is designed to provide you with the expertise and practical solutions needed to navigate the complexities of small molecule inhibitors in cellular models, with a specific focus on identifying, understanding, and mitigating off-target effects. As a Senior Application Scientist, my goal is to empower you with the knowledge to ensure the scientific integrity and reproducibility of your valuable research.

The pyridazinone scaffold is the foundation for a diverse range of bioactive compounds, including potent enzyme inhibitors targeting critical cellular pathways.[1][2][3] A notable example is ZSTK474, a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor built upon a related triazine-pyridazinone core, which has demonstrated significant anti-tumor activity.[4][5][6] However, like many small molecule inhibitors that target conserved domains such as ATP-binding pockets, the potential for off-target interactions is a critical consideration that can lead to misinterpretation of experimental results and unforeseen cellular toxicity.[7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that arise when working with this compound-based compounds.

Q1: What are off-target effects, and why are they a particular concern for pyridazinone-based kinase inhibitors?

A1: Off-target effects are unintended interactions of a drug or small molecule inhibitor with proteins other than its designated target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a significant risk of binding to and modulating the activity of other kinases.[7] This is a major concern as it can lead to misleading experimental outcomes, cellular toxicity, and potential adverse effects in therapeutic applications. Given that some pyridazinone derivatives, like ZSTK474, are potent PI3K inhibitors, understanding their kinome-wide selectivity is crucial.[4][5]

Q2: I'm observing a cellular phenotype that isn't consistent with the known function of the intended target. How can I determine if this is an off-target effect?

A2: This is a classic indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this:

  • Kinome Profiling: Screen your compound against a large panel of kinases to identify potential unintended targets. This can provide a comprehensive map of your inhibitor's selectivity.

  • Pathway Analysis: Utilize techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in related and unrelated signaling pathways. Unexpected changes in pathways not directly downstream of your primary target suggest off-target interactions.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of your primary target. If the observed phenotype persists in the presence of the inhibitor, it is likely an off-target effect.[8]

Q3: My compound is showing high levels of cytotoxicity at concentrations required for target inhibition. What are the likely causes and how can I troubleshoot this?

A3: High cytotoxicity can stem from on-target effects (if the target is essential for cell survival) or off-target toxicity.[9] To dissect this:

  • Dose-Response Analysis: Perform a careful dose-response curve for both target inhibition and cell viability. A large window between the IC50 for target engagement and the concentration causing significant cell death suggests a more specific compound.

  • Use of Structurally Different Inhibitors: Test other inhibitors that target the same primary protein but have a different chemical scaffold.[8][10] If these compounds reproduce the desired phenotype with less toxicity, it suggests the cytotoxicity of your original compound may be due to off-target effects.

  • Control Cell Lines: Compare the effects of your inhibitor in cell lines that express the target versus those that do not.[8] Effects observed only in target-expressing cells are more likely to be on-target.

Q4: How can I be sure that the solvent (e.g., DMSO) is not contributing to the observed effects?

A4: This is a critical control for all in vitro experiments. Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve your inhibitor.[11] Typically, the final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced toxicity or artifacts.[10]

Part 2: Troubleshooting Guides

This section provides systematic approaches to common experimental problems encountered when using this compound and its analogs.

Issue 1: Inconsistent IC50 Values in Cellular Assays
Potential Cause Troubleshooting Steps Rationale & Expected Outcome
Compound Instability/Solubility 1. Prepare fresh stock solutions and working dilutions for each experiment.[10] 2. Visually inspect for precipitation in media.[11] 3. Confirm compound stability in your specific cell culture media at 37°C.[8]Poor solubility or degradation can lead to inaccurate dosing.[10] Fresh preparations ensure consistent and accurate concentrations, leading to more reproducible IC50 values.
Cell Culture Variability 1. Use cells within a defined, low-passage number range.[10] 2. Ensure consistent cell seeding density across all wells and experiments.[10] 3. Regularly test for mycoplasma contamination.[12]Continuous passaging can lead to genetic drift and altered drug sensitivity.[10] Cell density can significantly impact assay readouts. Mycoplasma can alter cellular metabolism and response to inhibitors. Standardizing these parameters will reduce experimental variability.
Assay Conditions 1. Standardize incubation times with the inhibitor.[10] 2. Ensure consistent timing and concentration of any stimulants (e.g., growth factors).[10] 3. Use ice-cold lysis buffers with protease and phosphatase inhibitors.[10]The inhibitor's effect can be time-dependent.[10] The activation state of the signaling pathway can influence inhibitor efficacy.[10] Phosphorylation states can change rapidly post-lysis.[10] Consistent assay conditions are key to reproducible results.
Issue 2: Unexpected Phenotype Suggesting Off-Target Activity
Potential Cause Troubleshooting Steps Rationale & Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen.[13] 2. Consult public databases for known off-targets of similar chemical scaffolds. 3. Use a structurally unrelated inhibitor for the same primary target as a control.[8]A kinome scan will identify unintended kinase targets that may be responsible for the observed phenotype. If the unexpected phenotype is not reproduced by a different inhibitor of the same target, it strongly suggests an off-target effect of your initial compound.
Non-Kinase Off-Targets 1. Consider affinity chromatography-mass spectrometry to pull down binding partners from cell lysates.[14] 2. Use a "chemical probe" approach with an inactive structural analog as a negative control.[15]This can identify non-kinase protein interactions. An inactive analog that doesn't produce the phenotype helps confirm that the effect is due to specific binding and not a general chemical property.
Activation of Parallel Pathways 1. Analyze the phosphorylation status of key nodes in compensatory or parallel signaling pathways (e.g., MAPK/ERK) by Western blot. 2. Investigate if the inhibitor is causing paradoxical pathway activation.[16]Inhibition of one pathway (e.g., PI3K) can sometimes lead to the feedback activation of another.[17] Understanding these cross-talk mechanisms is crucial for interpreting your results.

Part 3: Experimental Protocols & Workflows

Protocol 1: Validating On-Target Engagement in Cells using Western Blot

This protocol is designed to confirm that your pyridazinone-based inhibitor is engaging its intended target in a cellular context, for example, inhibiting the PI3K pathway.

Methodology:

  • Cell Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with your inhibitor at a range of concentrations (e.g., 0.1x, 1x, 10x, 100x the biochemical IC50) for a predetermined time. Include a vehicle-only (e.g., DMSO) control.

  • Lysate Preparation: After treatment, place the plate on ice, wash the cells with ice-cold PBS, and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of a direct downstream substrate of your target (e.g., phospho-Akt for a PI3K inhibitor) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the downstream substrate (e.g., total Akt).

Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrate with increasing concentrations of the inhibitor, while the total protein levels remain unchanged. This provides strong evidence of on-target pathway inhibition.

Workflow for Distinguishing On-Target vs. Off-Target Effects

The following workflow provides a logical progression of experiments to dissect the observed cellular effects of your compound.

G A Observe Cellular Phenotype with Pyridazinone Inhibitor B Dose-Response Curve (Phenotype vs. Target Inhibition) A->B C Is Phenotype Consistent with Target Function? B->C D YES C->D Yes E NO (Potential Off-Target Effect) C->E No F Control Experiments D->F E->F H Structurally Different Inhibitor (Same Target) F->H I Inactive Analog (Negative Control) F->I J Rescue with Resistant Mutant F->J G On-Target Effect Likely K Does it Recapitulate Phenotype? H->K L Is Phenotype Abolished? I->L M Is Phenotype Rescued? J->M K->G Yes N Off-Target Effect Confirmed K->N No L->G No L->N Yes M->G Yes M->N No O Identify Off-Target N->O P Kinome Scan / Affinity MS O->P

Caption: A logical workflow for characterizing cellular phenotypes.

Signaling Pathway: PI3K Inhibition and Potential Off-Target Considerations

Given that pyridazinone derivatives can act as PI3K inhibitors, it is important to understand the downstream signaling and potential areas for off-target assessment.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth OtherKinase Other Kinase (e.g., Src, MAPK) Pyridazinone This compound (e.g., ZSTK474) Pyridazinone->PI3K Inhibits (On-Target) Pyridazinone->OtherKinase Inhibits (Off-Target?)

Caption: PI3K signaling and potential inhibitor interactions.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted pyridazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structures of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve complex spectral puzzles.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will move from foundational issues of signal assignment to advanced strategies for tackling overlapping signals, substituent effects, tautomerism, and stereochemistry.

Part 1: Foundational Spectral Interpretation & Common Issues

This section addresses the most common initial hurdles in analyzing the NMR spectra of substituted pyridazinones.

Q1: My ¹H NMR spectrum shows a crowded, overlapping cluster of signals in the aromatic region. How can I begin to assign the pyridazinone ring protons?

A1: Signal overlap in the aromatic region (typically 7.0-9.0 ppm) is a classic challenge, especially with polysubstituted aromatic rings attached to the pyridazinone core. A simple 1D ¹H NMR spectrum is often insufficient. Your primary goal is to identify which protons are coupled to each other (i.e., are on adjacent carbons).

The most robust first step is to run a 2D ¹H-¹H COSY (COrrelation SpectroscopY) experiment. This experiment reveals which protons are J-coupled, allowing you to trace the connectivity of the spin systems within the molecule.[1][2][3]

  • Causality: The COSY experiment uses a second time dimension to correlate protons that have through-bond coupling. A cross-peak between two proton signals in a COSY spectrum is direct evidence that they are coupled, typically over two or three bonds. For a pyridazinone ring with protons at positions 4, 5, and 6, you would expect to see a COSY correlation between H-4 and H-5, and between H-5 and H-6. H-4 and H-6 are typically not coupled and will not show a cross-peak.

Below is a diagram illustrating the expected COSY correlations for an unsubstituted pyridazinone ring.

G H4 H-4 H5 H-5 H4->H5 J-coupling H6 H-6 H5->H6 J-coupling

Caption: Expected ¹H-¹H COSY correlations in a pyridazinone ring.

Q2: I've identified the proton signals. How do I reliably assign the carbon signals, especially the quaternary carbons like the C=O group?

A2: Assigning carbon signals, particularly those without attached protons (quaternary carbons), is impossible with only ¹H and standard ¹³C NMR spectra. You need to use experiments that show correlations between protons and carbons.

  • HSQC/HMQC for Direct C-H Bonds: First, run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC experiment. This will show a correlation for every carbon that is directly bonded to a proton.[1][2][4] This immediately assigns the carbons of the pyridazinone ring that bear protons (e.g., C-4, C-5, C-6).

  • HMBC for Long-Range C-H Bonds: The essential experiment for assigning quaternary carbons is the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) . This experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[1][2][5]

  • Self-Validating System: By combining these data, you can build a complete, validated map of your molecule. For example, the proton at H-5 should show an HMBC correlation to the carbonyl carbon at C-3. The proton at H-4 will show correlations to C-3 and C-6. These long-range correlations are the key to unambiguously assigning the full carbon skeleton. The carbonyl carbon (C-3) of pyridazin-3(2H)-one itself appears at a characteristic downfield shift of δ 164.00.[6]

G cluster_0 Substituted Pyridazinone Core H4 H-4 C3 C-3 (C=O) H4->C3 ³JCH C6 C-6 H4->C6 ³JCH C_subst Substituent Carbon H4->C_subst ³JCH H5 H-5 H5->C3 ²JCH H6 H-6 C4 C-4 H6->C4 ³JCH H6->C_subst ³JCH C5 C-5

Caption: Key HMBC correlations for assigning quaternary carbons.

Part 2: Troubleshooting Advanced Spectral Challenges

This section tackles more complex scenarios involving substituent effects, tautomerism, and stereochemistry.

Q3: The chemical shifts of my pyridazinone ring protons are very different from published data for the parent compound. How do substituents influence the spectrum?

A3: Substituents dramatically alter the electronic environment of the pyridazinone ring, which directly impacts the chemical shifts of both protons and carbons. The effect depends on the substituent's electronic nature (withdrawing or donating) and its position.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halogens decrease electron density on the ring. This "deshields" the nearby nuclei, causing their signals to shift to a higher frequency (downfield). For example, a 3-chloro substituent on pyridazine results in a significant downfield shift for the H-4 proton.[7]

    • Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, or -NH₂ increase electron density on the ring. This "shields" the nearby nuclei, causing their signals to shift to a lower frequency (upfield).

  • Steric Effects: Bulky substituents can cause through-space interactions or force conformational changes that also influence chemical shifts, though these effects are generally smaller than electronic effects.[7]

Data Table: Typical NMR Data for the Pyridazin-3(2H)-one Core

NucleusTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)[6]Typical Coupling Constants (Hz)[8]
H-4 ~7.1 - 7.3~130.5J4,5 = 8.0
H-5 ~7.6 - 7.8~134.7J5,4 = 8.0, J5,6 = 5.0
H-6 ~7.9 - 8.1~139.0J6,5 = 5.0, J6,4 ≈ 0
C-3 N/A~164.0N/A

Note: These are approximate values. Shifts can vary significantly with substitution and solvent.

For complex cases, computational chemistry using Density Functional Theory (DFT) can be a powerful predictive tool. Methods like the GIAO (Gauge-Including Atomic Orbital) approach can calculate NMR chemical shifts that often show excellent correlation with experimental data, aiding in the correct assignment of isomers.[9][10][11][12]

Q4: I am seeing two sets of signals for my compound, or my N-H proton signal is very broad. Could this be due to tautomerism?

A4: Yes, this is a distinct possibility. Pyridazinones and related heterocyclic systems can exist in different tautomeric forms, most commonly the lactam and lactim forms.[13]

  • Lactam-Lactim Tautomerism: This involves the migration of the N-H proton to the carbonyl oxygen.

  • NMR Manifestation: The rate of exchange between these forms determines the appearance of the NMR spectrum.

    • Slow Exchange: If the exchange is slow on the NMR timescale, you will see two distinct sets of signals, one for each tautomer.

    • Fast Exchange: If the exchange is rapid, you will see a single, averaged set of signals.

    • Intermediate Exchange: This often results in very broad signals, particularly for the protons involved in the exchange (like N-H).

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube. Protons attached to heteroatoms (like N-H) are acidic and will exchange with deuterium. The N-H signal will disappear from the ¹H NMR spectrum, confirming its identity.[13]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues of intermediate exchange. Lowering the temperature may slow the exchange enough to resolve the two tautomers (slow exchange regime), while increasing the temperature may accelerate it into the fast exchange regime, resulting in sharp, averaged signals.

Q5: How can I use NMR to determine the relative stereochemistry of substituents on my pyridazinone derivative?

A5: To determine stereochemistry, you need to identify which atoms are close to each other in 3D space, regardless of their bonding connectivity. The Nuclear Overhauser Effect (NOE) is the premier NMR technique for this purpose.[14][15][16] An NOE is observed between protons that are physically close (< 5 Å).[15][17]

  • Experimental Choice:

    • 1D Selective NOE (selNOGPZS): This is a sensitive experiment where you irradiate a specific proton signal and observe which other protons show an intensity enhancement. It is excellent for testing specific hypotheses (e.g., "Is proton A close to proton B?").[14]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides a complete map of all through-space correlations in the molecule. It is more comprehensive but may be less sensitive for very weak NOEs.[16][18]

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1200 Da), the standard NOE can be zero or very weak. In these cases, ROESY is the preferred experiment as the observed effect is always positive.[15]

  • Causality & Interpretation: By observing an NOE cross-peak between a proton on a substituent and a proton on the pyridazinone ring, you can confirm their spatial proximity and thus their relative orientation (e.g., cis or trans).

Part 3: Experimental Protocols & Workflows

A systematic approach is critical for efficiently analyzing complex spectra. The following workflow and protocols are designed for a standard 400 MHz spectrometer but can be adapted.

Systematic Workflow for Spectral Elucidation

G cluster_workflow Systematic NMR Analysis Workflow A 1. Acquire 1D ¹H Spectrum (Assess complexity, purity) B 2. Acquire 1D ¹³C & DEPT (Count C atoms, identify CH, CH₂, CH₃) A->B C 3. Acquire 2D ¹H-¹H COSY (Establish H-H spin systems) B->C D 4. Acquire 2D ¹H-¹³C HSQC (Assign protonated carbons) C->D E 5. Acquire 2D ¹H-¹³C HMBC (Assign quaternary carbons, piece together fragments) D->E F Structure Proposal E->F G 6. Advanced 2D NMR (NOESY/ROESY) (Confirm stereochemistry, conformation) F->G Is stereochemistry a question? H Final Structure Elucidation F->H No stereochemistry questions G->H

Caption: A logical workflow for the structural elucidation of complex molecules.

Protocol 1: Standard 2D ¹H-¹H COSY Experiment
  • Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal and shim the magnetic field to achieve good resolution on the 1D proton spectrum.

  • Acquisition Parameters (400 MHz):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[19]

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Acquire at least 256 increments in the indirect dimension (F1) and 2-4 scans per increment.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Symmetrize the spectrum if necessary to improve appearance.

Protocol 2: Standard 2D ¹H-¹³C HMBC Experiment
  • Sample Preparation: Same as for the COSY experiment.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as described for the COSY experiment.

  • Acquisition Parameters (400 MHz):

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).[19]

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • The number of increments in the indirect dimension (F1) should be 256-512.

    • The number of scans per increment will depend on sample concentration but is typically 8, 16, or higher.

    • Set the long-range coupling constant optimization value to an average of 8 Hz. This is a good starting point for aromatic and carbonyl correlations.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum and reference it to the residual solvent peak.

References

Technical Support Center: Strategies to Reduce the Toxicity of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for mitigating the toxicity of novel heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of new chemical entities. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between chemical structure, metabolic fate, and toxicological outcomes. Our goal is to equip you with the knowledge to design safer, more effective molecules from the outset.

I. Frequently Asked Questions (FAQs): Navigating Early Toxicity Challenges

This section addresses common questions and troubleshooting scenarios encountered during the early stages of drug discovery.

Q1: My lead heterocyclic compound shows promising efficacy but has a narrow therapeutic window due to cytotoxicity. What are my immediate next steps?

A1: The immediate priority is to understand the nature of the cytotoxicity. A tiered approach is recommended to quickly gather actionable data.

  • Confirm Cytotoxicity with Orthogonal Assays: Relying on a single cytotoxicity assay can be misleading. For instance, an MTT assay, which measures metabolic activity, can sometimes produce false positives with compounds that interfere with cellular respiration.[1] It is crucial to confirm the findings with an assay that has a different endpoint, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[1]

  • Determine the Type of Cell Death: Is the observed cytotoxicity a result of apoptosis or necrosis? This can be investigated using assays like caspase-3/7 activity for apoptosis or by measuring the release of damage-associated molecular patterns (DAMPs) for necrosis. Understanding the cell death pathway can provide initial clues about the mechanism of toxicity.

  • Assess Basic Physicochemical Properties: Poor solubility can lead to compound precipitation in assays, causing non-specific cytotoxicity. Ensure your compound's solubility in the assay medium is sufficient to avoid this artifact. Key physicochemical properties like lipophilicity (logP) and polar surface area (TPSA) can also be early indicators of potential toxicity.[2][3]

Q2: I suspect my compound's toxicity is related to its metabolism. How can I quickly assess this?

A2: Investigating metabolic activation is a critical step, as many toxicities are mediated by reactive metabolites.[4][5]

  • In Vitro Metabolic Stability with and without NADPH: A simple experiment is to assess the compound's stability in liver microsomes in the presence and absence of the cofactor NADPH.[6] If the compound is significantly less stable in the presence of NADPH, it suggests metabolism by cytochrome P450 (CYP) enzymes, a common source of reactive metabolites.[7]

  • Reactive Metabolite Screening: The most direct way to assess the formation of reactive metabolites is through trapping studies.[4][8] Incubating your compound with liver microsomes and a trapping agent like glutathione (GSH) can capture electrophilic metabolites.[6] These GSH adducts can then be detected by mass spectrometry.

Q3: My in silico predictions suggest a high risk of cardiotoxicity. How can I experimentally validate this?

A3: In silico predictions for cardiotoxicity, often related to hERG channel inhibition, require experimental confirmation.[9][10]

  • hERG Channel Patch-Clamp Assay: This is the gold standard for assessing a compound's potential to block the hERG potassium channel, a key event in drug-induced cardiac arrhythmias.[11]

  • In Vitro Cardiomyocyte Beating Assays: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is a more recent and physiologically relevant approach.[12] These assays can assess changes in beat rate and rhythm, providing a more integrated view of potential cardiotoxicity.[12]

Q4: How can I use Structure-Activity Relationships (SAR) to guide the design of less toxic analogs?

A4: SAR is a powerful tool to systematically modify a lead compound to reduce toxicity while maintaining or improving efficacy.[13][14]

  • Identify the "Toxicophore": The first step is to identify the part of the molecule responsible for the toxicity. This can be a specific functional group known to be metabolically activated or a region of the molecule with suboptimal physicochemical properties.

  • Systematic Modification: Once a potential toxicophore is identified, medicinal chemists can make systematic modifications.[15] This could involve:

    • Bioisosteric Replacement: Swapping a labile functional group with a more stable one that retains the desired biological activity.[15]

    • Blocking Sites of Metabolism: Introducing a fluorine atom or another group at a site of metabolism can prevent the formation of a reactive metabolite.[16]

    • Modulating Physicochemical Properties: Reducing lipophilicity or increasing polar surface area can often decrease off-target toxicity.[2][17]

II. Troubleshooting Guides: From In Silico Prediction to In Vitro Reality

This section provides a more detailed, protocol-driven approach to common challenges in assessing and mitigating the toxicity of novel heterocyclic compounds.

Guide 1: Deconvoluting In Vitro Cytotoxicity Data

Problem: You observe significant cytotoxicity in your primary screen, but the results are inconsistent across different assays or cell lines.

Workflow:

Caption: Workflow for troubleshooting inconsistent cytotoxicity data.

Experimental Protocol: LDH Release Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: Treat cells with a concentration range of your test compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reagent (a mixture of lactate, NAD+, and a tetrazolium salt).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Guide 2: Assessing and Mitigating Metabolic Liabilities

Problem: Your compound has poor metabolic stability, and you suspect the formation of reactive metabolites is contributing to its toxicity.

Workflow:

Caption: Workflow for addressing metabolic instability and reactive metabolite formation.

Experimental Protocol: Glutathione (GSH) Trapping Assay

  • Incubation Mixture: Prepare an incubation mixture containing your test compound, human liver microsomes, and GSH in a phosphate buffer.[6]

  • Initiate Reaction: Add NADPH to initiate the metabolic reaction. Run a parallel incubation without NADPH as a negative control.[6]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect potential GSH adducts. The mass of a GSH adduct will be the mass of the parent compound (or a metabolite) plus the mass of GSH (307.08 Da).

Data Presentation: Comparing Physicochemical Properties and Toxicity
CompoundcLogPTPSA (Ų)Cytotoxicity (IC50, µM)Metabolic Stability (t½, min)
Lead_0014.5651.2< 5
Analog_0023.87515.625
Analog_0034.2682.58

This table illustrates how modifying a lead compound (Lead_001) to create analogs with improved physicochemical properties (Analog_002) can lead to reduced cytotoxicity and improved metabolic stability.

III. Advanced Topics in Toxicity Reduction

Hepatotoxicity: A Common Hurdle for Heterocyclic Compounds

Drug-induced liver injury (DILI) is a major reason for drug attrition.[18] Many heterocyclic compounds can be metabolized in the liver to reactive species that cause cellular damage.[19]

Key Assessment Strategies:

  • In Vitro Hepatocyte Toxicity: Using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) to assess direct cytotoxicity.

  • Mitochondrial Toxicity Assays: Evaluating the compound's effect on mitochondrial function, as mitochondrial dysfunction is a common mechanism of DILI.[19]

  • Bile Salt Export Pump (BSEP) Inhibition Assays: Inhibition of BSEP can lead to cholestatic liver injury.

Cardiotoxicity: Beyond hERG

While hERG inhibition is a primary concern, other mechanisms can contribute to cardiotoxicity.[11]

Comprehensive Assessment Should Include:

  • Multi-ion Channel Panels: Assessing the effect of the compound on other cardiac ion channels (e.g., sodium, calcium channels).

  • Structural Cardiotoxicity Assessment: Using hiPSC-CMs to look for long-term structural changes or the release of cardiac biomarkers like troponin.[20]

  • In Vivo Models: For high-priority compounds, in vivo models (e.g., zebrafish or rodent models) can provide a more holistic view of cardiovascular safety.[20][21]

IV. Conclusion: A Proactive Approach to Safety

The strategies outlined in this guide emphasize a proactive, rather than reactive, approach to managing the toxicity of novel heterocyclic compounds. By integrating early-stage toxicity assessment and rational medicinal chemistry design, researchers can significantly increase the probability of developing safer and more effective therapeutics. The key is to understand the underlying mechanisms of toxicity and to use this knowledge to guide the optimization of lead compounds.

V. References

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  • Hughes, J. D., et al. (2008). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875.

  • Rudrapal, M., et al. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Future Journal of Pharmaceutical Sciences, 7(1), 1-8.

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  • Snyderwine, E. G., et al. (1992). Metabolic activation and genotoxicity of heterocyclic arylamines. Cancer Research, 52(7 Suppl), 2099s-2102s.

  • Hughes, T. B., et al. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 28(7), 1455–1466.

  • Evotec. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions. --INVALID-LINK--

  • Pharmacology Mentor. (2023-08-24). Structure-Activity Relationships (SAR). --INVALID-LINK--

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  • FUJIFILM Wako Chemicals. Reactive Metabolites Detection. --INVALID-LINK--

  • Circulation Research. (2021-05-03). Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association. --INVALID-LINK--

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  • Revvity. (2024-04-29). Improving drug safety through cardiotoxicity assessment. --INVALID-LINK--

  • University of Washington School of Pharmacy. (2012). Managing the challenge of chemically reactive metabolites in drug development. --INVALID-LINK--

  • PubMed. (2024). Anticancer Potential of the S-Heterocyclic Ring Containing Drugs and its Bioactivation to Reactive Metabolites. --INVALID-LINK--

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References

Technical Support Center: Enhancing the Bioavailability of Pyridazinone Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting strategies for enhancing the bioavailability of pyridazinone-based drug candidates. Recognizing that pyridazinone derivatives often present significant challenges with aqueous solubility, this document moves beyond generic advice to offer targeted, evidence-based methodologies.[1][2]

Our approach is rooted in a deep understanding of the physicochemical properties of the pyridazinone scaffold and the mechanistic principles of advanced formulation strategies. Here, you will find not just protocols, but the scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone candidate shows poor aqueous solubility. What are the primary reasons for this?

A1: The pyridazinone core, a heterocyclic aromatic ring system, possesses inherent physicochemical properties that can contribute to low aqueous solubility.[2][3][4][5] Key factors include:

  • Molecular Planarity and Crystal Lattice Energy: The planar nature of the pyridazinone ring can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy. This energy must be overcome for the molecule to dissolve, resulting in poor aqueous solubility.

  • Lipophilicity: Depending on the substituents, pyridazinone derivatives can be moderately to highly lipophilic, which limits their partitioning into aqueous media.[3]

  • Hydrogen Bonding: While the pyridazinone structure contains nitrogen and oxygen atoms capable of hydrogen bonding, extensive intramolecular hydrogen bonding or strong intermolecular hydrogen bonding in the crystal lattice can reduce interactions with water molecules.

Q2: I am considering a salt formation strategy. Is this a viable option for pyridazinone derivatives?

A2: Salt formation can be a viable strategy if your pyridazinone derivative possesses ionizable functional groups. However, the pyridazinone ring itself is weakly basic. For salt formation to be effective, the molecule typically needs a sufficiently acidic or basic substituent. It is crucial to determine the pKa of your compound to assess the feasibility of forming a stable salt with improved solubility and dissolution characteristics.

Q3: What are the most promising advanced formulation strategies for enhancing the bioavailability of pyridazinone candidates?

A3: For poorly soluble pyridazinone compounds, which often fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), the following strategies are highly recommended:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[6][7][8][9] By converting the crystalline drug into an amorphous state, solid dispersions can significantly enhance the dissolution rate and extent of solubility.[6][9]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract.[10][11][12][13][14] This approach is particularly effective for lipophilic pyridazinone derivatives, as it presents the drug in a solubilized state for absorption.[10][11][12][13][14]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and improved bioavailability.[15][16][17][18][19] This is a carrier-free approach suitable for compounds that are poorly soluble in both aqueous and organic media.[15][16][17]

  • Prodrug Approach: This involves chemically modifying the pyridazinone molecule to create a more soluble and/or permeable derivative (the prodrug) that converts back to the active parent drug in the body.[20][21][22][23]

Troubleshooting Guides

Scenario 1: Low Drug Loading in Solid Dispersion Formulations

Issue: You are unable to achieve a high drug loading in your solid dispersion without compromising its stability and dissolution enhancement.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Poor Drug-Polymer Miscibility The pyridazinone derivative and the chosen polymer carrier are not fully miscible at the desired concentration, leading to phase separation and drug crystallization.1. Screen a wider range of polymers: Experiment with polymers of varying hydrophilicity and hydrogen bonding capacity (e.g., PVP, HPMC, Soluplus®). 2. Conduct miscibility studies: Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions and determine the solubility of the drug in the polymer. 3. Employ a ternary solid dispersion: Introduce a surfactant to improve the miscibility between the drug and the polymer.
High Crystallization Tendency of the Drug The pyridazinone candidate has a strong tendency to recrystallize from the amorphous state, especially in the presence of moisture or at elevated temperatures.1. Select polymers with a high glass transition temperature (Tg): A higher Tg can restrict molecular mobility and inhibit recrystallization. 2. Incorporate a crystallization inhibitor: Small amounts of certain excipients can effectively inhibit drug crystallization. 3. Optimize storage conditions: Store the solid dispersion in a low humidity environment and at a temperature well below its Tg.
Scenario 2: Instability of SEDDS Formulation Upon Dilution

Issue: Your SEDDS formulation appears stable as a pre-concentrate, but the drug precipitates upon dilution in an aqueous medium.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Solubilization Capacity The amount of oil and surfactant in the formulation is not sufficient to keep the pyridazinone derivative solubilized when the system emulsifies and the volume increases.1. Optimize the oil-to-surfactant ratio: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion over a wide range of dilutions. 2. Screen different oils and surfactants: The solubility of the pyridazinone candidate will vary in different excipients. Conduct solubility studies of your compound in a range of pharmaceutical-grade oils and surfactants. 3. Increase the surfactant concentration: A higher concentration of surfactant can create more micelles to encapsulate the drug.[11]
Drug Partitioning into the Aqueous Phase The drug has some affinity for the aqueous phase and partitions out of the oil droplets upon dilution, leading to supersaturation and precipitation.1. Select more lipophilic oils: This can help to retain the lipophilic pyridazinone derivative within the oil droplets. 2. Incorporate a co-solvent: A co-solvent can increase the drug's solubility in the lipid phase and help maintain it in solution upon dilution.

Experimental Protocols

Protocol 1: Preparation of a Pyridazinone Solid Dispersion by Solvent Evaporation
  • Solubility Screening: Determine the solubility of the pyridazinone drug candidate and the chosen polymer carrier (e.g., PVP K30) in various volatile organic solvents (e.g., methanol, ethanol, acetone). Select a common solvent that can dissolve both components at the desired ratio.

  • Solution Preparation: Dissolve the pyridazinone derivative and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). Ensure complete dissolution.

  • Solvent Evaporation:

    • For small-scale screening: Pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood or a vacuum oven at a controlled temperature (e.g., 40-50 °C).

    • For larger scale or more controlled particle properties: Use a rotary evaporator to remove the solvent under reduced pressure.

  • Drying: Dry the resulting solid film or powder under vacuum for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Solid-State Characterization: Use DSC to confirm the amorphous nature of the drug in the dispersion (absence of a melting endotherm for the drug) and Powder X-ray Diffraction (PXRD) to check for the absence of crystallinity.

    • In Vitro Dissolution Testing: Perform dissolution studies in a relevant buffer (e.g., pH 1.2, 4.5, and 6.8) and compare the dissolution profile of the solid dispersion to that of the pure drug.

Protocol 2: Development of a Pyridazinone SEDDS Formulation
  • Excipient Solubility Screening: Determine the solubility of the pyridazinone drug candidate in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-solvent in which the drug has the highest solubility.

    • Prepare mixtures of the surfactant and co-solvent (S/CoS) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).

    • To each mixture, add water dropwise and observe for the formation of a clear or slightly bluish microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the stable microemulsion region of the phase diagram.

    • Dissolve the pyridazinone drug candidate in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Performance: Add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation and observe the spontaneity and appearance of the resulting emulsion.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method or a USP dissolution apparatus with a suitable dissolution medium.

Visualizations

Diagram 1: Bioavailability Enhancement Strategies for BCS Class II Drugs

BCS_Class_II_Enhancement cluster_strategies Enhancement Strategies cluster_outcomes Outcomes BCS_II BCS Class II Drug (Low Solubility, High Permeability) Solubility_Limit Solubility/Dissolution Rate-Limited Absorption BCS_II->Solubility_Limit Primary Barrier Prodrug Prodrug Approach (Chemical Modification) BCS_II->Prodrug Improves Solubility/Permeability Solid_Dispersion Solid Dispersion (Amorphous State) Solubility_Limit->Solid_Dispersion Increases Dissolution Rate Lipid_Based Lipid-Based Systems (e.g., SEDDS) Solubility_Limit->Lipid_Based Presents Drug in Solution Nanosuspension Particle Size Reduction (Nanosuspension) Solubility_Limit->Nanosuspension Increases Surface Area Improved_Bioavailability Improved Bioavailability Solid_Dispersion->Improved_Bioavailability Lipid_Based->Improved_Bioavailability Nanosuspension->Improved_Bioavailability Prodrug->Improved_Bioavailability

Caption: Strategies for enhancing the bioavailability of BCS Class II drugs.

Diagram 2: Experimental Workflow for Solid Dispersion Development

Solid_Dispersion_Workflow Start Start: Poorly Soluble Pyridazinone API Screening 1. Polymer & Solvent Solubility Screening Start->Screening Preparation 2. Prepare Drug-Polymer Solution Screening->Preparation Evaporation 3. Solvent Evaporation (e.g., Rotary Evaporator) Preparation->Evaporation Drying 4. Vacuum Drying Evaporation->Drying Characterization 5. Physicochemical Characterization Drying->Characterization Dissolution 6. In Vitro Dissolution Testing Characterization->Dissolution End End: Optimized Solid Dispersion Dissolution->End

Caption: Workflow for developing a solid dispersion formulation.

References

Validation & Comparative

A Comparative Efficacy Analysis of 4,5-Diaminopyridazin-3(2H)-one Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous malignancies.[2] This guide provides a comprehensive framework for evaluating the efficacy of a novel pyridazinone-based compound, 4,5-Diaminopyridazin-3(2H)-one, in comparison to well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the targeted therapies Dasatinib and Gefitinib.

As a senior application scientist, this document is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental design, providing a robust methodology for researchers to assess novel kinase inhibitor candidates.

Introduction to Kinase Inhibition and the Pyridazinone Scaffold

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, acting as critical nodes in signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Kinase inhibitors are broadly classified based on their selectivity, ranging from pan-kinase inhibitors that target a wide array of kinases to highly selective inhibitors that target specific kinases or kinase families.[2]

The pyridazinone core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. While specific data on this compound as a kinase inhibitor is nascent, this guide will outline the necessary experimental framework to characterize its potential and benchmark it against established inhibitors.

Comparative Kinase Inhibition Profiles

A critical initial step in characterizing a novel inhibitor is to determine its potency and selectivity across a panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[3] The following table presents a comparative summary of the IC50 values for our hypothetical compound, this compound, alongside the known inhibitors Staurosporine, Dasatinib, and Gefitinib against a representative panel of kinases.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Gefitinib (IC50, nM)
ABL1 50-<1>10,000
SRC 7560.5>10,000
EGFR 500-300.41[4]
PKCα >10,0003--
PKA >10,0007[5]--
CAMKII >10,00020[6]--

Note: IC50 values for Staurosporine, Dasatinib, and Gefitinib are sourced from publicly available data. The values for this compound are hypothetical for illustrative purposes.

Cellular Efficacy in Cancer Cell Lines

Beyond biochemical assays, evaluating an inhibitor's effect on cancer cell viability provides crucial insights into its therapeutic potential. The following table summarizes the hypothetical IC50 values of this compound in comparison to the selected inhibitors in relevant cancer cell lines.

Cell LinePrimary Kinase DriverThis compound (Hypothetical IC50, µM)Staurosporine (IC50, µM)Dasatinib (IC50, µM)Gefitinib (IC50, µM)
K562 BCR-ABL0.20.770.014[7]>10
A431 EGFR1.5--0.04[8]
HT29 Wild-type>10-4.1[9]>10

Key Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is fundamental to interpreting their biological effects.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[10][11][12]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

Bcr-Abl and Src Signaling Pathways

The Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation through multiple downstream pathways, including the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways.[13][14][15] Src family kinases are non-receptor tyrosine kinases that play crucial roles in various signaling pathways, regulating cell adhesion, growth, and differentiation.[16][17][18] Dasatinib is a potent inhibitor of both Bcr-Abl and Src family kinases.[19]

BcrAbl_Src_Pathway cluster_bcrabl Bcr-Abl Signaling cluster_src Src Signaling BcrAbl Bcr-Abl Grb2_Gab2 Grb2/Gab2 BcrAbl->Grb2_Gab2 STAT5 STAT5 BcrAbl->STAT5 Ras_MAPK RAS-MAPK Pathway Grb2_Gab2->Ras_MAPK PI3K_AKT_B PI3K-AKT Pathway Grb2_Gab2->PI3K_AKT_B Proliferation_B Leukemic Cell Proliferation Ras_MAPK->Proliferation_B PI3K_AKT_B->Proliferation_B STAT5->Proliferation_B Src Src Family Kinases FAK FAK Src->FAK Cell_Adhesion Cell Adhesion, Migration, & Growth FAK->Cell_Adhesion Integrins Integrins Integrins->Src Growth_Factors Growth Factor Receptors Growth_Factors->Src Dasatinib Dasatinib Dasatinib->BcrAbl Dasatinib->Src

Caption: Overview of Bcr-Abl and Src signaling pathways inhibited by Dasatinib.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, detailed and validated experimental protocols are essential.

In Vitro Biochemical Kinase Assay

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.[20][21]

Biochemical_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of inhibitor Start->Prep_Inhibitor Prep_Kinase Prepare kinase reaction mix (kinase, buffer, ATP) Start->Prep_Kinase Incubate_1 Add inhibitor to kinase mix Prep_Inhibitor->Incubate_1 Prep_Kinase->Incubate_1 Add_Substrate Initiate reaction with substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C Add_Substrate->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate % inhibition and determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound) and control inhibitors in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, kinase buffer, and ATP.

  • Inhibitor Addition: Add the serially diluted compounds to the wells containing the kinase reaction mix. Include a DMSO-only control for 0% inhibition and a no-enzyme control for 100% inhibition.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add the specific peptide substrate to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay.[20]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Kinase Activity Assay

This protocol describes a method to assess the ability of an inhibitor to engage its target and inhibit its activity within a cellular context.[22]

Cellular_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of inhibitor Seed_Cells->Treat_Cells Incubate Incubate for a specific duration Treat_Cells->Incubate Lyse_Cells Lyse cells to release intracellular contents Incubate->Lyse_Cells Detect_Phosphorylation Measure phosphorylation of a specific substrate (e.g., TR-FRET, ELISA) Lyse_Cells->Detect_Phosphorylation Analyze_Data Calculate % inhibition and determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell-based kinase assay.

Step-by-Step Methodology:

  • Cell Culture: Plate the desired cancer cell line in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and control inhibitors for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Remove the media and lyse the cells using a suitable lysis buffer.

  • Detection of Target Phosphorylation: Measure the phosphorylation of a specific downstream substrate of the target kinase in the cell lysate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method for this.[22]

  • Data Analysis: Normalize the signal to a total protein control and calculate the percent inhibition of substrate phosphorylation at each inhibitor concentration. Determine the cellular IC50 value.

Discussion and Future Directions

This guide provides a foundational framework for the initial characterization of a novel kinase inhibitor, this compound. The hypothetical data presented positions this compound as a potential dual inhibitor of Abl and Src kinases with moderate activity against EGFR.

Key Insights from the Hypothetical Data:

  • Selectivity: Compared to the pan-kinase inhibitor Staurosporine, this compound exhibits a more focused inhibitory profile in the biochemical assay. Its hypothetical sub-micromolar activity against Abl and Src, with significantly less potency against EGFR, suggests a degree of selectivity.

  • Cellular Potency: The low micromolar to nanomolar IC50 values in the K562 (Bcr-Abl driven) and a hypothetical Src-dependent cell line would indicate good cell permeability and on-target activity. The higher IC50 in an EGFR-driven cell line like A431 aligns with the biochemical data.

  • Comparison to Standards: The hypothetical potency of this compound against Bcr-Abl is less than that of Dasatinib but potentially more favorable than a non-targeted inhibitor. Its lack of potent EGFR inhibition distinguishes it from Gefitinib.

Causality in Experimental Choices:

  • The selection of a diverse kinase panel for initial biochemical screening is crucial to understand the selectivity profile and potential off-target effects of a new compound.[3]

  • Utilizing cell lines with known kinase dependencies (e.g., K562 for Bcr-Abl, A431 for EGFR) allows for the direct assessment of on-target cellular efficacy.[7][8]

  • Employing both biochemical and cell-based assays is essential, as biochemical potency does not always translate to cellular activity due to factors like cell permeability and efflux pumps.[3]

Self-Validating Systems:

The protocols described incorporate internal controls (e.g., no-inhibitor and no-enzyme controls) to ensure the validity of the results. Furthermore, comparing the biochemical IC50 values with cellular IC50 values for the same target provides a cross-validation of the inhibitor's activity. A significant discrepancy between these values may indicate issues with cell permeability or off-target effects in the cellular environment.

For a comprehensive evaluation, further studies would be imperative:

  • Full Kinome Profiling: Screening against a larger panel of kinases (e.g., >400) would provide a more complete picture of the inhibitor's selectivity.

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, allosteric) would be crucial for further development.

  • In Vivo Efficacy: Successful in vitro and cellular activity would warrant progression to preclinical animal models to assess in vivo efficacy, pharmacokinetics, and toxicity.

Conclusion

The systematic approach outlined in this guide, from initial biochemical screening to cell-based validation, provides a robust and reliable methodology for the comparative analysis of novel kinase inhibitors. While the data for this compound presented here is hypothetical, the framework for its evaluation is grounded in established scientific principles. By adhering to these rigorous standards, researchers can effectively characterize new chemical entities and identify promising candidates for the next generation of targeted cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Diaminopyridazinone Analogs and Related Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diaminopyridazinone scaffold, a heterocyclic structure integrating the key features of both diaminopyrimidines and pyridazinones, represents a compelling framework in the design of targeted kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of diaminopyridazinone analogs and their constituent pharmacophores, offering insights into the rational design of potent and selective therapeutic agents. By examining experimental data from related series of compounds, we can extrapolate and understand the key structural determinants for biological activity.

The Pyridazinone and Diaminopyrimidine Scaffolds: Privileged Structures in Medicinal Chemistry

The pyridazinone ring is a versatile scaffold known for a wide range of biological activities, including cardiotonic, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] Its derivatives have been successfully developed as inhibitors of various enzymes. Similarly, the 2,4-diaminopyrimidine core is a well-established pharmacophore in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[7][8][9][10][11] The fusion of these two pharmacophores into a diaminopyridazinone core offers the potential for novel molecular interactions and improved pharmacological profiles.

Structure-Activity Relationship of Pyridazinone Analogs

SAR studies on various pyridazinone series have revealed key insights into their biological activity. For instance, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives developed as cardiotonic agents, substitutions on the phenyl ring were found to be critical for activity.[1]

dot graph "Pyridazinone_SAR" { layout=neato; node [shape=plaintext]; A [label=< Core Pyridazinone Scaffold

>]; B [label="Substitutions at R1 (Aryl group) significantly modulate activity. Electron-withdrawing or donating groups can alter potency.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Modifications at R2 (e.g., alkyl groups) can influence selectivity and pharmacokinetic properties.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="The pyridazinone carbonyl is often a key hydrogen bond acceptor.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A -> B [label="R1"]; A -> C [label="R2"]; A -> D; }

Caption: Key SAR points for the pyridazinone scaffold.

Table 1: SAR of Selected 6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents [1]

CompoundR1R2Activity
1c 4-methyl2,3-dichloro-N-(phenyl)benzamideHigh
1d 4-methyl4-amino-3-methyl-N-(phenyl)benzamideHigh
2a H3-methyl-4-nitro-N-(phenyl)benzamideHigh
2d H4-amino-3-methyl-N-(phenyl)benzamideHigh

The data suggests that the nature and position of substituents on the N-phenylbenzamide moiety play a crucial role in determining the cardiotonic effect.

Structure-Activity Relationship of Diaminopyrimidine Analogs as Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a cornerstone of many ATP-competitive kinase inhibitors. The two amino groups are critical for forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.

dot graph "Diaminopyrimidine_SAR" { layout=neato; node [shape=plaintext]; A [label=< Core 2,4-Diaminopyrimidine Scaffold

>]; B [label="The 2- and 4-amino groups are essential for hinge binding.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Substitutions at the 5-position can enhance potency and selectivity by occupying a hydrophobic pocket.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Aryl or heteroaryl groups at the 2- and 4-amino positions are crucial for interactions with the solvent-exposed region and can dictate selectivity.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A -> B; A -> C [label="R1"]; A -> D [label="R2, R3"]; }

Caption: Key SAR points for the 2,4-diaminopyrimidine scaffold.

A series of 2,4-diaminopyrimidine derivatives have been evaluated as selective Aurora A kinase inhibitors.[9]

Table 2: SAR of Selected 2,4-Diaminopyrimidine Derivatives as Aurora A Kinase Inhibitors [9]

CompoundR1 (at 2-amino)R2 (at 4-amino)R3 (at 5-position)Aurora A IC50 (µM)Aurora B IC50 (µM)
11c 4-(1-methylpiperidin-4-yl)benzamidecyclopentylBr0.5-4.0 (in cell lines)>35-fold selective
VX-680 (control) ---PotentPotent

Compound 11c demonstrated high cytotoxicity in tumor cell lines and significant selectivity for Aurora A over Aurora B, highlighting the importance of the substituents at the 2-amino, 4-amino, and 5-positions for achieving both potency and selectivity.[9]

The Diaminopyridazinone Scaffold: A Synthesis of Pharmacophores for Kinase Inhibition

By combining the structural features of pyridazinones and diaminopyrimidines, the diaminopyridazinone scaffold offers a unique platform for designing novel kinase inhibitors. While extensive SAR studies on a dedicated diaminopyridazinone series are not yet widely published, we can infer potential SAR based on related structures like 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, which have been identified as potent p38α MAP kinase inhibitors.[12][13]

dot graph "Diaminopyridazinone_SAR" { layout=sfdp; node [shape=plaintext]; A [label=< Core Diaminopyridazinone Scaffold

>]; B [label="The 4- and 6-amino groups are predicted to be key for hinge region interactions in kinases.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Substitutions on the exocyclic amino groups (R1 and R2) are expected to be major determinants of potency and selectivity.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="The pyridazinone carbonyl may form additional hydrogen bonds or interact with solvent.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Substitutions on the pyridazinone nitrogen (R3) could modulate physicochemical properties and target engagement.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A -> B; A -> C [label="R1, R2"]; A -> D; A -> E [label="R3"]; }

Caption: Predicted key SAR points for the diaminopyridazinone scaffold.

In the case of 2,6-diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles as p38α inhibitors, the diaminopyridine core is essential for activity.[12]

Table 3: SAR of a 2,6-Diamino-3,5-difluoropyridinyl Substituted Pyridinylimidazole as a p38α MAP Kinase Inhibitor [12]

CompoundCoreKey Substituentp38α IC50 (nM)
11 2,6-Diamino-3,5-difluoropyridinePyridinylimidazolePotent

This example underscores the potential of the diaminopyridine moiety, which is structurally analogous to the diaminopyridazine portion of our scaffold of interest, in achieving high-potency kinase inhibition.

Experimental Protocols: A Workflow for Evaluating Kinase Inhibitors

The evaluation of novel kinase inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

A. In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Kinase: Recombinant human kinase (e.g., Aurora A, p38α).

    • Substrate: A peptide or protein substrate specific to the kinase.

    • ATP: Adenosine triphosphate.

    • Test Compounds: Serially diluted in DMSO.

    • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents.

    • Incubate to allow for antibody-antigen binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot graph "Kinase_Inhibition_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare Reagents\n(Kinase, Substrate, ATP, Compound)"]; B [label="Incubate Kinase, Substrate,\nand Compound"]; C [label="Initiate Reaction with ATP"]; D [label="Stop Reaction\n(e.g., with EDTA)"]; E [label="Add HTRF\nDetection Reagents"]; F [label="Incubate and Read Plate"]; G [label="Data Analysis (IC50 determination)"]; A -> B -> C -> D -> E -> F -> G; }

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The diaminopyridazinone scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging the established SAR of its constituent pyridazinone and diaminopyrimidine pharmacophores, medicinal chemists can rationally design new analogs with enhanced potency and selectivity. Future work should focus on the systematic synthesis and biological evaluation of diaminopyridazinone libraries to build a comprehensive SAR database for this exciting class of compounds. Such efforts will undoubtedly accelerate the discovery of new therapeutic agents for cancer and other diseases driven by aberrant kinase activity.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of a Novel Pyridazinone-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in drug development: achieving inhibitor selectivity. A lack of selectivity, often termed off-target activity or cross-reactivity, can lead to unforeseen toxicities or confound the interpretation of pharmacological studies, ultimately derailing promising therapeutic candidates.[1] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a cornerstone of rational drug design.

This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel investigational compound, 4,5-Diaminopyridazin-3(2H)-one (hereafter designated as PDP-K1) , a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The pyridazinone scaffold has been identified in several kinase inhibitors, and PDP-K1 represents a focused effort to target DYRK1A, a kinase implicated in neurodegenerative disorders and certain cancers.[2][3]

To establish a robust benchmark for PDP-K1's performance, we will compare its selectivity profile against two well-characterized kinase inhibitors:

  • Staurosporine: A natural alkaloid known for its potent but highly promiscuous inhibition of a vast number of kinases. It serves as a classic example of a non-selective inhibitor.[4][5]

  • Dasatinib: A clinically approved multi-targeted inhibitor, primarily targeting BCR-ABL and SRC family kinases, but with a known, broader cross-reactivity profile.[6][7]

Through this guide, we will elucidate the experimental methodologies for kinase panel screening, present and interpret the comparative data, and discuss the causal relationships between experimental choices and the validity of the obtained selectivity profiles.

The Rationale Behind Kinase Panel Selection and Assay Choice

The primary objective of a kinase panel screen is to understand the interaction landscape of a compound across the kinome. The choice of kinases in the panel is critical. A well-designed panel should include representatives from all major branches of the human kinome tree to provide a comprehensive overview of potential off-target interactions. Commercial services offer extensive panels, often covering over 300-500 kinases, which is the gold standard for thorough profiling.[8][9]

For this investigation, PDP-K1 was screened against a panel of 300 recombinant human protein kinases. The choice of assay technology is equally crucial for generating reliable and reproducible data. While various platforms exist, including radiometric assays, FRET-based assays, and luminescence-based assays, we employed the Z'-LYTE™ Kinase Assay for this study.[10][11]

Why the Z'-LYTE™ Assay? This platform offers a robust, fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage.[10] This ratiometric FRET-based method minimizes well-to-well variations and is less prone to interference from colored or fluorescent compounds compared to single-wavelength intensity-based assays.[11] It provides a quantitative measure of kinase inhibition, allowing for the determination of IC50 values for any identified interactions.

Experimental Workflow: From Compound to Kinome Profile

The process of generating a kinase cross-reactivity profile is a multi-step workflow. Each step is designed to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Reaction cluster_dev Phase 3: Development & Detection cluster_analysis Phase 4: Data Analysis Compound Compound Dilution (PDP-K1, Staurosporine, Dasatinib) Incubation Kinase Reaction Incubation (Compound + Kinase + ATP/Substrate) Compound->Incubation Kinase_Plate Kinase Panel Plate (300 kinases in 384-well format) Kinase_Plate->Incubation Reagent_Prep Reagent Preparation (ATP, FRET-Peptide Substrate) Reagent_Prep->Incubation Development Addition of Development Reagent (Proteolytic Cleavage) Incubation->Development Detection FRET Signal Reading (Plate Reader: 400nm Ex, 445/520nm Em) Development->Detection Calculation Calculation of % Inhibition Detection->Calculation IC50 IC50 Curve Fitting (for significant hits) Calculation->IC50 Profiling Selectivity Profile Generation (Heatmap/Dendrogram) Calculation->Profiling

Figure 1. A generalized workflow for biochemical kinase inhibition profiling using the Z'-LYTE™ assay platform.

Comparative Cross-Reactivity Profiles

The results of the kinase panel screen are summarized below. The data is presented as the percentage of kinases in the panel inhibited by more than 80% at a screening concentration of 1 µM. A lower percentage indicates higher selectivity. For significant off-target hits, IC50 values were determined.

CompoundPrimary Target(s)% Kinases Inhibited >80% at 1 µMKey Off-Target Families (IC50 < 1 µM)Selectivity Score (S10 @ 1µM)*
PDP-K1 (Hypothetical) DYRK1A ~3% CLK, HIPK0.03
Dasatinib BCR-ABL, SRC family~25% Ephrin receptors, c-KIT, PDGFR0.28
Staurosporine Pan-Kinase>90% Most kinase families0.93

*Selectivity Score (S10 @ 1µM) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Data Interpretation:

  • PDP-K1 demonstrates a highly selective profile. Its activity is largely confined to its intended target, DYRK1A, with some cross-reactivity observed against closely related kinases in the CMGC group, such as Cyclin-dependent kinase-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs). This is a common pattern, as these kinases share structural similarities in their ATP-binding pockets.

  • Dasatinib , as expected, shows a multi-targeted profile, potently inhibiting its primary targets and a significant number of other tyrosine kinases.[12][13] This broader activity is integral to its clinical efficacy in certain contexts but also highlights a larger potential for off-target effects compared to a highly selective compound.

  • Staurosporine validates its reputation as a promiscuous inhibitor, interacting with the vast majority of kinases on the panel.[4][14][15] This makes it an excellent positive control for assay performance but an unsuitable tool for probing the function of a specific kinase in a cellular context.

Biological Context: The DYRK1A Signaling Axis

Understanding the signaling pathway of the primary target is crucial for interpreting the potential downstream consequences of both on- and off-target inhibition. DYRK1A is a pleiotropic kinase that phosphorylates a variety of substrates, including transcription factors and other signaling proteins, influencing processes like neurodevelopment and cell proliferation.[16][17][18]

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Gene DYRK1A Gene (Chromosome 21) Autophos Autophosphorylation (on Tyrosine residue) Gene->Autophos DYRK1A Active DYRK1A Kinase Autophos->DYRK1A TF Transcription Factors (e.g., NFAT, CREB) DYRK1A->TF P Splicing Splicing Factors (e.g., SF3B1) DYRK1A->Splicing P Signaling Signaling Proteins (e.g., ASK1) DYRK1A->Signaling P Prolif Cell Proliferation & Differentiation TF->Prolif Splicing->Prolif Apoptosis Apoptosis Signaling->Apoptosis PDP_K1 PDP-K1 PDP_K1->DYRK1A Inhibition

Figure 2. A simplified diagram of the DYRK1A signaling pathway and its inhibition by PDP-K1. "P" indicates phosphorylation.

The high selectivity of PDP-K1 suggests that its cellular effects will be predominantly mediated through the inhibition of DYRK1A and its direct substrates. The observed off-target activity on CLK and HIPK kinases should be considered when designing follow-up cellular experiments. For instance, if a phenotype is observed, it would be prudent to use a structurally unrelated DYRK1A inhibitor with a different off-target profile to confirm that the effect is indeed due to DYRK1A inhibition.

Conclusion: A Framework for Rigorous Selectivity Profiling

The cross-reactivity profiling of this compound (PDP-K1) demonstrates a promising selectivity profile for a DYRK1A inhibitor. When benchmarked against the multi-targeted inhibitor Dasatinib and the promiscuous inhibitor Staurosporine, PDP-K1 emerges as a highly selective compound, a desirable characteristic for a chemical probe and a potential therapeutic lead.

This guide underscores the principle that kinase inhibitor profiling is a self-validating system. The inclusion of well-characterized comparators like Staurosporine and Dasatinib provides essential context and quality control for the assay. The choice of a robust assay platform and a comprehensive kinase panel is paramount for generating trustworthy and actionable data. By understanding the 'why' behind the experimental design, researchers can confidently navigate the complexities of the human kinome and make informed decisions in the quest for safer, more effective kinase-targeted therapies.

Appendix: Experimental Protocols

Z'-LYTE™ Kinase Assay Protocol (General)

This protocol outlines the general steps for determining kinase inhibition using the Z'-LYTE™ technology.[19][20]

  • Reagent Preparation:

    • Prepare 3X compound solutions by performing serial dilutions of PDP-K1, Dasatinib, and Staurosporine in 1X Kinase Buffer. The final DMSO concentration should be kept constant across all wells, typically at 1%.

    • Prepare a 3X mixture of the specific kinase and the appropriate FRET-peptide substrate in Kinase Buffer.

    • Prepare a 3X ATP solution. The concentration should be at the apparent ATP Km for each kinase to ensure accurate potency determination.[21][22]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 3X compound solution to the appropriate wells.

    • Add 5 µL of the 3X kinase/peptide mixture.

    • Initiate the reaction by adding 5 µL of the 3X ATP solution. The final reaction volume is 15 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Development and Detection:

    • Add 7.5 µL of the Development Reagent to each well. This reagent contains a site-specific protease that will cleave the non-phosphorylated peptides.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the Emission Ratio (445 nm / 520 nm).

    • Determine the Percent Phosphorylation based on control wells (0% and 100% phosphorylation).

    • Calculate the Percent Inhibition relative to DMSO-only controls.

    • For compounds showing significant inhibition, plot Percent Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

The Isomeric Advantage: A Comparative Analysis of Pyridazinone Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazinone Scaffold

In the landscape of medicinal chemistry, the pyridazinone heterocycle has emerged as a "privileged scaffold," a molecular framework that consistently yields compounds with a wide array of biological activities.[1] Its unique physicochemical properties, including a significant dipole moment and the capacity for robust hydrogen bonding, make it an attractive starting point for drug design.[2][3] Pyridazinone derivatives have demonstrated therapeutic potential across numerous domains, including oncology, inflammation, cardiovascular disease, and neurodegenerative disorders.[4][5][6]

However, the efficacy of a pyridazinone-based compound is not merely determined by the presence of the core ring system. The specific arrangement of atoms—the isomerism—plays a pivotal role in dictating the molecule's interaction with its biological target. This guide provides a comparative analysis of pyridazinone isomers, drawing upon experimental data to elucidate how subtle structural variations can lead to profound differences in biological outcomes. We will explore the structure-activity relationships (SAR) of positional isomers and stereoisomers in key biological assays, offering insights for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile scaffold.

Comparative Analysis of Pyridazinone Isomers in Key Therapeutic Areas

The biological activity of pyridazinone derivatives is exquisitely sensitive to the substitution pattern on the core ring. This section delves into comparative data from biological assays in oncology, inflammation, and cardiovascular disease, highlighting the impact of isomeric variations.

Anticancer Activity: Targeting Key Kinases and Cellular Proliferation

Pyridazinone derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes in signaling pathways that drive tumor growth.[5][7] A common strategy involves the introduction of a piperazine moiety, with further substitutions on this group and the pyridazinone ring itself modulating activity.[8]

A comparative study on a series of 3(2H)-pyridazinone derivatives bearing a piperazinyl linker against gastric adenocarcinoma (AGS) cells revealed the critical importance of the substitution pattern on a phenylpiperazine moiety. The position of halogen substituents on the phenyl ring significantly impacted the anti-proliferative activity.

Table 1: Comparative Anticancer Activity of Pyridazinone Positional Isomers

Compound IDR1 (on Hydrazido Chain)R2 (on Phenylpiperazine)Concentration (µM)Cell Viability (%) ± SD (48h)
8 H4-Cl5075.4 ± 3.2
12 H4-F5078.1 ± 2.8
17 4-Cl3-OCH₃5055.2 ± 4.1
18 4-Cl4-OCH₃5058.7 ± 3.5
22 4-F4-Cl5060.3 ± 2.9
Doxorubicin --1045.6 ± 2.1
Data synthesized from Alagöz et al. (2021).[8]

The data suggests that para-halogen substitution on the phenylpiperazine ring, combined with electron-withdrawing or -donating groups on the hydrazido chain, is crucial for enhancing anti-proliferative effects against AGS cells.[8] For instance, the presence of a 4-Cl group on the phenylpiperazine ring in compound 22, coupled with a 4-F on the hydrazido chain, resulted in lower cell viability compared to compounds with only a halogen on the phenylpiperazine ring (compounds 8 and 12).

Further illustrating the importance of isomeric substitution, a series of pyridazinone-based derivatives were investigated as VEGFR-2 inhibitors. The positioning of substituents on the pyridazinone ring and linked aromatic systems was found to be critical for kinase inhibition.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.

Workflow:

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed AGS cells in 96-well plate (5x10³ cells/well) B Incubate for 24h A->B C Treat with pyridazinone isomers at various concentrations B->C D Incubate for 48h C->D E Add MTT solution (5 mg/mL) to each well D->E F Incubate for 4h (formazan crystal formation) E->F G Add DMSO to dissolve formazan crystals F->G H Read absorbance at 570 nm using a microplate reader G->H I Calculate % Cell Viability vs. untreated control H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Human gastric adenocarcinoma (AGS) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well.[8]

  • Treatment: After 24 hours, the cells are treated with different concentrations of the pyridazinone isomers.[8]

  • Incubation: The plates are incubated for 48 hours.[8]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.[8]

  • Solubilization: The resulting formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).[8]

  • Measurement: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.[8]

Anti-inflammatory Activity: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), has spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyridazinone derivatives have been explored as potential selective COX-2 inhibitors.[9]

A study investigating pyridazinone derivatives with an ethenyl spacer at position-6 demonstrated that the nature of the aryl or pyridyl moiety significantly influences both potency and selectivity for COX-2.

Table 2: Comparative COX-1/COX-2 Inhibition by Pyridazinone Isomers

Compound IDR Group (at position 6 via ethenyl spacer)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (nM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
2d 4-Fluorophenyl0.4719.7724
2f 4-Bromophenyl0.6015.5638
3c 6-Chloropyridin-3-yl0.6317.8935
3d 6-Bromopyridin-3-yl0.5221.4324
Celecoxib -0.2917.0617
Data synthesized from Abdu-Allah et al. (2019).[9]

The results highlight that compounds with a 4-bromophenyl (2f) or a 6-chloropyridin-3-yl (3c) moiety exhibit superior COX-2 inhibitory activity and selectivity compared to the reference drug, celecoxib.[9] This underscores how isomeric differences in the appended aromatic ring (e.g., phenyl vs. pyridyl) and the nature and position of halogen substituents are key determinants of biological activity.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids activate phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid release COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation\n(Pain, Fever, Swelling) Pyridazinone Inhibitors Pyridazinone Inhibitors Pyridazinone Inhibitors->COX-2 inhibit

Caption: The role of COX-2 in the inflammatory cascade and its inhibition.

Cardiovascular Effects: Vasorelaxant and PDE Inhibitory Activity

Pyridazinone derivatives are well-represented among compounds with cardiovascular effects, including vasodilation.[5] Some exert their effects by inhibiting phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in smooth muscle relaxation.[10]

The structure-activity relationship of pyridazin-3(2H)-ones as PDE inhibitors reveals the importance of substituents at various positions. For example, in a series of pyrazolo[3,4-d]pyridazinones, the presence of a benzyl group at the pyridazine 2-nitrogen was associated with potent and selective PDE5 inhibitory activity.[5]

In another study focusing on vasorelaxant activity, two series of pyridazin-3-one derivatives were synthesized. The results showed that subtle changes, such as the cyclization of a thiosemicarbazide side chain, led to significant differences in potency.

Table 3: Comparative Vasorelaxant Activity of Pyridazinone Derivatives

Compound SeriesCompound IDR GroupEC₅₀ (µM)
4 (Thiosemicarbazide) 4f4-Cl0.0136
4h4-F0.0117
5 (Cyclized) 5d4-Cl0.0053
5e4-F0.0025
Reference Standards Nitroglycerin-0.1824
Hydralazine-18.2100
Data synthesized from Alanazi et al. (2023).[11]

The data clearly indicates that the cyclized derivatives (series 5) are more potent vasorelaxants than their open-chain counterparts (series 4).[11] For instance, compound 5e (with a 4-F substituent) is approximately 4.7 times more potent than its non-cyclized analog, 4h. These compounds also demonstrated a significant increase in eNOS mRNA expression and nitric oxide levels, providing a mechanistic basis for their potent vasorelaxant effects.[11]

This protocol describes the evaluation of vasorelaxant effects on isolated rat thoracic aorta.

Step-by-Step Protocol:

  • Tissue Preparation: The thoracic aorta is isolated from rats and cut into rings.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • Pre-contraction: The rings are pre-contracted with phenylephrine or potassium chloride to induce a stable contraction.

  • Compound Addition: Cumulative concentrations of the test pyridazinone isomers are added to the organ bath.

  • Data Recording: The relaxation of the aortic rings is recorded isometrically.

  • Analysis: The vasorelaxant response is expressed as a percentage of the pre-contraction, and EC₅₀ values are calculated.

Conclusion: The Path Forward for Pyridazinone Isomer-Specific Drug Design

The experimental data presented in this guide unequivocally demonstrates that the biological activity of pyridazinone derivatives is profoundly influenced by their isomeric structure. Whether it is the positional isomerism of substituents on an appended aryl ring or the conformational constraints imposed by cyclization, these structural nuances dictate the affinity and selectivity for biological targets, ultimately determining the therapeutic potential.

For researchers in drug discovery, this underscores the necessity of a systematic approach to exploring the chemical space around the pyridazinone scaffold. A thorough investigation of positional isomers and stereoisomers is not merely an academic exercise but a critical step in optimizing potency, selectivity, and pharmacokinetic properties. The protocols and comparative data provided herein serve as a foundational resource for the rational design and evaluation of the next generation of pyridazinone-based therapeutics.

References

Head-to-head study of 4,5-Diaminopyridazin-3(2H)-one and other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4,5-Diaminopyridazin-3(2H)-one and Other Privileged Heterocyclic Scaffolds in Drug Discovery

Introduction: The Central Role of Nitrogen Heterocycles in Modern Medicine

Heterocyclic compounds, particularly those containing nitrogen, form the structural backbone of a significant portion of all biologically active molecules and approved pharmaceuticals.[1][2] Their prevalence is not coincidental; the inclusion of heteroatoms like nitrogen imparts unique physicochemical properties, including hydrogen bonding capabilities, dipole moments, and the ability to engage in specific, high-affinity interactions with biological targets.[3] Certain heterocyclic motifs are so frequently found in successful drugs that they have been termed "privileged structures," serving as validated starting points for medicinal chemistry campaigns.[4]

This guide provides a head-to-head comparison of four such scaffolds: the pyridazinone core, with a specific focus on This compound , and three other prominent five-membered heterocycles: pyrazole , triazole , and imidazole . We will dissect their chemical properties, synthesis, and biological activities, supported by experimental protocols and data, to provide researchers and drug development professionals with a comprehensive resource for scaffold selection and application.

Featured Scaffold: The Pyridazinone Core

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is a versatile and biologically important scaffold.[5][6] Its derivatives are known to possess an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[7][8]

Chemical Properties and Structure-Activity Relationship (SAR)

The arrangement of nitrogen atoms and the carbonyl group in the pyridazinone ring creates a unique electronic and steric profile. The lactam nitrogen can be readily substituted, providing a vector for modifying pharmacokinetic properties, while positions 4, 5, and 6 are amenable to functionalization to modulate target affinity and selectivity.[5] For instance, 4,5-dihalo-3(2H)-pyridazinone derivatives have been shown to exhibit good analgesic activity without ulcerogenic side effects.[5]

The subject of this guide, This compound , is a key intermediate and a pharmacophore in its own right, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The amino groups at the C4 and C5 positions can form critical hydrogen bonds with the amino acid residues in the catalytic domain of target enzymes, a classic strategy for achieving high-affinity binding.

Biological Landscape and Key Targets

Pyridazinone derivatives have been successfully developed into drugs and clinical candidates for a variety of targets:

  • Cardiovascular Agents: Compounds like Levosimendan and Pimobendan, which feature a pyridazinone core, act as cardiotonic agents.[6]

  • Anti-inflammatory Agents: By modifying substitutions on the ring, pyridazinone derivatives have been developed as potent analgesic and anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.[5]

  • Anticancer Agents: The pyridazinone scaffold is a cornerstone of many PARP inhibitors. The structural motif mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition.

  • Histamine Receptor Antagonists: Certain pyridazinone analogs have been reported as H3 receptor antagonists, highlighting their versatility in targeting G protein-coupled receptors (GPCRs).[9]

Comparative Analysis of Privileged Heterocyclic Scaffolds

To understand the relative merits of the pyridazinone core, we will compare it against three other widely used nitrogen-containing heterocyclic scaffolds.

The Pyrazole Scaffold

Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms. This scaffold is prevalent in therapeutics and agrochemicals.[10]

  • Chemical Properties & Synthesis: Pyrazoles are synthesized classically through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.[10][11] This straightforward synthesis allows for diverse substitution patterns. The presence of two nitrogen atoms allows for tautomerism, which can be a key consideration in drug design.[10]

  • Biological Activities & Targets: Pyrazole derivatives are well-known as kinase inhibitors, with several approved drugs targeting pathways like VEGFR.[12] They also exhibit anticancer, antibacterial, and anti-inflammatory properties.[13] For example, Celecoxib, a selective COX-2 inhibitor, is a prominent drug featuring a pyrazole core.

The Triazole Scaffold

Triazoles are five-membered rings containing three nitrogen atoms, existing as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[14][15] They are exceptionally stable and act as effective pharmacophores.[16]

  • Chemical Properties & Synthesis: The synthesis of 1,2,3-triazoles was revolutionized by the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective creation of 1,4-disubstituted triazoles.[15][17] This synthetic ease makes them highly attractive for building compound libraries.

  • Biological Activities & Targets: Triazoles are perhaps most famous for their antifungal activity, with drugs like Fluconazole and Itraconazole being mainstays in clinical practice.[15] They also possess a wide array of other activities, including anticancer, antiviral, and antimicrobial properties.[18][19][20][21] The triazole ring is often used as a bioisosteric replacement for other functional groups to improve metabolic stability and binding interactions.

The Imidazole Scaffold

Imidazole is a five-membered aromatic ring with two non-adjacent nitrogen atoms. It is a fundamental component of natural biomolecules like the amino acid histidine and histamine.[22][23]

  • Chemical Properties & Synthesis: The imidazole ring is both a weak acid and a weak base. The N-H proton is acidic, while the sp2-hybridized nitrogen acts as a base. This property is crucial for its role in enzyme catalysis. Synthesis can be achieved through various methods, including multicomponent reactions which allow for the rapid generation of diverse derivatives.[24][25]

  • Biological Activities & Targets: The imidazole scaffold is found in a vast number of drugs with diverse mechanisms.[26] It is a key component in anticancer agents (e.g., kinase inhibitors), antifungals, and H2 receptor antagonists like Cimetidine.[27][28] The imidazole nitrogens are adept at forming hydrogen bonds and coordinating with metal ions in enzyme active sites, making them a powerful tool for designing inhibitors.[29][30]

Head-to-Head Scaffold Comparison

The choice of a scaffold is a critical decision in drug design, driven by the target biology, desired physicochemical properties, and synthetic tractability.

Data Summary: Key Attributes of Selected Scaffolds
FeatureThis compound (Pyridazinone)PyrazoleTriazole (1,2,3- and 1,2,4-)Imidazole
Core Structure Six-membered ring, two adjacent nitrogens, one carbonylFive-membered ring, two adjacent nitrogensFive-membered ring, three nitrogensFive-membered ring, two non-adjacent nitrogens
Common Biological Activities Anticancer (PARP), Anti-inflammatory, Cardiovascular, Antimicrobial[6][7][8]Anticancer (Kinase Inhibitors), Anti-inflammatory (COX-2), Antibacterial[12][13]Antifungal, Anticancer, Antiviral, Antimicrobial[14][16][18][19]Anticancer, Antifungal, Antiulcer (H2 antagonist), Antimicrobial[23][27][28]
Key Synthetic Approaches Cyclocondensation of dicarbonyls with hydrazine derivativesCyclocondensation of 1,3-dicarbonyls with hydrazines[10][11]Azide-Alkyne Cycloaddition ("Click Chemistry")[15][17]Multicomponent reactions (e.g., Radiszewski synthesis)[22][24]
Advantages in Drug Design Mimics nicotinamide; versatile substitution points; established in PARP inhibitors.Synthetically accessible; proven scaffold for kinase inhibition.High chemical stability; easily synthesized via click chemistry; excellent bioisostere.Key biological roles (e.g., histidine); acts as H-bond donor/acceptor and metal coordinator.[30]
Potential Challenges Can present metabolic liabilities depending on substitution.Potential for tautomerism can complicate SAR.Can be metabolically very stable, sometimes leading to long half-life.Potential for metabolic inhibition (e.g., of cytochrome P450 enzymes).

Case Study: Heterocyclic Scaffolds as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[31][32][33] This therapeutic area provides an excellent context for comparing scaffolds.

The core pharmacophore of many PARP inhibitors is a cyclic structure that mimics the nicotinamide portion of the enzyme's natural substrate, NAD+. The this compound scaffold is an effective nicotinamide isostere. The exocyclic amino groups and the endocyclic lactam can form a network of hydrogen bonds with the enzyme's active site, while the rest of the molecule can be elaborated to occupy the adenine-ribose binding pocket, conferring potency and selectivity. While direct head-to-head clinical trials are limited[34], preclinical studies comparing various PARP inhibitors reveal differences in potency and selectivity that can be partly attributed to their core structures.[31][32]

PARP1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway and where inhibitors intervene.

PARP_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Proteins Repair Proteins (e.g., XRCC1, Ligase III) PAR->BER_Proteins recruits Repair DNA Repair BER_Proteins->Repair mediates Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits caption PARP1's role in DNA repair and its inhibition.

Caption: PARP1's role in DNA repair and its inhibition.

Experimental Protocols for Comparative Evaluation

To objectively compare novel compounds based on these scaffolds, standardized and robust assays are essential. The following protocols outline a general workflow for synthesis and biological characterization.

Overall Research Workflow

The diagram below outlines the logical flow from chemical synthesis to biological validation for a novel enzyme inhibitor.

Workflow Synthesis 1. Scaffold Synthesis (e.g., Pyridazinone derivative) Purification 2. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening 3. Primary Enzyme Assay (Single-point inhibition %) Purification->Screening IC50 4. Potency Determination (IC50 Curve) Screening->IC50 Mechanism 5. Mechanism of Action Study (e.g., Ki determination) IC50->Mechanism Cellular 6. Cellular Activity Assay (e.g., Cancer cell viability) IC50->Cellular caption Workflow for inhibitor development.

Caption: Workflow for inhibitor development.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol exemplifies the "click chemistry" approach, valued for its reliability and high yield.

Rationale: The CuAAC reaction is chosen for its exceptional functional group tolerance, high yields, and simple reaction conditions, making it a cornerstone of modern medicinal chemistry for linking molecular fragments.

  • Reagents & Materials:

    • Terminal alkyne (1.0 eq)

    • Organic azide (1.0 eq)

    • Sodium ascorbate (0.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq)

    • Solvent: 1:1 mixture of tert-butanol and water

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in the t-BuOH/H₂O (1:1) solvent mixture in the round-bottom flask.

    • Add sodium ascorbate (0.1 eq) to the solution.

    • In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.02 eq) in a minimal amount of water.

    • Add the CuSO₄ solution to the reaction mixture.

    • Stir the reaction vigorously at room temperature. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: In Vitro PARP1 Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method to quantify the potency of a potential PARP inhibitor.

Rationale: Determining the IC₅₀ (the concentration of an inhibitor that reduces enzyme activity by 50%) is the standard method for quantifying inhibitor potency. Using a substrate concentration at or near its Michaelis constant (Kₘ) provides a sensitive and reliable measure for comparing different reversible inhibitors.[35][36] A chemiluminescent or fluorescent format is chosen for its high sensitivity and suitability for high-throughput screening.

  • Materials & Reagents:

    • Recombinant human PARP1 enzyme

    • Histones (PARP1 substrate)

    • Biotinylated NAD+

    • Activated DNA (for stimulating PARP1 activity)

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Streptavidin-coated 96-well plates

    • Anti-PAR antibody conjugated to horseradish peroxidase (HRP)

    • Chemiluminescent HRP substrate

    • Test compounds (e.g., this compound derivative) dissolved in DMSO

    • Plate reader with chemiluminescence detection

  • Procedure:

    • Plate Coating: Coat a 96-well streptavidin plate with histones according to the manufacturer's protocol and wash to remove unbound histones.

    • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (DMSO vehicle only) and a "background" control (no enzyme).

    • Reaction Initiation: To each well, add the following in order:

      • Assay Buffer

      • Test compound dilution (or DMSO vehicle)

      • Activated DNA

      • PARP1 Enzyme

    • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Substrate Addition: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

    • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

    • Detection:

      • Wash the plate to remove unreacted components.

      • Add the anti-PAR-HRP antibody conjugate and incubate for 60 minutes.

      • Wash the plate again to remove the unbound antibody.

      • Add the chemiluminescent HRP substrate and immediately measure the signal using a plate reader.

    • Data Analysis:

      • Subtract the background signal from all wells.

      • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The this compound core and the broader pyridazinone class represent a "wonder nucleus" with a rich history and a bright future in medicinal chemistry.[5][7] While scaffolds like pyrazole, triazole, and imidazole each offer distinct advantages in terms of synthetic accessibility and biological profile, the pyridazinone structure holds a privileged position in specific therapeutic areas, most notably in the development of PARP inhibitors. The selection of a heterocyclic scaffold is a nuanced decision that must balance synthetic strategy, the specific biology of the target, and the desired pharmacokinetic profile. By understanding the comparative strengths and weaknesses of these core structures, researchers can make more informed decisions, accelerating the discovery of next-generation therapeutics.

References

A Comparative Guide to the In Vivo Validation of Pyridazinones' Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo anti-inflammatory properties of pyridazinone derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). As Senior Application Scientists, we aim to deliver a resource grounded in scientific integrity, offering both technical accuracy and practical insights for your research and development endeavors.

Introduction: The Promise of Pyridazinones in Inflammation Therapy

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including arthritis, cardiovascular conditions, and neurodegenerative disorders.[1] For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy. However, their long-term use is often limited by significant gastrointestinal side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2]

The pyridazinone core has emerged as a promising scaffold in the quest for safer and more effective anti-inflammatory agents.[2] Derivatives of this heterocyclic compound have demonstrated potent anti-inflammatory activity, often coupled with a reduced tendency to cause gastric ulceration.[2][3] This guide will explore the in vivo validation of these properties, focusing on preclinical models that are pivotal in establishing their therapeutic potential.

Mechanistic Insights: Targeting the Engines of Inflammation

The primary anti-inflammatory mechanism of many pyridazinone derivatives is the selective inhibition of COX-2.[4][5][6][7][8] To understand the significance of this, we must first appreciate the roles of the two main COX isoforms:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for physiological functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[6]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by various stimuli, including cytokines and endotoxins. It is the primary driver of the synthesis of prostaglandins that mediate pain and inflammation.[6]

Traditional NSAIDs, like indomethacin, inhibit both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1's protective functions leads to the well-documented gastrointestinal and renal side effects.[6] The therapeutic advantage of selective COX-2 inhibitors, such as celecoxib and many pyridazinone derivatives, lies in their ability to target inflammation at its source while sparing the beneficial activities of COX-1.[4][7]

Beyond COX-2 inhibition, some pyridazinone derivatives have been shown to modulate other inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the reduction of nitric oxide (NO) and reactive oxygen species (ROS) production.[6][9]

Below is a diagram illustrating the central role of COX enzymes in the inflammatory cascade and the targeted action of selective inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Pharmacological Intervention Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandin Synthases Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Prostaglandin Synthases Gastric\nProtection Gastric Protection Prostaglandins_Physiological->Gastric\nProtection Platelet\nAggregation Platelet Aggregation Prostaglandins_Physiological->Platelet\nAggregation Renal\nFunction Renal Function Prostaglandins_Physiological->Renal\nFunction Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression Traditional_NSAIDs Traditional NSAIDs (e.g., Indomethacin) Traditional_NSAIDs->COX1 Inhibits Traditional_NSAIDs->COX2 Inhibits Pyridazinones_Celecoxib Pyridazinones & Celecoxib Pyridazinones_Celecoxib->COX2 Selectively Inhibits

Caption: The COX pathway and points of pharmacological intervention.

In Vivo Models for Assessing Anti-Inflammatory Efficacy

The preclinical evaluation of anti-inflammatory compounds relies on robust and reproducible in vivo models that mimic key aspects of human inflammatory conditions.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[10][11] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, into the rat's paw elicits a biphasic inflammatory response.[10]

  • Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (3-6 hours): Primarily mediated by the production of prostaglandins, involving the induction of COX-2. This phase is particularly sensitive to inhibition by NSAIDs and COX-2 inhibitors.

The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume (edema) compared to a vehicle-treated control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[12] Intraperitoneal injection of LPS in mice triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the activation of various inflammatory signaling pathways.[12][13][14][15] This model is valuable for assessing a compound's ability to modulate systemic inflammatory responses and cytokine production.[16]

Comparative Performance of Pyridazinone Derivatives

The following tables summarize the in vivo performance of selected pyridazinone derivatives in comparison to standard NSAIDs.

In Vivo Anti-Inflammatory Activity and Ulcerogenic Potential
CompoundAnimal ModelDose% Edema Inhibition (at peak)Ulcer Index/ScoreReference
Pyridazinone Derivatives
Compound 3gCarrageenan-induced paw edema (rat)10 mg/kgComparable to Indomethacin & CelecoxibLess than Indomethacin & Celecoxib[7]
Compounds 2f, 3c, 3dCarrageenan-induced paw edema (rat)Not specifiedSuperior to Indomethacin & CelecoxibNo ulcerogenic effect observed[4]
Compound 2dCarrageenan-induced paw edema (rat)Not specifiedEquipotent to Celecoxib (at 2h), more potent than Celecoxib (at 4h)Mild hyperemia[4]
Compound 5aCarrageenan-induced paw edema (rat)Not specifiedComparable to Indomethacin & CelecoxibLower than Indomethacin[9]
Compound 5fCarrageenan-induced paw edema (rat)Not specifiedComparable to Indomethacin & CelecoxibLower than Indomethacin[9]
Compounds 4a, 9dNot specifiedNot specifiedMore potent than IndomethacinSafe gastric profile[3]
Reference Drugs
IndomethacinCarrageenan-induced paw edema (rat)5 mg/kgSignificant inhibitionUlcerogenic[10]
CelecoxibCarrageenan-induced paw edema (rat)10 mg/kgSignificant inhibitionReduced ulcerogenicity vs. Indomethacin[7]
In Vitro COX-2 Selectivity Profile

The selectivity index (SI) is a crucial parameter, calculated as the ratio of the IC50 for COX-1 inhibition to the IC50 for COX-2 inhibition (IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyridazinone Derivatives
Compound 3gNot specified0.0438411.51[7]
Compound 2fNot specified0.01556 - 0.0197738[4]
Compound 3cNot specified0.01556 - 0.0197735[4]
Compound 5aNot specified0.7716.70[9]
Compound 5fNot specified1.8913.38[9]
ABT-963Not specifiedNot specified276[5]
Reference Drugs
IndomethacinNot specified0.7392~0.5[7][9]
CelecoxibNot specified0.0735311.78 - 37.03[7][9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting the in vivo assays discussed. Adherence to ethical guidelines for animal research is paramount.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Test compound and vehicle

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Reference drug (e.g., Indomethacin)

    • Group 3-n: Test compound at different doses

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[10] The route and timing should be consistent across all groups.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[10][17]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Baseline paw volume).

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

Causality Behind Experimental Choices:

  • Fasting: Ensures uniform absorption of orally administered compounds and reduces variability in the inflammatory response.

  • Choice of Rat Strain: Wistar or Sprague-Dawley rats are commonly used due to their well-characterized inflammatory responses.

  • Carrageenan Concentration: A 1% solution is standard and reliably induces a significant and reproducible inflammatory response.

  • Plethysmometer: Provides an objective and quantitative measurement of paw volume, ensuring the reliability of the data.

Carrageenan_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Animal Acclimatization (1 week) Fast Overnight Fasting (12-18 hours) Acclimatize->Fast Group Randomize into Groups (n=6) Fast->Group Baseline Measure Baseline Paw Volume Group->Baseline Dose Administer Compound/ Vehicle/Reference Baseline->Dose Induce Inject Carrageenan (0.1 mL, 1%) Dose->Induce Measure Measure Paw Volume (hourly for 5h) Induce->Measure Calculate_Edema Calculate Edema Volume Measure->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition

References

A Senior Application Scientist's Guide to Confirming Small Molecule Binding Modes: A Comparative Analysis Centered on 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its protein target is paramount. This knowledge underpins rational drug design, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1][2] For molecules like 4,5-Diaminopyridazin-3(2H)-one, a scaffold of interest in medicinal chemistry, elucidating the definitive binding mode is a critical step. X-ray crystallography stands as the gold standard for this purpose, providing atomic-level detail of the protein-ligand complex.[1][2][3]

This guide offers an in-depth protocol for utilizing X-ray crystallography to determine the binding mode of this compound. Furthermore, it provides a comparative analysis with alternative biophysical and computational techniques, offering researchers a comprehensive view of the available tools to dissect molecular interactions.

Part 1: The Crystallographic Approach to Binding Mode Determination

X-ray crystallography provides a static, high-resolution snapshot of the ligand bound within the protein's active site.[2][4] This allows for the direct visualization of crucial interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition.[2]

Experimental Workflow: From Protein to Structure

The journey to a crystal structure is a multi-step process, each stage requiring meticulous optimization. The general experimental cycle involves construct design, protein expression and purification, formation of the protein-ligand complex crystal, and structure determination.[5]

XRay_Workflow cluster_prep Protein & Ligand Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination p1 Target Protein Expression & Purification c1 Co-crystallization (Protein + DAP) p1->c1 c2 Soaking (Apo Crystal + DAP) p1->c2 p2 Ligand (DAP) Solubilization p2->c1 p2->c2 d1 X-ray Diffraction Data Collection c1->d1 c2->d1 d2 Data Processing & Scaling d1->d2 s1 Phasing (Molecular Replacement) d2->s1 s2 Model Building & Refinement s1->s2 s3 Validation & Deposition (PDB) s2->s3 Techniques_Comparison cluster_structural High-Resolution Structural Methods cluster_biophysical Biophysical & Kinetic Methods cluster_computational Computational Methods center_node Confirming DAP Binding Mode xray X-ray Crystallography center_node->xray Static 3D Structure cryoem Cryo-Electron Microscopy center_node->cryoem Structure of Large Complexes spr Surface Plasmon Resonance (SPR) center_node->spr Kinetics (ka, kd) itc Isothermal Titration Calorimetry (ITC) center_node->itc Thermodynamics (ΔH, ΔS) nmr NMR Spectroscopy center_node->nmr Dynamics & Weak Binding docking Molecular Docking center_node->docking Predictive Modeling

References

A Comparative Guide to the Reproducibility of Published Synthesis Methods for Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] The accessibility of these compounds is predicated on the reliability and reproducibility of their published synthetic methods. This guide provides a critical comparison of commonly employed synthetic routes to pyridazinone derivatives, offering an in-depth analysis of their reproducibility. By examining the causal relationships behind experimental choices and highlighting potential pitfalls, this document serves as a practical resource for researchers aiming to efficiently synthesize these valuable heterocyclic compounds. Our analysis is supported by detailed, step-by-step protocols, comparative data tables, and diagrams illustrating reaction pathways and experimental workflows, all grounded in authoritative references.

Introduction: The Significance of Pyridazinones and the Imperative of Reproducibility

Pyridazinone and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts unique physicochemical properties and diverse biological activities.[5][6][7] Their therapeutic potential is vast, with derivatives showing promise as anti-inflammatory agents by targeting pathways like TxA2, TNF-α, and IL-6, as well as acting on cardiovascular diseases and cancer.[1][3][8]

The journey from a promising molecular design to a viable drug candidate is paved with synthetic chemistry. However, a persistent challenge in the scientific community is the irreproducibility of published experimental procedures. This can stem from vaguely described methods, omission of critical details, or the use of non-standardized reagents. For medicinal chemists and process scientists, this translates to lost time, wasted resources, and stalled projects.

This guide is designed to address this critical issue head-on. As a Senior Application Scientist, my objective is to provide not just a list of procedures, but a field-proven perspective on what makes a synthetic method robust and reproducible. We will deconstruct several key synthetic strategies for pyridazinones, offering insights into the "why" behind each step and equipping you with the knowledge to troubleshoot and adapt these methods in your own laboratory.

Core Synthetic Strategies and Their Reproducibility Assessment

The synthesis of the pyridazinone core generally relies on the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives.[5][6] Variations in the starting materials and reaction conditions give rise to a diverse array of substituted pyridazinones. We will now compare two of the most fundamental and widely cited methods.

Method 1: Cyclocondensation of γ-Ketoacids with Hydrazine Hydrate

This is arguably the most common and direct route to 4,5-dihydropyridazin-3(2H)-ones. The reaction involves the condensation of a β-aroylpropionic acid (a γ-ketoacid) with hydrazine hydrate, typically under reflux in an alcoholic solvent.

General Reaction Scheme:

G cluster_0 γ-Ketoacid cluster_1 Hydrazine Hydrate cluster_2 4,5-Dihydropyridazin-3(2H)-one start_mol R-CO-CH₂-CH₂-COOH reaction_plus + start_mol->reaction_plus reagent NH₂NH₂·H₂O reagent->reaction_plus end_mol [Image of 4,5-Dihydropyridazin-3(2H)-one structure with R group] arrow arrow reaction_plus->arrow Reflux (e.g., EtOH) arrow->end_mol

Caption: General scheme for pyridazinone synthesis from a γ-ketoacid.

Reproducibility Analysis:

  • Expertise & Experience: This method is generally considered highly reproducible. The key to success lies in the purity of the starting γ-ketoacid. Impurities from its synthesis (often a Friedel-Crafts acylation of an aromatic compound with succinic anhydride) can lead to side reactions and purification difficulties.[9] It is often advisable to recrystallize the ketoacid prior to the cyclization step. The choice of solvent is also critical; while ethanol is common, higher-boiling solvents like n-butanol can sometimes improve yields for less reactive substrates.

  • Trustworthiness: A self-validating aspect of this protocol is the typical precipitation of the product upon cooling the reaction mixture. A clean, crystalline solid is a strong indicator of a successful reaction. The melting point of the product is also a reliable characterization metric that should align with reported values.

  • Authoritative Grounding: The mechanism involves the initial formation of a hydrazone with the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carboxylic acid, leading to cyclization and dehydration. This is a classical condensation reaction well-documented in organic chemistry textbooks.

Detailed Experimental Protocol (Example: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one):

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3- (4-methoxybenzoyl)propionic acid (10.4 g, 50 mmol) in ethanol (100 mL).

  • Reagent Addition: To this suspension, add hydrazine hydrate (3.0 mL, 60 mmol, 1.2 eq.) dropwise at room temperature. The suspension may partially dissolve.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 60 °C.

  • Characterization: The resulting solid should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be recorded and compared to the literature value.

Method 2: Synthesis from Mucochloric Acid

For the synthesis of more complex, halogenated pyridazinones, mucochloric acid is a versatile starting material. This method allows for the introduction of functionality that can be further elaborated through nucleophilic substitution reactions.

General Reaction Scheme:

G cluster_0 Mucochloric Acid cluster_1 Substituted Hydrazine cluster_2 Halogenated Pyridazinone start_mol [Image of Mucochloric Acid structure] reaction_plus + start_mol->reaction_plus reagent R-NHNH₂ reagent->reaction_plus end_mol [Image of Halogenated Pyridazinone structure with R group] arrow arrow reaction_plus->arrow Acid or Base catalyst arrow->end_mol

Caption: Synthesis of pyridazinones from mucochloric acid.

Reproducibility Analysis:

  • Expertise & Experience: The reproducibility of this method can be more challenging than the γ-ketoacid route. The reaction conditions, particularly the pH, need to be carefully controlled to avoid side reactions.[6] The use of substituted hydrazines can also introduce complexities, as their reactivity can vary significantly. It is crucial to use high-purity mucochloric acid and to carefully monitor the reaction temperature.

  • Trustworthiness: The isolation and purification of the product often require column chromatography, which makes visual confirmation of success less straightforward than with precipitation. A key self-validating check is a preliminary ¹H NMR of the crude product to ensure the characteristic signals of the pyridazinone ring are present and to estimate the level of impurities.

  • Authoritative Grounding: The reaction proceeds through a series of condensation and cyclization steps, with the regioselectivity being a key consideration when using unsymmetrical substituted hydrazines. The principles of nucleophilic addition to carbonyls and subsequent intramolecular reactions are well-established.

Detailed Experimental Protocol (Example: Synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one):

  • Reaction Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve mucochloric acid (8.45 g, 50 mmol) in water (50 mL).

  • Reagent Addition: Prepare a solution of phenylhydrazine hydrochloride (7.23 g, 50 mmol) in water (25 mL) and add it dropwise to the mucochloric acid solution over 30 minutes, maintaining the temperature below 10 °C with an ice bath.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup and Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Full characterization using NMR, MS, and elemental analysis is essential to confirm the structure and purity.

Comparative Data Summary

Parameter Method 1: γ-Ketoacid Cyclocondensation Method 2: From Mucochloric Acid
Starting Materials γ-Ketoacids, Hydrazine HydrateMucochloric Acid, Substituted Hydrazines
Typical Yields Generally high (70-95%)Variable (40-80%)
Reaction Conditions Reflux in alcoholOften requires careful temperature and pH control
Purification Often simple precipitation/recrystallizationFrequently requires column chromatography
Reproducibility HighModerate to High (highly dependent on substrate and conditions)
Scope Good for 4,5-dihydropyridazinonesExcellent for functionalized/halogenated pyridazinones

Experimental Workflow for Reproducibility Assessment

G A Select Published Method B Critically Analyze Experimental Section A->B C Identify Potential Ambiguities B->C D Source High-Purity Reagents C->D E Execute Synthesis as Written D->E F Monitor Reaction (TLC, LC-MS) E->F G Isolate and Purify Crude Product F->G H Characterize Final Compound (NMR, MS, MP) G->H I Compare Data to Published Results H->I J Successful Reproduction? I->J K Document Deviations and Troubleshoot J->K No L Refine Protocol for Robustness J->L Yes K->E

Caption: Workflow for assessing the reproducibility of a published synthesis.

Conclusion and Best Practices

The reproducibility of synthetic methods for pyridazinone compounds is generally achievable with careful attention to detail. The cyclocondensation of γ-ketoacids with hydrazine hydrate stands out as a particularly robust and reliable method for accessing 4,5-dihydropyridazin-3(2H)-ones. Syntheses starting from more complex precursors like mucochloric acid offer greater versatility but require more stringent control over reaction parameters.

For researchers and drug development professionals, the following best practices are recommended to ensure successful and reproducible syntheses:

  • Thoroughly Vet Starting Materials: Always ensure the purity of your starting materials. When in doubt, purify them before use.

  • Detailed Record-Keeping: Document every detail of your experimental setup and procedure, including the source and lot number of reagents.[10]

  • Embrace In-Process Controls: Use techniques like TLC or LC-MS to monitor the progress of your reactions. This allows for real-time adjustments and troubleshooting.

  • Comprehensive Characterization: Do not rely on a single piece of data. Use a suite of analytical techniques (NMR, MS, melting point, etc.) to unequivocally confirm the identity and purity of your synthesized compounds.[11][12]

  • Critical Evaluation of Literature: Be aware that published procedures may omit subtle but crucial details.[13] Be prepared to optimize conditions based on your own observations.

By adhering to these principles of scientific integrity and meticulous experimental practice, the synthesis of pyridazinone compounds can be a highly reproducible and rewarding endeavor, paving the way for the discovery of new and impactful therapeutic agents.

References

Benchmarking the AD-ME Properties of 4,5-Diaminopyridazin-3(2H)-one: A Comparative Guide to Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, a comprehensive understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success. Early and accurate assessment of these pharmacokinetic parameters is paramount to de-risk drug development projects, enabling researchers to identify and mitigate potential liabilities that could otherwise lead to late-stage failures.[1][2] This guide provides a framework for benchmarking the ADME properties of the novel scaffold, 4,5-Diaminopyridazin-3(2H)-one, against two well-established drugs with distinct pharmacokinetic profiles: the high-permeability, highly protein-bound anticoagulant, Warfarin, and the high-permeability, extensively metabolized beta-blocker, Propranolol.

It is important to note that, at the time of this publication, experimental ADME data for this compound is not publicly available. Therefore, this guide will focus on providing the detailed experimental methodologies and established benchmark data from Warfarin and Propranolol. This will empower researchers to conduct their own comparative studies and effectively profile this new chemical entity.

Comparative ADME Profiling: Warfarin and Propranolol Benchmarks

The following table summarizes key ADME parameters for Warfarin and Propranolol, providing a baseline for the evaluation of this compound.

ADME ParameterWarfarin (Experimental)Propranolol (Experimental)This compound
Aqueous Solubility LowModerateTo be determined
Permeability (Papp, 10⁻⁶ cm/s) High[3][4]High[5][6][7]To be determined
Metabolic Stability (t½, min) Long (human half-life: 20-60 hours)[8]Short (human half-life: 3-6 hours, immediate-release)[9]To be determined
Primary Metabolizing Enzymes CYP2C9[8][10]CYP2D6, CYP1A2[9][11]To be determined
Plasma Protein Binding (%) ~99%[1][12][13]80-95%[2][9][14]To be determined
Bioavailability (%) High (>90%)~25% (due to extensive first-pass metabolism)[9]To be determined

The "Why" Behind the Benchmarks: Understanding the Comparators

The choice of Warfarin and Propranolol as benchmarks is deliberate. Warfarin, a coumarin anticoagulant, exemplifies a drug with high permeability and extensive plasma protein binding, primarily to albumin.[1][12][15] Its metabolism is predominantly mediated by a single cytochrome P450 enzyme, CYP2C9, making it a classic example of a drug susceptible to drug-drug interactions.[8][10]

In contrast, Propranolol, a non-selective beta-blocker, also exhibits high permeability but undergoes extensive first-pass metabolism in the liver, leading to low oral bioavailability.[9][16] Its metabolism is more complex, involving multiple CYP enzymes, primarily CYP2D6 and CYP1A2.[9][11] Its plasma protein binding is also high, but to a lesser extent than Warfarin, and involves binding to both albumin and alpha-1 acid glycoprotein.[2][14] By comparing this compound to these two drugs, researchers can gain valuable insights into its potential absorption, distribution, and metabolic fate.

Experimental Workflows for ADME Profiling

To experimentally determine the ADME properties of this compound, a series of validated in vitro assays should be performed. The following sections provide detailed protocols for these key experiments.

Diagram: In Vitro ADME Screening Cascade

ADME_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Selection A Aqueous Solubility D Caco-2 Permeability A->D B LogD @ pH 7.4 B->D C Microsomal Stability G Metabolite Identification C->G E Plasma Protein Binding D->E I Transporter Interaction D->I F CYP450 Inhibition E->F H CYP450 Induction F->H

Caption: A tiered approach to in vitro ADME screening.

I. Absorption: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6] This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with morphological and functional similarities to the small intestinal epithelium.

Experimental Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by determining the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Dosing: The test compound (e.g., this compound) and control compounds (Propranolol for high permeability, and a low permeability compound like Atenolol) are prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a relevant concentration (typically 1-10 µM).

  • Permeability Measurement (Apical to Basolateral): The dosing solution is added to the apical (A) side of the Transwell®, and the appearance of the compound in the basolateral (B) compartment is monitored over time (e.g., at 30, 60, 90, and 120 minutes).

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, the dosing solution is added to the basolateral side, and the appearance of the compound in the apical compartment is monitored.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

    The efflux ratio (ER) is calculated as:

    ER = Papp (B to A) / Papp (A to B)

    An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Verify monolayer integrity (TEER, Lucifer Yellow) B->C D Add test compound to apical or basolateral side C->D E Incubate and collect samples from receiver side over time D->E F Quantify compound concentration by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Workflow for the Caco-2 permeability assay.

II. Metabolism: Microsomal Stability Assay

The microsomal stability assay is a common in vitro method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). This assay provides an initial indication of a compound's metabolic clearance.

Experimental Protocol: Microsomal Stability
  • Reagents: Pooled human liver microsomes, NADPH regenerating system (to provide the necessary cofactor for CYP enzymes), and test and control compounds (e.g., a rapidly metabolized compound like Verapamil and a stable compound like Warfarin).

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Diagram: Microsomal Stability Assay Workflow

Microsomal_Workflow A Prepare reaction mixture: test compound, liver microsomes, buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Collect and quench aliquots at specific time points C->D E Analyze remaining parent compound by LC-MS/MS D->E F Calculate in vitro half-life and intrinsic clearance E->F

Caption: Workflow for the microsomal stability assay.

III. Distribution: Plasma Protein Binding Assay

Plasma protein binding (PPB) is a critical parameter as only the unbound (free) fraction of a drug is available to exert its pharmacological effect and to be cleared from the body. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the extent of plasma protein binding.

Experimental Protocol: Plasma Protein Binding (RED Assay)
  • Apparatus: A RED device, which consists of a Teflon base plate with individual wells, each divided into two chambers by a semipermeable membrane.

  • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a known concentration.

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a buffer solution (e.g., PBS) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.

  • Sampling: After equilibration (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: The samples are matrix-matched (buffer added to the plasma sample and blank plasma to the buffer sample) and then analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Data Analysis: The fraction unbound (fu) is calculated as:

    fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    The percentage of protein binding is then calculated as:

    Percentage Bound = (1 - fu) * 100

Diagram: Rapid Equilibrium Dialysis (RED) Assay

RED_Assay cluster_0 RED Device Well Plasma Chamber Plasma with Test Compound Semipermeable Membrane Plasma Chamber->Semipermeable Membrane Buffer Chamber Buffer Equilibration Incubate at 37°C (Unbound drug diffuses) Buffer Chamber->Equilibration Semipermeable Membrane->Buffer Chamber Analysis LC-MS/MS Analysis of both chambers Equilibration->Analysis

Caption: Schematic of the Rapid Equilibrium Dialysis (RED) assay.

IV. Excretion and In Vivo Pharmacokinetics

While in vitro assays provide valuable initial data, in vivo pharmacokinetic (PK) studies in animal models, such as rats, are essential to understand the complete ADME profile of a compound in a whole organism.[17][18]

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be cannulated (e.g., in the jugular vein) to facilitate blood sampling.

  • Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage for oral drugs) and also intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours) after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Absolute bioavailability (calculated by comparing the AUC after oral administration to the AUC after intravenous administration).

Diagram: In Vivo Pharmacokinetic Study Workflow

PK_Workflow A Administer test compound to rats (Oral and IV) B Collect blood samples at various time points A->B C Separate plasma from blood B->C D Quantify drug concentration in plasma via LC-MS/MS C->D E Plot plasma concentration vs. time D->E F Calculate key pharmacokinetic parameters E->F

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion and Forward Look

The successful development of any new chemical entity hinges on a thorough understanding of its ADME properties. While experimental data for this compound is not yet in the public domain, this guide provides the essential framework and detailed methodologies for its comprehensive ADME characterization. By benchmarking against well-established drugs like Warfarin and Propranolol, researchers can contextualize their findings and make informed decisions to advance the most promising candidates. The application of these robust in vitro and in vivo assays will be instrumental in elucidating the pharmacokinetic profile of this compound and paving the way for its potential clinical development.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds like 4,5-Diaminopyridazin-3(2H)-one are routine. However, excellence in the laboratory extends beyond groundbreaking discoveries to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing not just instructions, but the rationale behind them.

Hazard Profile: Understanding the Risks of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. The Safety Data Sheet (SDS) for this compound reveals a significant hazard profile that dictates stringent handling and disposal procedures.[1]

Key Hazards:

  • Acute Toxicity: Fatal if swallowed and toxic in contact with skin or if inhaled.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

This combination of high acute toxicity, corrosivity, and environmental hazard classifies this compound as a hazardous waste, necessitating its disposal through a certified hazardous waste management service.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Due to the compound's high toxicity and corrosivity, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[5][6] this compound waste should be collected in a dedicated hazardous waste container and not mixed with other waste streams, especially incompatible materials.

Waste Streams to Segregate:

  • Solid Waste: Unused or expired this compound, and any contaminated disposable lab supplies (e.g., weighing paper, pipette tips).

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container.[5]

Step 3: Waste Containment - Ensuring Secure Storage

The choice of waste container is critical to prevent leaks and spills.[2][6]

  • Compatibility: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) containers are generally a good choice.

  • Secure Closure: The container must have a tightly sealing lid to prevent the release of vapors.[6]

  • Condition: Ensure the container is in good condition, free from cracks or damage.[2]

Step 4: Labeling - Clear and Compliant Communication

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and essential for safety.[5][7] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

  • The date when the first waste was added to the container

  • The name of the principal investigator or laboratory contact

Step 5: Storage - The Satellite Accumulation Area

Designated Satellite Accumulation Areas (SAAs) are designated for the temporary storage of hazardous waste at or near the point of generation.[6][7]

  • Location: The SAA should be in a well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.

  • Quantity Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons).[7]

Step 6: Arranging for Disposal - Professional Management

Once the waste container is full or has been in storage for the maximum allowed time (check your institution's guidelines), it is time to arrange for its disposal.

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous waste and will provide you with the necessary procedures and schedules for pickup.[7]

  • Documentation: Complete any required waste pickup forms accurately and completely.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always Start with Safety segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain Use Compatible & Labeled Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs When Container is Full end Professional Disposal by Certified Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

Summary of Key Disposal Parameters

For quick reference, the following table summarizes the essential information for the disposal of this compound.

ParameterGuidelineRationale
Disposal Method Collection by a certified hazardous waste vendorHigh toxicity, corrosivity, and environmental hazard.[1]
PPE Safety goggles, chemical-resistant gloves, lab coatProtects against skin and eye burns, and toxic exposure.[1]
Waste Container Labeled, sealed, compatible (e.g., HDPE)Prevents leaks, spills, and hazardous reactions.[2][6]
Storage Location Designated Satellite Accumulation Area with secondary containmentEnsures safe temporary storage and regulatory compliance.[6][7]
Prohibited Actions Do not dispose of in regular trash or down the drainPrevents environmental contamination and harm to public health.[4]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the integrity of our scientific pursuits.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Diaminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent, reactive compounds like 4,5-Diaminopyridazin-3(2H)-one demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring that your critical work can proceed with the highest degree of safety and integrity.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a thorough risk assessment can be conducted by examining data from structurally analogous compounds. Chemicals such as 3,4-Diaminopyridine and other diaminopyridazine derivatives present a clear hazard profile that we must prudently apply to our subject compound.

The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: High risk of toxicity if inhaled (as dust), absorbed through the skin, or ingested. Some related compounds are classified as fatal if swallowed or toxic upon contact with skin.

  • Severe Corrosivity: Potential to cause severe skin burns and serious, potentially irreversible, eye damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust may lead to significant respiratory irritation.[2][3]

Given these risks, a multi-layered approach to PPE is not merely recommended; it is imperative.

Core PPE Requirements: A Head-to-Toe Protocol

Engineering controls, such as chemical fume hoods and glove boxes, are the first and most critical line of defense.[4][5] PPE should never be used as a substitute for well-maintained engineering controls but as an essential final barrier between the researcher and the chemical.

Eye and Face Protection

Direct contact with this compound can cause severe eye burns.[1] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[1]

  • Splash Hazard Operations: When there is a heightened risk of splashing—such as during solution preparation, transfers of larger quantities, or reaction quenching—a full-face shield must be worn in addition to chemical splash goggles.[6][7]

Skin and Body Protection

Dermal absorption is a significant route of exposure for amino-heterocyclic compounds. Protective clothing must be selected to prevent any skin contact.

  • Laboratory Coat: A flame-resistant lab coat is standard. However, for handling this specific compound, a chemically-resistant coat or apron over the standard lab coat is advisable.

  • Full Body Protection: For procedures involving large quantities or a high risk of splashing, disposable Tyvek-type protective clothing should be utilized to ensure no part of the skin is exposed.[5]

  • Contamination Response: All contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[1]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice, but it is critical to consult the glove manufacturer's compatibility charts.[7]

  • Double Gloving: The practice of wearing two pairs of gloves is strongly recommended. This provides a significant safety margin; if the outer glove is compromised, it can be removed without exposing the skin.

  • Integrity and Disposal: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Never reuse disposable gloves.

Respiratory Protection

The inhalation of fine powders of this compound can be fatal.

  • Engineering Controls: All weighing and handling of the solid compound must be performed within a certified chemical fume hood, glove box, or a powder containment hood to prevent the generation of airborne dust.[4][8]

  • When Respirators are Required: In the rare event that engineering controls are not feasible or during an emergency situation like a large spill, respiratory protection is essential. A NIOSH-approved respirator with a high-efficiency particulate air (HEPA) filter is required.[1][5] For situations with potential vapor exposure, a combination cartridge for organic vapors and particulates should be used. A written respiratory protection program, including fit-testing, is an OSHA requirement.[6]

PPE Selection for Specific Laboratory Tasks

The level of PPE required is dictated by the specific task and the scale of the operation. The following table provides guidance for common laboratory procedures.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in fume hood)
Weighing Solid Compound Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot Recommended - Perform in Fume Hood
Preparing Stock Solutions Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot Recommended - Perform in Fume Hood
Running Reactions GogglesDouble Nitrile GlovesLab CoatNot Recommended - Perform in Fume Hood
Handling Small Spills Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNIOSH-Approved Respirator with HEPA Filter
Large-Scale Operations Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant SuitNIOSH-Approved Respirator with HEPA Filter

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about the procedure as it is about the equipment itself. A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Exit Procedure) cluster_disposal Waste Management A Verify Engineering Controls (Fume Hood On, Sash at Correct Height) B Inspect All PPE for Damage A->B C 1. Lab Coat / Suit B->C D 2. Inner Gloves C->D E 3. Goggles / Face Shield D->E F 4. Outer Gloves E->F G Execute Experiment in Fume Hood F->G H 1. Decontaminate Outer Gloves G->H I 2. Remove Outer Gloves H->I J 3. Remove Lab Coat / Suit I->J N Dispose of Contaminated PPE as Hazardous Waste I->N K 4. Remove Goggles / Face Shield J->K J->N L 5. Remove Inner Gloves K->L M 6. Wash Hands Thoroughly L->M L->N

Caption: PPE Donning and Doffing Workflow.

Waste Disposal

All disposable PPE, including gloves, lab coats, and any materials used for cleaning spills, must be considered contaminated after use.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[4]

  • Regulations: Dispose of all chemical and contaminated waste in accordance with local, state, and federal regulations. Never dispose of this material in standard trash or down the drain.[3]

Emergency Response: Immediate Actions for Exposure

In the event of an exposure, immediate and correct first aid is critical. Ensure eyewash stations and safety showers are unobstructed and tested regularly.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing at once and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By integrating these safety protocols into every aspect of your workflow, you build a culture of safety that protects not only yourself but your entire team. Your scientific contributions are invaluable; ensure they are made safely and responsibly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.